Product packaging for D7-Mesembrenone(Cat. No.:CAS No. 80287-15-6)

D7-Mesembrenone

Cat. No.: B15389337
CAS No.: 80287-15-6
M. Wt: 287.35 g/mol
InChI Key: XPUOZJJNPJXFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D7-Mesembrenone is a member of pyrrolidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B15389337 D7-Mesembrenone CAS No. 80287-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80287-15-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5-tetrahydroindol-6-one

InChI

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

XPUOZJJNPJXFTD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of D7-Mesembrenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a mesembrine-type alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-elevating and anxiolytic properties. While much of the research on Sceletium tortuosum has focused on the alkaloids mesembrine and mesembrenone, this compound has emerged as a compound of significant interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its antioxidant, tyrosinase inhibitory, and anti-inflammatory activities.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects through three primary mechanisms: potent antioxidant activity, powerful inhibition of the enzyme tyrosinase, and anti-inflammatory effects.

Antioxidant Activity

This compound is recognized as a potent antioxidant.[1][2] In a comparative study of two different Sceletium tortuosum extracts, one with a high concentration of mesembrine and the other with a high concentration of delta-7-mesembrenone, the latter demonstrated a potent antioxidant effect.[1][2] This suggests that this compound is a significant contributor to the overall antioxidant capacity of Sceletium tortuosum extracts. The precise mechanisms by which this compound exerts its antioxidant effects, such as radical scavenging or upregulation of endogenous antioxidant enzymes, are yet to be fully elucidated.

Tyrosinase Inhibition

This compound is a powerful inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] This inhibitory action suggests potential applications in dermatology and cosmetology for the management of hyperpigmentation disorders. The specific kinetics and mode of inhibition (e.g., competitive, non-competitive) of tyrosinase by isolated this compound have not been detailed in the available literature.

Anti-inflammatory Effects

In addition to its antioxidant and enzyme inhibitory roles, this compound is also reported to possess anti-inflammatory properties.[1] The underlying signaling pathways and molecular targets mediating these effects are currently not well-defined in the scientific literature.

Quantitative Data

A significant limitation in the current body of research is the lack of specific quantitative data, such as IC50 or Ki values, for the bioactivities of isolated this compound. The available studies have primarily focused on extracts of Sceletium tortuosum with varying concentrations of different alkaloids.[1][2]

Table 1: Summary of this compound Bioactivities (Qualitative)

ActivityPotency DescriptionReference
AntioxidantPotent[1][2]
Tyrosinase InhibitionPowerful[1]
Anti-inflammatoryPresent[1]

Experimental Protocols

Detailed experimental protocols for the assessment of the bioactivities of isolated this compound are not currently available in the published literature. However, based on standard methodologies for assessing antioxidant, tyrosinase inhibition, and anti-inflammatory activities, the following general protocols can be described.

Antioxidant Activity Assay (General Protocol)

A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Workflow for DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis D7_Solution Prepare this compound solutions (various concentrations) Mix Mix this compound solution with DPPH solution D7_Solution->Mix DPPH_Solution Prepare DPPH radical solution (in methanol) DPPH_Solution->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate percentage of scavenging activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 value Calculate_Scavenging->Determine_IC50

Caption: General workflow for assessing antioxidant activity using the DPPH assay.

Tyrosinase Inhibition Assay (General Protocol)

The inhibitory effect of this compound on tyrosinase activity can be determined spectrophotometrically using L-DOPA as a substrate.

Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis D7_Solution Prepare this compound solutions (various concentrations) Preincubation Pre-incubate this compound with tyrosinase D7_Solution->Preincubation Enzyme_Solution Prepare mushroom tyrosinase solution Enzyme_Solution->Preincubation Substrate_Solution Prepare L-DOPA solution Add_Substrate Add L-DOPA to initiate reaction Substrate_Solution->Add_Substrate Preincubation->Add_Substrate Incubate Incubate at a specific temperature (e.g., 37°C) Add_Substrate->Incubate Measure_Absorbance Measure dopachrome formation (at ~475 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate percentage of inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for assessing tyrosinase inhibitory activity.

Anti-inflammatory Activity Assay (General Protocol)

A common in vitro model to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Anti-inflammatory Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed macrophages (e.g., RAW 264.7) in plates Culture_Cells Culture cells to desired confluency Seed_Cells->Culture_Cells Pretreat Pre-treat cells with this compound Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for a specific duration (e.g., 24 hours) Stimulate->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess assay for nitrite concentration Collect_Supernatant->Griess_Assay Determine_Inhibition Determine inhibition of NO production Griess_Assay->Determine_Inhibition

Caption: General workflow for assessing anti-inflammatory activity in vitro.

Signaling Pathways

The specific signaling pathways modulated by this compound to exert its anti-inflammatory effects have not yet been elucidated. Future research should focus on investigating its impact on key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT signaling cascades.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates D7 This compound D7->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes Activates Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising bioactive alkaloid from Sceletium tortuosum with demonstrated potent antioxidant, powerful tyrosinase inhibitory, and anti-inflammatory properties. However, to fully understand its therapeutic potential, further research is critically needed. Future studies should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

  • Quantitative Analysis: Determining the IC50 and Ki values for its antioxidant, tyrosinase inhibitory, and anti-inflammatory activities.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological effects.

  • Preclinical and Clinical Evaluation: Conducting rigorous preclinical and eventually clinical trials to assess its safety and efficacy for potential therapeutic applications.

This in-depth technical guide summarizes the current knowledge on the mechanism of action of this compound and highlights the key areas for future investigation that will be crucial for its development as a potential therapeutic agent.

References

The Emergence of a Minor Alkaloid: A Technical Guide to the Discovery and Natural Occurrence of D7-Mesembrenone in Sceletium tortuosum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural occurrence, and analytical quantification of D7-Mesembrenone, a minor alkaloid found in the medicinal plant Sceletium tortuosum. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and development in this field.

Introduction

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiety-reducing properties. The primary psychoactive constituents are a group of mesembrine-type alkaloids, with mesembrine and mesembrenone being the most abundant and well-studied. However, a broader spectrum of minor alkaloids, including this compound, contributes to the plant's overall phytochemical profile and potential therapeutic effects. This guide focuses specifically on this compound, a compound that has garnered increasing interest due to its variable presence and potential biochemical significance.

Discovery and Natural Occurrence

The identification of this compound in Sceletium tortuosum is intrinsically linked to the broader analytical investigation of the plant's alkaloid composition. Early phytochemical studies of Sceletium species focused on the major alkaloids. However, with the advancement of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), a more detailed characterization of the plant's chemical constituents became possible, leading to the identification of numerous minor alkaloids, including this compound.

A significant finding regarding the natural occurrence of this compound is its notable increase during the traditional preparation of "kougoed" or "channa," which involves the fermentation of the plant material. This process has been shown to cause a chemical transformation of the primary alkaloid, mesembrine, into this compound. Furthermore, studies on the distribution of alkaloids within the plant have revealed that this compound concentrations can be significantly higher in the roots compared to the shoots.[1] This suggests a potential role for this alkaloid in the plant's root system or specific biosynthetic and metabolic processes occurring in this part of the plant.

Quantitative Data on this compound Occurrence

The concentration of this compound in Sceletium tortuosum can vary considerably based on factors such as the plant's genetic makeup, growing conditions, and post-harvest processing. The following tables summarize key quantitative findings from published research.

Plant MaterialInitial Mesembrine Concentration (%)Final Mesembrine Concentration (%)Final this compound Concentration (%)Duration of Fermentation (days)Reference
Aerial parts of S. tortuosum1.330.050.1110

Table 1: Transformation of Mesembrine to this compound during Fermentation. This table illustrates the significant chemical conversion that occurs during the traditional fermentation process, leading to a substantial increase in the relative abundance of this compound.

Plant PartGrowing MediumFertigation RegimeThis compound Area (%)Reference
RootsSawdust + Vermiculite (SV)Fertigation Regime 4 (FR4)52.37[1]
RootsSawdust + Coco Coir (SC)Fertigation Regime 2 (FR2)26.35[1]
ShootsNot specifiedNot specifiedLower than roots[1]

Table 2: Variation in this compound Levels in Hydroponically Grown Sceletium tortuosum. This table highlights the influence of cultivation conditions and plant part on the accumulation of this compound, with roots showing a particularly high concentration under specific hydroponic settings.

Experimental Protocols

Accurate quantification of this compound and other mesembrine alkaloids is crucial for quality control of raw materials and standardized extracts. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of mesembrine-type alkaloids.[2][3][4][5][6]

Sample Preparation:

  • Obtain dried and powdered aerial parts of Sceletium tortuosum.

  • Perform a methanolic extraction of the plant material.[4]

  • Filter the extract prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 column.[3]

  • Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile (ACN), and ammonium hydroxide. A ratio of 72:28 (water:ACN) with 0.01% ammonium hydroxide has been reported.[7] Another study utilized a ratio of 70:30:0.01 (water:ACN:ammonium hydroxide solution (25%)).[2]

  • Detection: UV detection at 228 nm.[3][4]

  • Flow Rate: Typically around 1.0 ml/min.[4]

  • Injection Volume: 20 µl.[4]

Validation Parameters:

  • Linearity: Calibration curves for mesembrine-type alkaloids, including this compound, have shown linearity over a concentration range of 400-60,000 ng/ml with correlation coefficients >0.99.[3][5]

  • Limits of Quantitation (LOQ) and Detection (LOD): LOQ and LOD have been reported to be 100 ng/ml and 200 ng/ml, respectively.[3][5]

  • Accuracy: Accuracy for relevant alkaloids has been found to be between 94.8% and 103.6%.[3][5]

  • Precision: Inter-day relative standard deviation (RSD) has been reported to be less than 3%.[3][5]

  • Recovery: Recoveries are typically within the range of 95% to 105%.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of alkaloids in Sceletium tortuosum.[8]

Sample Preparation:

  • Alkaloid fractions are extracted from the plant material.

  • For improved separation and sensitivity, especially for compounds with hydroxyl groups, silylation of the alkaloid fractions can be performed.

GC-MS Conditions:

  • Specific column types and temperature programs are employed to achieve separation of the various alkaloids. Detailed parameters can be found in specialized literature.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This highly sensitive and selective technique is particularly useful for the quantification of alkaloids in complex biological matrices, such as plasma.[9][10]

Sample Preparation (for plasma analysis):

  • Protein precipitation of the plasma sample using methanol (100%).[9][10]

  • Use of an internal standard, such as quinine.[9][10]

UHPLC-QToF-MS Conditions:

  • The system is operated to achieve separation and sensitive detection of the target alkaloids. Specific parameters for the UHPLC separation and the mass spectrometer settings are optimized for the compounds of interest.

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids, including the precursors to this compound, is a complex process. The following diagram illustrates a simplified overview of the proposed biosynthetic pathway.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Intermediates Key Intermediates (e.g., Norbelladines) p_Coumaric_acid->Intermediates Multiple Steps Tyrosine Tyrosine Tyrosine->Intermediates Multiple Steps Mesembrine_Alkaloids Mesembrine Alkaloids (Mesembrine, Mesembrenone, etc.) Intermediates->Mesembrine_Alkaloids Cyclization & Modification D7_Mesembrenone This compound Mesembrine_Alkaloids->D7_Mesembrenone Biotransformation (e.g., during fermentation)

Caption: Proposed biosynthetic pathway of mesembrine alkaloids in Sceletium tortuosum.

Experimental Workflow for Alkaloid Quantification

The following diagram outlines a typical workflow for the quantification of this compound and other alkaloids from Sceletium tortuosum plant material.

Workflow Start Plant Material (Sceletium tortuosum) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Analysis Analytical Technique Filtration->Analysis HPLC HPLC-UV Analysis->HPLC Separation & Detection GCMS GC-MS Analysis->GCMS Separation & Detection UHPLCMS UHPLC-QToF-MS Analysis->UHPLCMS Separation & Detection Data Data Acquisition & Processing HPLC->Data GCMS->Data UHPLCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: General experimental workflow for the quantification of this compound.

Conclusion

This compound represents an intriguing, albeit minor, component of the alkaloid profile of Sceletium tortuosum. Its formation through the biotransformation of mesembrine during fermentation and its differential accumulation in the plant's roots highlight the complex biochemistry of this medicinal plant. The detailed analytical protocols presented in this guide provide a robust framework for the accurate quantification of this compound, which is essential for ongoing research into its potential pharmacological activity and for the quality control of Sceletium-based products. Further investigation into the biosynthesis and physiological role of this compound is warranted to fully understand its contribution to the therapeutic properties of Sceletium tortuosum.

References

The Biosynthesis of Δ7-Mesembrenone in Sceletium tortuosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, commonly known as Kanna, is a succulent plant native to Southern Africa that has garnered significant interest for its psychoactive properties, primarily attributed to a unique class of alkaloids, the most prominent of which are mesembrine and its derivatives. Among these, Δ7-mesembrenone has been a subject of research due to its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Δ7-mesembrenone, compiling available data, experimental protocols, and visual representations of the biochemical processes.

Proposed Biosynthetic Pathway of Mesembrine Alkaloids

The biosynthesis of the core mesembrine alkaloid structure in Sceletium tortuosum is a distinct pathway that utilizes the aromatic amino acids L-tyrosine and L-phenylalanine as its primary building blocks. L-tyrosine provides the C6-C2-N hydroaromatic unit, while L-phenylalanine contributes the C6 aromatic ring. While the complete enzymatic machinery has not been fully elucidated, radiolabeling studies have led to a proposed pathway. A key hypothetical intermediate in this pathway is a bis-spirodienone, formed from the coupling of intermediates derived from both amino acid precursors[1]. The formation of the characteristic octahydroindole core of mesembrine alkaloids proceeds through a series of subsequent enzymatic reactions.

The final step in the formation of Δ7-mesembrenone appears to be a conversion from mesembrine. Studies on the fermentation of S. tortuosum plant material, a traditional preparation method, have shown a significant decrease in mesembrine concentration with a corresponding increase in Δ7-mesembrenone levels[2]. This transformation is particularly noted to occur in aqueous solutions and is facilitated by sunlight, suggesting a possible photochemical or non-enzymatic final conversion step[3].

Mesembrine Alkaloid Biosynthesis Proposed Biosynthetic Pathway of Δ7-Mesembrenone cluster_intermediates Intermediate Steps Tyrosine L-Tyrosine Tyrosine_derivative C6-C2-N Unit Tyrosine->Tyrosine_derivative Phenylalanine L-Phenylalanine Phenylalanine_derivative C6 Unit Phenylalanine->Phenylalanine_derivative Bis_spirodienone bis-Spirodienone (Hypothetical Intermediate) Tyrosine_derivative->Bis_spirodienone Phenylalanine_derivative->Bis_spirodienone Mesembrine_core Mesembrine Core Structure Bis_spirodienone->Mesembrine_core Mesembrine Mesembrine Mesembrine_core->Mesembrine D7_Mesembrenone Δ7-Mesembrenone Mesembrine->D7_Mesembrenone Sunlight, Aqueous Conditions

Proposed Biosynthetic Pathway of Δ7-Mesembrenone

Quantitative Data

Quantitative analysis of mesembrine alkaloids in Sceletium tortuosum has primarily focused on the relative concentrations of different alkaloids in plant material under various conditions. Enzyme kinetic data for the specific biosynthetic steps leading to Δ7-mesembrenone is not yet available in the scientific literature. The following table summarizes key quantitative findings from fermentation studies.

AlkaloidInitial Concentration (% of dry weight)Concentration after 10 days of Fermentation (% of dry weight)Reference
Mesembrine1.33%0.05%[2]
Δ7-MesembrenoneBelow Limit of Quantitation0.11%[2]

Experimental Protocols

The investigation of the Δ7-mesembrenone biosynthetic pathway relies on a combination of phytochemical extraction, analytical separation, and structural elucidation techniques.

Phytochemical Extraction for Metabolic Profiling

This protocol outlines a general method for the extraction of alkaloids from Sceletium tortuosum plant material for analysis by LC-MS.

Materials:

  • Dried and powdered Sceletium tortuosum leaves

  • Methanol

  • Liquid nitrogen

  • Mortar and pestle

  • 2 ml microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh a precise amount of finely ground plant material (e.g., 50 mg) and transfer it to a 2 ml microcentrifuge tube.

  • Add a specific volume of methanol to achieve a desired concentration (e.g., 1 ml for a 50 mg/mL solution)[4].

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an appropriate vial for LC-MS analysis.

Extraction_Workflow Metabolic Profiling Extraction Workflow start Start: Dried Plant Material grinding Grind to Fine Powder start->grinding extraction Extract with Methanol grinding->extraction vortex Vortex extraction->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter analysis LC-MS Analysis filter->analysis

Metabolic Profiling Extraction Workflow
Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a primary technique for the separation, identification, and quantification of mesembrine alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QToF).

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., Hypersil® C18) is commonly used[5].

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (ACN), often with a modifier like ammonium hydroxide to improve peak shape for basic alkaloids. An example of an isocratic mobile phase is water:ACN:ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v)[5].

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 228 nm is suitable for these alkaloids, in addition to mass spectrometric detection[5][6].

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecules [M+H]+.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) or MSE for fragmentation and structural elucidation[4].

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of isolated alkaloids.

Sample Preparation:

  • The purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl3 or MeOD).

NMR Experiments:

  • 1H NMR: To determine the number and environment of protons.

  • 13C NMR: To determine the number and type of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure. The structures of mesembrine, mesembrenone, and Δ7-mesembrenone have been confirmed using these NMR techniques[5].

Conclusion

The biosynthesis of Δ7-mesembrenone in Sceletium tortuosum is an area of active research. While the precursor molecules are well-established, the precise enzymatic steps and their regulation are yet to be fully characterized. The apparent conversion of mesembrine to Δ7-mesembrenone during traditional processing highlights the potential for both enzymatic and non-enzymatic transformations in the final stages of its formation. Further research, including enzyme assays and detailed metabolic flux analysis, is required to fully elucidate this intriguing biosynthetic pathway. The analytical methods detailed in this guide provide a robust framework for researchers to continue to unravel the complexities of mesembrine alkaloid biosynthesis.

References

Physical and chemical properties of crystalline D7-Mesembrenone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D7-Mesembrenone, an alkaloid found in the plant species Sceletium tortuosum, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, alongside detailed experimental protocols for its analysis and synthesis. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds. While significant strides have been made in understanding this compound, this document also highlights areas where further research is required to fully elucidate its properties and potential applications.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that specific data for the crystalline form, such as melting point and detailed solubility, are not widely available in published literature and represent a key area for future investigation.

Table 1: General and Chemical Properties
PropertyValueSource
IUPAC Name 3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5-tetrahydroindol-6-one
Molecular Formula C₁₇H₂₁NO₃[1]
Molecular Weight 287.359 g/mol [1]
CAS Number 35714-44-4[1]
Appearance Solid[1]
Table 2: Solubility Data
SolventSolubilitySource
AcetonitrileSlightly soluble (0.1-1 mg/ml)[2]
ChloroformSparingly soluble (1-10 mg/ml)[2]
DMSOSoluble (qualitative)[3]

Note: Comprehensive quantitative solubility data in a wider range of solvents is not currently available.

Table 3: Spectroscopic Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

Synthesis of (±)-Δ7-Mesembrenone

While a specific, detailed, step-by-step protocol for the synthesis and crystallization of this compound is not available in the reviewed literature, a synthetic route for the racemic mixture has been reported. The general approach is outlined below. Researchers should refer to the primary literature for more detailed experimental conditions.

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Start Starting Materials Reaction1 Cyclic Imine Formation Start->Reaction1 Reaction2 Key Intermediate Synthesis Reaction1->Reaction2 Reaction3 Cyclization Reaction2->Reaction3 FinalProduct (±)-Δ7-Mesembrenone Reaction3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Crystallization Crystallization Purification->Crystallization

Caption: General workflow for the synthesis of (±)-Δ7-Mesembrenone.

Tyrosinase Inhibition Assay

This compound has been identified as a potent tyrosinase inhibitor. The following protocol outlines a general method for assessing this activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the tyrosinase solution to each well.

    • Add varying concentrations of the this compound stock solution to the test wells. Add solvent alone to the control wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of tyrosinase inhibition for each concentration relative to the control.

    • Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the tyrosinase activity.

Diagram 2: Tyrosinase Inhibition Assay Workflow

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Tyrosinase, L-DOPA, and this compound solutions Incubate Incubate Tyrosinase with this compound Reagents->Incubate AddSubstrate Add L-DOPA to initiate reaction Incubate->AddSubstrate Measure Measure absorbance at 475 nm AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the tyrosinase inhibition assay.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. A high-delta7-mesembrenone extract of Sceletium tortuosum has been shown to exhibit potent antioxidant effects[4].

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the DPPH solution to each well.

    • Add varying concentrations of the this compound stock solution to the test wells. Add solvent alone to the control wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

    • Determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Diagram 3: DPPH Antioxidant Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare DPPH and this compound solutions Mix Mix DPPH with this compound Reagents->Mix Incubate Incubate in the dark Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and EC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its known activities, a putative mechanism can be proposed.

Tyrosinase Inhibition Signaling

Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme by this compound likely occurs through direct binding to the active site, preventing the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production.

Diagram 4: Proposed Tyrosinase Inhibition Pathway

Tyrosinase_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase D7_Mesembrenone This compound D7_Mesembrenone->Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Antioxidant Activity Signaling

The antioxidant activity of this compound likely involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The exact intracellular signaling pathways modulated by this antioxidant effect require further investigation.

Diagram 5: Putative Antioxidant Signaling

Antioxidant_Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage D7_Mesembrenone This compound Scavenging ROS Scavenging D7_Mesembrenone->Scavenging Scavenging->Oxidative_Stress Neutralization

Caption: Putative antioxidant mechanism of this compound.

Future Directions

This technical guide consolidates the current knowledge on crystalline this compound. However, it also underscores the need for further research in several key areas:

  • Crystallization and X-ray Diffraction: A detailed protocol for the crystallization of this compound and subsequent X-ray diffraction analysis is crucial to definitively determine its three-dimensional structure.

  • Quantitative Physicochemical Properties: Thorough characterization of the melting point, boiling point, and solubility in a comprehensive panel of solvents is necessary.

  • Spectroscopic Characterization: A complete set of high-resolution spectroscopic data (NMR, IR, MS) for the pure crystalline compound is required for unambiguous identification and quality control.

  • Elucidation of Signaling Pathways: In-depth studies are needed to unravel the specific molecular targets and signaling cascades through which this compound exerts its biological effects.

The continued investigation of this compound holds significant promise for the development of new therapeutic agents and research tools. This guide serves as a foundational resource to support and stimulate these future research endeavors.

References

Preliminary Studies on the Psychoactive Effects of D7-Mesembrenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: D7-Mesembrenone is a lesser-studied alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used for its mood-enhancing properties. While significant research has focused on the psychoactive effects of its sister compounds, mesembrine and mesembrenone, this compound remains largely uncharacterized in this regard. This technical guide provides a comprehensive overview of the current, limited knowledge on this compound and outlines a proposed framework for its systematic evaluation as a potential psychoactive agent. The document details recommended experimental protocols, data presentation formats, and visual workflows to guide future research in this promising area.

Introduction

Sceletium tortuosum (Kanna) has a long history of traditional use in Southern Africa for its psychoactive properties, including mood elevation and anxiety reduction.[1] The primary alkaloids responsible for these effects are believed to be mesembrine, mesembrenone, mesembrenol, and mesembranol.[2] this compound is another constituent of this plant, though its specific contribution to the overall pharmacological profile of Kanna is currently unknown.[2]

Initial research on this compound has pointed towards potent antioxidant and tyrosinase-inhibiting activities.[3] It is also suggested to possess anti-inflammatory properties.[3] Notably, the process of fermenting Sceletium tortuosum to produce "Kougoed" has been shown to increase the concentration of this compound, suggesting a potential role in the enhanced effects of the fermented product.

This guide aims to bridge the current knowledge gap by providing a structured approach for researchers and drug development professionals to investigate the psychoactive potential of this compound.

Current Knowledge and Hypothesized Mechanisms of Action

While direct evidence of this compound's psychoactive effects is lacking, the known pharmacology of structurally similar alkaloids in Sceletium tortuosum allows for the formulation of primary hypotheses. Mesembrine and mesembrenone are known inhibitors of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[4][5] Therefore, it is plausible that this compound may also interact with these targets.

The proposed psychoactive investigation of this compound should, therefore, prioritize the evaluation of its affinity for and functional activity at key central nervous system targets, including:

  • Serotonin Transporter (SERT): To determine if it possesses antidepressant-like properties.

  • Dopamine Receptors (e.g., D2): To assess any potential impact on reward and motivation pathways.

  • Phosphodiesterase 4 (PDE4): To investigate potential cognitive-enhancing and anti-inflammatory effects.

Proposed Experimental Protocols

To elucidate the psychoactive profile of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo behavioral assessment.

Compound Acquisition and Preparation

For rigorous pharmacological evaluation, this compound should be isolated from Sceletium tortuosum or chemically synthesized to ensure high purity. The synthesis of (±)-Δ7-Mesembrenon has been previously described and provides a viable route for obtaining the necessary quantities of the compound for research purposes.

In Vitro Assays

Objective: To determine the binding affinity of this compound to key CNS targets.

Protocol:

  • Target Preparation: Utilize commercially available cell lines expressing human recombinant SERT, D2 receptors, or purified PDE4 enzyme.

  • Radioligand Binding:

    • For SERT: Use [³H]citalopram as the radioligand.

    • For D2 Receptors: Use [³H]spiperone as the radioligand.

    • For PDE4: Use [³H]rolipram as the radioligand.

  • Assay Conditions: Incubate the target preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Detection: Following incubation, separate bound from unbound radioligand via filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values obtained from competitive binding curves.

Objective: To determine the functional activity of this compound at its binding targets (i.e., agonist, antagonist, or inhibitor).

Protocol:

  • SERT Uptake Assay:

    • Use cells expressing SERT and measure the uptake of [³H]serotonin in the presence of varying concentrations of this compound.

    • A decrease in serotonin uptake will indicate inhibitory activity.

  • D2 Receptor Activity Assay:

    • Utilize a functional assay that measures a downstream signaling event, such as cAMP production, in cells expressing D2 receptors.

    • Assess the ability of this compound to either mimic (agonist) or block (antagonist) the effects of a known D2 agonist (e.g., quinpirole).

  • PDE4 Inhibition Assay:

    • Measure the hydrolysis of cAMP by purified PDE4 enzyme in the presence of varying concentrations of this compound.

    • A decrease in cAMP hydrolysis will indicate inhibitory activity.

In Vivo Behavioral Assays (Rodent Models)

Objective: To assess the behavioral effects of this compound in animal models predictive of psychoactive effects in humans.

Protocol:

  • Animals: Use adult male mice or rats.

  • Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Behavioral Tests:

    • Locomotor Activity: To assess for stimulant or sedative effects.

    • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

    • Forced Swim Test: To screen for antidepressant-like activity.

    • Novel Object Recognition Test: To assess potential effects on cognition.

  • Data Collection and Analysis: Utilize automated tracking software for objective behavioral scoring and apply appropriate statistical analyses to compare the effects of this compound to a vehicle control and a positive control (e.g., a known antidepressant or anxiolytic).

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: In Vitro Receptor Binding Affinities of this compound and Related Compounds

CompoundSERT (Ki, nM)D2 Receptor (Ki, nM)PDE4 (Ki, nM)
This compoundData to be determinedData to be determinedData to be determined
Mesembrine1.4>10,0007,800
Mesembrenone27Data to be determined470
Positive Control (e.g., Fluoxetine for SERT)0.9--
Positive Control (e.g., Haloperidol for D2)-1.2-
Positive Control (e.g., Rolipram for PDE4)--2.3

Table 2: In Vitro Functional Activity of this compound and Related Compounds

CompoundSERT (% Inhibition at 1µM)D2 Receptor (EC50/IC50, nM)PDE4 (IC50, nM)
This compoundData to be determinedData to be determinedData to be determined
MesembrineHighWeak/NoneModerate
MesembrenoneHighData to be determinedHigh

Table 3: Summary of In Vivo Behavioral Effects of this compound in Rodent Models

Behavioral TestDose Range (mg/kg)Outcome
Locomotor ActivityData to be determinedData to be determined
Elevated Plus MazeData to be determinedData to be determined
Forced Swim TestData to be determinedData to be determined
Novel Object RecognitionData to be determinedData to be determined

Visualizations

Hypothesized Signaling Pathways

D7M This compound SERT Serotonin Transporter (SERT) D7M->SERT Inhibition (?) PDE4 Phosphodiesterase 4 (PDE4) D7M->PDE4 Inhibition (?) Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Intracellular_cAMP Increased Intracellular cAMP PDE4->Intracellular_cAMP Psychoactive_Effects Potential Psychoactive Effects (Antidepressant, Anxiolytic, Cognitive Enhancement) Synaptic_Serotonin->Psychoactive_Effects Intracellular_cAMP->Psychoactive_Effects

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Acquisition (Synthesis/Isolation) B Receptor Binding Assays (SERT, D2, PDE4) A->B C Functional Assays (Uptake, cAMP) B->C D Data Analysis (Ki, IC50/EC50) C->D E Animal Model Selection (Mice/Rats) D->E Proceed if active in vitro F Behavioral Assays (Locomotion, Anxiety, Depression) E->F G Data Collection & Statistical Analysis F->G H Psychoactive Profile Determination G->H

Caption: Proposed experimental workflow for this compound evaluation.

Logical Relationships of Sceletium Alkaloids

cluster_alkaloids Sceletium tortuosum Alkaloids cluster_targets Primary Psychoactive Targets Mesembrine Mesembrine SERT SERT Inhibition Mesembrine->SERT High Affinity PDE4 PDE4 Inhibition Mesembrine->PDE4 Weak Affinity Mesembrenone Mesembrenone Mesembrenone->SERT High Affinity Mesembrenone->PDE4 Moderate Affinity D7_Mesembrenone This compound D7_Mesembrenone->SERT Unknown D7_Mesembrenone->PDE4 Unknown

Caption: Known and unknown interactions of Sceletium alkaloids.

Conclusion

This compound represents an unexplored component of the pharmacologically rich plant Sceletium tortuosum. While current direct evidence for its psychoactive effects is non-existent, its structural similarity to other active alkaloids warrants a thorough investigation. The experimental framework proposed in this guide provides a systematic and comprehensive approach to characterizing the psychoactive potential of this compound. The findings from such research will not only enhance our understanding of the pharmacology of Kanna but could also pave the way for the development of novel therapeutics for mood and cognitive disorders.

References

The Potential Anti-Inflammatory Properties of Δ7-Mesembrenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ7-Mesembrenone, a prominent alkaloid found in the medicinal plant Sceletium tortuosum, is gaining attention for its potential therapeutic effects. While research into its specific biological activities is ongoing, preliminary studies suggest that it may possess significant antioxidant properties, with a more nuanced role in inflammation. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the anti-inflammatory potential of Δ7-Mesembrenone. It details the experimental methodologies employed in key studies, presents the available data in a structured format, and visualizes the hypothetical signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic promise of this natural compound.

Introduction

Sceletium tortuosum (L.) N.E. Br., commonly known as Kanna, has a long history of traditional use in South Africa for its mood-enhancing and stress-relieving properties. Modern phytochemical analysis has identified a range of mesembrine-type alkaloids as the primary bioactive constituents. Among these, Δ7-Mesembrenone is a key component, and its biological activities are an active area of investigation. While much of the research on Sceletium tortuosum has focused on its neurological effects, emerging evidence suggests a potential role for its alkaloids in modulating inflammatory and oxidative stress pathways.

A pivotal study in this area compared the in vitro effects of two different Sceletium tortuosum extracts: one with a high concentration of mesembrine and another with a high concentration of Δ7-mesembrenone. This research, conducted on human astrocytes, indicated that the high-Δ7-mesembrenone extract exhibited potent antioxidant effects. In contrast, the high-mesembrine extract demonstrated more direct anti-inflammatory and cytoprotective properties[1][2][3]. It is important to note that the current body of scientific literature primarily focuses on extracts of Sceletium tortuosum, and data on the specific anti-inflammatory activity of isolated Δ7-Mesembrenone is not yet available. This guide will synthesize the findings related to the high-Δ7-mesembrenone extract and provide a framework for future research into the pure compound.

Quantitative Data Summary

Currently, there is a lack of quantitative data (e.g., IC50 values) specifically for the anti-inflammatory effects of isolated Δ7-Mesembrenone. The available research has focused on the qualitative effects of extracts rich in this alkaloid. The table below summarizes the key findings from the comparative study by Bennett et al. (2018), which assessed the effects of a high-Δ7-mesembrenone extract on human astrocytes.

Parameter High-Δ7-Mesembrenone Extract High-Mesembrine Extract Reference
Primary Effect Potent AntioxidantCytoprotective & Anti-inflammatory[1][2][3]
Observed Adverse Effect Higher risk of adverse effects with overdoseNot specified[1][2][3]

Experimental Protocols

The following sections detail the probable experimental methodologies that would be employed to investigate the anti-inflammatory properties of Δ7-Mesembrenone, based on the protocols used for Sceletium tortuosum extracts.

Cell Culture and Treatment
  • Cell Line: Human astrocyte cell lines (e.g., U-87 MG) or primary human astrocytes are suitable for in vitro studies of neuroinflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis).

    • After reaching a desired confluency (e.g., 80%), the cells are pre-treated with varying concentrations of Δ7-Mesembrenone (or the extract) for a specified period (e.g., 30 minutes).

    • Following pre-treatment, an inflammatory stimulus, such as Lipopolysaccharide (LPS) from Escherichia coli (e.g., 100 ng/mL), is added to the culture medium.

    • The cells are then incubated for a further period (e.g., 23.5 hours) to allow for an inflammatory response.

Cytotoxicity and Mitotoxicity Assays
  • MTT Assay (Cytotoxicity): To assess the effect of Δ7-Mesembrenone on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • JC-1 Assay (Mitotoxicity): To evaluate the impact on mitochondrial health, the JC-1 assay can be employed. JC-1 is a cationic dye that accumulates in mitochondria and exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early indicator of apoptosis.

Cytokine Release Assay
  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using specific ELISA kits. This assay allows for the determination of the extent to which Δ7-Mesembrenone can inhibit the production of these key inflammatory mediators.

NF-κB Activation Assay
  • Immunofluorescence Staining: To investigate the effect on the NF-κB signaling pathway, immunofluorescence staining for the p65 subunit of NF-κB can be performed. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation by an inflammatory stimulus like LPS, the p65 subunit translocates to the nucleus. The cellular localization of p65 can be visualized using a fluorescently labeled antibody and fluorescence microscopy.

  • Western Blot Analysis: The levels of phosphorylated IκBα (an inhibitor of NF-κB) and total IκBα in cell lysates can be determined by Western blotting. A decrease in IκBα phosphorylation would suggest an inhibition of the NF-κB pathway.

Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Immunoassay (EIA): Commercially available COX-1 and COX-2 inhibitor screening kits can be used to assess the direct inhibitory effect of Δ7-Mesembrenone on these enzymes. These assays typically measure the production of prostaglandin E2 (PGE2), a key product of the COX pathway.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothetical anti-inflammatory signaling pathways that could be modulated by Δ7-Mesembrenone and a typical experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex NF-κB IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces cytokines TNF-α, IL-6, IL-1β gene_expression->cytokines D7M Δ7-Mesembrenone D7M->IKK Potential Inhibition? D7M->NFkB Potential Inhibition?

Figure 1: Hypothetical NF-κB Signaling Pathway and Potential Inhibition by Δ7-Mesembrenone.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis start Seed Human Astrocytes culture Culture to 80% Confluency start->culture pretreat Pre-treat with Δ7-Mesembrenone (various concentrations) culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Lyse Cells incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa viability MTT/JC-1 for Viability/Mitotoxicity collect->viability western Western Blot for NF-κB Pathway Proteins collect->western

Figure 2: General Experimental Workflow for In Vitro Anti-Inflammatory Screening.

Discussion and Future Directions

The current scientific literature suggests that while Δ7-Mesembrenone is a potent antioxidant, its direct anti-inflammatory properties may be less pronounced compared to other alkaloids present in Sceletium tortuosum, such as mesembrine. The observed antioxidant activity could, however, indirectly contribute to an anti-inflammatory effect by mitigating oxidative stress, which is a known driver of inflammation.

To definitively elucidate the anti-inflammatory potential of Δ7-Mesembrenone, future research should focus on studies using the isolated, purified compound. Key areas for investigation include:

  • Quantitative analysis: Determining the IC50 values of Δ7-Mesembrenone on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in various cell types, including immune cells like macrophages (e.g., RAW 264.7) and microglia.

  • Mechanism of action: Investigating the specific molecular targets of Δ7-Mesembrenone within inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

  • Enzymatic inhibition: Assessing the direct inhibitory activity of Δ7-Mesembrenone on key inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX).

  • In vivo studies: Evaluating the efficacy of purified Δ7-Mesembrenone in animal models of inflammation to translate in vitro findings to a more complex biological system.

Conclusion

Δ7-Mesembrenone remains a compound of significant interest within the alkaloid profile of Sceletium tortuosum. While current evidence from extract-based studies points towards a primary role as an antioxidant, the possibility of direct or indirect anti-inflammatory activity cannot be dismissed. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future investigations that are essential to fully understand the therapeutic potential of this natural product. Rigorous studies with the isolated compound are imperative to unlock its full pharmacological profile and pave the way for its potential development as a novel therapeutic agent.

References

D7-Mesembrenone: A Technical Whitepaper on its Role Among Mesembrine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a prominent alkaloid found in the South African succulent Sceletium tortuosum, a plant with a long history of traditional use for mood enhancement and anxiety relief. As a member of the mesembrine alkaloid family, this compound shares a core chemical scaffold with other notable compounds such as mesembrenone and mesembrine. However, emerging research indicates that this compound possesses a distinct pharmacological profile, setting it apart from its better-known relatives. This technical guide provides an in-depth analysis of this compound, its relationship to other mesembrine alkaloids, and the current understanding of its biological activities, supported by available quantitative data and experimental methodologies.

Chemical Structures and Comparative Bioactivities

The mesembrine alkaloids are characterized by a 3a-aryl-cis-octahydroindole skeleton. Variations in the saturation of the cyclohexene ring and substitutions on the aromatic ring give rise to a diverse array of compounds with differing pharmacological properties.

Table 1: Comparative Bioactivity of Key Mesembrine Alkaloids

AlkaloidPrimary Biological Target(s)Reported ActivityQuantitative Data (Ki or IC50)
This compound Antioxidant Pathways, TyrosinasePotent Antioxidant, Tyrosinase InhibitorIC50: Data not available in published literature
Mesembrenone Serotonin Transporter (SERT), Phosphodiesterase 4 (PDE4)Serotonin Reuptake Inhibitor, PDE4 InhibitorSERT Ki: 27 nM[1][2], PDE4 Ki: 470 nM[1][2], PDE4B IC50: 0.47 µg/mL[1]
Mesembrine Serotonin Transporter (SERT), Phosphodiesterase 4 (PDE4)Serotonin Reuptake Inhibitor, Weak PDE4 InhibitorPDE4B IC50: 7.8 µg/mL[1]
Mesembrenol Phosphodiesterase 4 (PDE4)PDE4 InhibitorPDE4B IC50: 16 µg/mL[1]

Note: Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids is a complex process originating from the amino acids phenylalanine and tyrosine. While the complete enzymatic pathway is still under investigation, a proposed sequence suggests that sceletenone is a key intermediate. This precursor undergoes a series of modifications, including demethylation and oxidation, to yield various mesembrine alkaloids. The fermentation of Sceletium tortuosum has been shown to alter the alkaloid profile, notably increasing the concentration of this compound, suggesting it may be a metabolic product of other alkaloids like mesembrine under certain conditions.

Mesembrine Alkaloid Biosynthesis Phenylalanine Phenylalanine Intermediates Series of Intermediates Phenylalanine->Intermediates Tyrosine Tyrosine Tyrosine->Intermediates Sceletenone Sceletenone Intermediates->Sceletenone 4'-O-demethylmesembrenone 4'-O-demethylmesembrenone Sceletenone->4'-O-demethylmesembrenone Mesembrenone Mesembrenone 4'-O-demethylmesembrenone->Mesembrenone Mesembrine Mesembrine Mesembrenone->Mesembrine Mesembranol Mesembranol Mesembrenone->Mesembranol This compound This compound Mesembrine->this compound Fermentation/ Metabolism

Proposed biosynthetic relationships of key mesembrine alkaloids.

Signaling Pathways

The distinct biological activities of mesembrine alkaloids can be attributed to their interaction with specific signaling pathways.

Serotonin Reuptake Inhibition by Mesembrenone and Mesembrine

Mesembrenone and mesembrine act as serotonin reuptake inhibitors by binding to the serotonin transporter (SERT). This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of this neurotransmitter to bind to postsynaptic receptors. The downstream effects of this increased serotonergic signaling are complex and involve the modulation of various intracellular pathways, ultimately influencing mood and cognition.[4][5][6]

Serotonin Reuptake Inhibition Mesembrenone Mesembrenone SERT Serotonin Transporter (SERT) Mesembrenone->SERT inhibit Mesembrine Mesembrine Mesembrine->SERT inhibit Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin decreases Postsynaptic_Receptors Postsynaptic Serotonin Receptors Synaptic_Serotonin->Postsynaptic_Receptors activates Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+ pathways) Postsynaptic_Receptors->Downstream_Signaling Cellular_Response Altered Neuronal Excitability & Gene Expression Downstream_Signaling->Cellular_Response

Signaling pathway of SERT inhibition by mesembrine alkaloids.

Phosphodiesterase 4 (PDE4) Inhibition by Mesembrenone

Mesembrenone is also a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, mesembrenone increases intracellular cAMP levels. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory effects and potential cognitive enhancement.[3][7]

PDE4 Inhibition Mesembrenone Mesembrenone PDE4 Phosphodiesterase 4 (PDE4) Mesembrenone->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes cAMP Increased intracellular cAMP cAMP_degradation->cAMP decreases PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Cellular_Response Anti-inflammatory effects, Cognitive enhancement Downstream_Targets->Cellular_Response

Signaling pathway of PDE4 inhibition by mesembrenone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Serotonin Transporter (SERT) Binding Assay
  • Objective: To determine the binding affinity of test compounds to the serotonin transporter.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing human SERT are prepared from cultured cells or brain tissue.

    • Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for SERT (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.

    • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay
  • Objective: To measure the inhibitory activity of test compounds against PDE4.

  • Methodology:

    • Enzyme and Substrate: Recombinant human PDE4 enzyme is used. The substrate is cyclic AMP (cAMP).

    • Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated in an appropriate buffer.

    • Detection: The amount of AMP produced is quantified. This can be done using various methods, including fluorescence polarization, enzyme-linked immunosorbent assay (ELISA), or by using a radiolabeled substrate ([³H]cAMP) and separating the product by chromatography.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Objective: To assess the free radical scavenging capacity of a compound.

  • Methodology:

    • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

    • Reaction: Varying concentrations of the test compound are mixed with the DPPH solution.

    • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

    • Data Analysis: The percentage of radical scavenging activity is calculated, and the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Tyrosinase Inhibition Assay
  • Objective: To evaluate the ability of a compound to inhibit the enzyme tyrosinase.

  • Methodology:

    • Enzyme and Substrate: Mushroom tyrosinase is commonly used. L-DOPA is a typical substrate.

    • Reaction: The enzyme is pre-incubated with varying concentrations of the test compound. The reaction is initiated by the addition of the substrate.

    • Detection: The formation of dopachrome, the product of the reaction, is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm) over time.

    • Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined, and the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

This compound presents a fascinating divergence in the pharmacological landscape of mesembrine alkaloids. While its relatives, mesembrenone and mesembrine, primarily target CNS pathways related to serotonin and cAMP signaling, this compound's reported antioxidant and tyrosinase inhibitory properties suggest potential applications in areas such as dermatology and the mitigation of oxidative stress-related conditions.

A significant gap in the current research is the lack of quantitative data (IC50 values) for this compound's primary activities. Future research should focus on isolating or synthesizing pure this compound to perform comprehensive in vitro and in vivo studies to quantify its antioxidant and tyrosinase inhibitory potency. Furthermore, a more detailed elucidation of the mesembrine alkaloid biosynthetic pathway will be crucial to understanding the regulation of this compound production in Sceletium tortuosum. A deeper understanding of the unique pharmacological profile of this compound will undoubtedly open new avenues for drug discovery and development.

References

In Silico Modeling of D7-Mesembrenone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of D7-Mesembrenone's binding to its putative human receptor targets. This compound, a lesser-studied alkaloid from the plant Sceletium tortuosum, is structurally related to mesembrine and mesembrenone, which are known to interact with the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2][3] This document outlines detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations to elucidate the potential binding affinities and interaction mechanisms of this compound. Furthermore, it presents the associated signaling pathways of its putative targets and provides structured templates for data presentation. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product pharmacology.

Introduction

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for mood elevation and anxiety reduction.[4] The psychoactive properties of this plant are largely attributed to a group of mesembrine-type alkaloids, with mesembrine and mesembrenone being the most studied.[2] These compounds have been shown to act as serotonin reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors, providing a basis for their antidepressant and anxiolytic effects.[2][3]

This compound is another alkaloid found in Sceletium tortuosum.[4] While its pharmacological profile is not well-characterized, its structural similarity to mesembrine and mesembrenone suggests that it may share similar biological targets. In silico modeling offers a powerful and resource-efficient approach to investigate the potential interactions of this compound with these targets at a molecular level.

This guide will focus on the in silico investigation of this compound's binding to two primary putative receptors:

  • Human Serotonin Transporter (hSERT): A key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications.[5][6]

  • Human Phosphodiesterase 4 (PDE4): An enzyme involved in the degradation of the second messenger cyclic AMP (cAMP), playing a crucial role in inflammation and intracellular signaling.[2][7]

By providing a detailed workflow, from ligand and protein preparation to simulation and analysis, this document aims to facilitate the computational evaluation of this compound as a potential therapeutic agent.

Experimental Protocols and Methodologies

This section details the step-by-step protocols for the in silico modeling of this compound receptor binding.

Ligand and Protein Preparation

A crucial first step in any in silico modeling study is the accurate preparation of both the small molecule (ligand) and the protein target.

2.1.1. This compound 3D Structure Generation

  • Protocol:

    • Obtain the 2D chemical structure of this compound from a chemical database such as PubChem or draw it using a chemical sketcher like MarvinSketch or ChemDraw.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionality within molecular modeling suites (e.g., Schrödinger's Maestro, BIOVIA Discovery Studio).

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

    • For docking studies, it is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.

2.1.2. Receptor Structure Preparation

High-resolution crystal structures of the target proteins are essential for accurate docking and simulation studies.

  • Protocol:

    • Download the crystal structures of human SERT and PDE4 from the Protein Data Bank (PDB). Recommended PDB entries include:

      • hSERT: 5I6X (in complex with paroxetine)[8]

      • PDE4B: 4KP6[3]

      • PDE4D: 3G4G[1]

    • Using a molecular modeling software package, prepare the protein structures by:

      • Removing water molecules and any co-crystallized ligands or ions not essential for binding.

      • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

      • Assigning correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH (7.4).

      • Repairing any missing side chains or loops in the protein structure. Homology modeling may be necessary if significant portions are missing.

      • Performing a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimental conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

  • Protocol:

    • Binding Site Definition: Identify the binding pocket on the receptor. For hSERT, this is the central serotonin binding site. For PDE4, it is the active site where cAMP hydrolysis occurs. The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or by using pocket detection algorithms.

    • Grid Generation: Generate a docking grid that encompasses the entire binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

    • Ligand Docking: Dock the prepared 3D structure(s) of this compound into the defined binding site using a docking program such as AutoDock, Glide, or HADDOCK.[9][10]

    • Pose Selection and Scoring: The docking program will generate multiple binding poses for this compound. These poses are ranked based on a scoring function that estimates the binding free energy. Select the top-ranked poses for further analysis.

    • Interaction Analysis: Analyze the interactions between this compound and the receptor for the top-ranked poses. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the docked pose.

  • Protocol:

    • System Setup:

      • Take the best-ranked docked pose of the this compound-receptor complex as the starting structure.

      • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).[4]

      • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

    • Energy Minimization: Perform a thorough energy minimization of the entire solvated system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state. Position restraints on the protein and ligand heavy atoms are typically applied and gradually released during this phase.

    • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the dynamics of the protein-ligand complex.

    • Trajectory Analysis: Analyze the MD trajectory to assess:

      • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

      • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of this compound to the receptor.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound

ReceptorPutative Binding SiteDocking Score (e.g., kcal/mol)Key Interacting ResiduesType of Interaction (H-bond, Hydrophobic, etc.)
hSERTCentral Binding Site
PDE4BActive Site
PDE4DActive Site

Table 2: Molecular Dynamics Simulation Analysis of this compound Complexes

SystemSimulation Length (ns)Average RMSD (Protein Backbone, Å)Average RMSD (Ligand, Å)Persistent Hydrogen Bonds (>50% occupancy)Estimated Binding Free Energy (MM/PBSA, kcal/mol)
This compound-hSERT
This compound-PDE4B
This compound-PDE4D

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex workflows and biological pathways involved in this research.

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_results 4. Analysis & Results ligand_prep This compound 3D Structure Generation binding_site Binding Site Identification ligand_prep->binding_site receptor_prep Receptor Structure Preparation (hSERT, PDE4) receptor_prep->binding_site docking Docking Simulation binding_site->docking analysis Pose Analysis & Scoring docking->analysis system_setup System Setup (Solvation, Ionization) analysis->system_setup equilibration Minimization & Equilibration system_setup->equilibration production_md Production MD Simulation equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy interaction_mapping Interaction Mapping binding_energy->interaction_mapping

In Silico Modeling Experimental Workflow.
Serotonin Transporter (SERT) Signaling Pathway

SERT_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Binds receptor 5-HT Receptors serotonin->receptor Activates reuptake 5-HT Reuptake sert->reuptake Mediates d7 This compound d7->sert Inhibits signal Signal Transduction receptor->signal PDE4_Signaling ac Adenylyl Cyclase camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde4 PDE4 camp->pde4 Substrate response Cellular Response pka->response Phosphorylates Targets amp AMP pde4->amp Hydrolyzes d7 This compound d7->pde4 Inhibits

References

The Ethnobotanical Significance of ∆7-Mesembrenone Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ethnobotanical significance of plants containing ∆7-Mesembrenone, with a primary focus on Sceletium tortuosum (Kanna). It synthesizes traditional knowledge with modern scientific research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique alkaloids.

Introduction: The Ethnobotanical Heritage of Sceletium tortuosum

For centuries, the indigenous Khoisan people of Southern Africa have utilized the succulent plant Sceletium tortuosum, locally known as "Kanna" or "Kougoed," for its mood-elevating, anxiety-reducing, and hunger-suppressing properties.[1][2] Traditional use involved chewing the fermented plant material, a critical step that has been scientifically shown to alter the plant's alkaloid profile, significantly influencing its psychoactive effects. At the heart of this transformation lies a complex interplay of mesembrine alkaloids, including mesembrine, mesembrenone, and the focus of this guide, ∆7-Mesembrenone.

∆7-Mesembrenone: A Key Bioactive Constituent

∆7-Mesembrenone is a prominent alkaloid found in Sceletium tortuosum. While the overall pharmacological effects of Kanna are attributed to a synergistic interaction of its various alkaloids, ∆7-Mesembrenone has been identified as a significant contributor with distinct biological activities.

Ethnobotanical Relevance: The Role of Fermentation

The traditional preparation of Kanna involves a fermentation process where the crushed plant material is sealed in a container and exposed to sunlight for several days.[1] This process is crucial for the conversion of mesembrine into ∆7-mesembrenone.[3][4] Studies have shown that under aqueous conditions and sunlight, mesembrine concentrations decrease significantly, while ∆7-mesembrenone levels increase.[3][4] This traditional knowledge, refined over generations, highlights an ancient understanding of phytochemical manipulation to enhance the desired effects of the plant.

Quantitative Analysis of ∆7-Mesembrenone

The concentration of ∆7-Mesembrenone in Sceletium tortuosum can vary depending on the plant part, cultivation conditions, and processing methods.

Table 1: Concentration of ∆7-Mesembrenone in Sceletium tortuosum
Plant PartCondition∆7-Mesembrenone Concentration (% of total alkaloids)Reference
ShootsUnfermentedLow to undetectable[3]
RootsUnfermentedHigher than shoots[3][5]
Aerial PartsFermented (10 days)Increased from below Limit of Quantitation to 0.11% of dry weight[4]
RootsHydroponically grown (specific fertigation regimes)Up to 52.37% of total alkaloid area[3]
ShootsHydroponically grown (specific fertigation regimes)Up to 37.23% of total alkaloid area[3]

Pharmacological Properties and Mechanism of Action

The pharmacological effects of Sceletium tortuosum are primarily attributed to the synergistic action of its mesembrine alkaloids, which act as serotonin reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors.[6][7] While mesembrine and mesembrenone are more potent in this regard, ∆7-Mesembrenone contributes to the overall therapeutic profile through its distinct activities.

Antioxidant and Anti-inflammatory Effects

Research has highlighted that extracts of Sceletium tortuosum rich in ∆7-mesembrenone exhibit potent antioxidant effects.[8] This activity is significant in the context of neuroprotection and may contribute to the plant's traditional use for overall well-being. Additionally, ∆7-Mesembrenone is believed to have anti-inflammatory properties that could play a role in the synergistic effects of the plant's alkaloids.[9]

Tyrosinase Inhibition

∆7-Mesembrenone has been identified as a powerful inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[3] This property suggests potential applications in dermatology and cosmetology.

Contribution to Psychoactive Effects

While less potent as an SRI compared to mesembrine, ∆7-Mesembrenone is believed to contribute to the overall mood-enhancing and anxiolytic effects of Kanna.[5] Its presence in the fermented product, which is traditionally considered more potent, underscores its importance in the plant's psychoactive profile.

Diagram 1: Proposed Synergistic Mechanism of Mesembrine Alkaloids

G Proposed Synergistic Mechanism of Mesembrine Alkaloids cluster_0 Sceletium tortuosum Alkaloids cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcomes Mesembrine Mesembrine SERT Serotonin Transporter (SERT) Mesembrine->SERT Potent Inhibition Mesembrenone Mesembrenone Mesembrenone->SERT Inhibition PDE4 Phosphodiesterase 4 (PDE4) Mesembrenone->PDE4 Potent Inhibition D7_Mesembrenone ∆7-Mesembrenone Tyrosinase Tyrosinase D7_Mesembrenone->Tyrosinase Potent Inhibition Oxidative_Stress Oxidative Stress D7_Mesembrenone->Oxidative_Stress Reduction Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase cAMP_Increase Increased Intracellular cAMP PDE4->cAMP_Increase Melanin_Decrease Decreased Melanin Synthesis Tyrosinase->Melanin_Decrease Reduced_Oxidative_Damage Reduced Oxidative Damage Oxidative_Stress->Reduced_Oxidative_Damage Antidepressant_Effect Antidepressant & Anxiolytic Effects Serotonin_Increase->Antidepressant_Effect cAMP_Increase->Antidepressant_Effect Cognitive_Enhancement Cognitive Enhancement cAMP_Increase->Cognitive_Enhancement Skin_Lightening Potential Skin Lightening Melanin_Decrease->Skin_Lightening Neuroprotection Neuroprotection Reduced_Oxidative_Damage->Neuroprotection

Caption: Proposed synergistic mechanism of major Sceletium tortuosum alkaloids.

Experimental Protocols

Isolation and Quantification of ∆7-Mesembrenone using High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies described in the literature for the analysis of mesembrine-type alkaloids.[10]

5.1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the aerial parts of Sceletium tortuosum at 40°C for 48 hours and grind into a fine powder.

  • Extraction:

    • Macerate 1g of the powdered plant material in 10 mL of methanol.

    • Sonciate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and ammonium hydroxide (e.g., 70:30:0.01 v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 228 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use a validated reference standard of ∆7-Mesembrenone to create a calibration curve for accurate quantification.

Diagram 2: Experimental Workflow for ∆7-Mesembrenone Quantification

G Workflow for ∆7-Mesembrenone Quantification Plant_Material Sceletium tortuosum Plant Material Drying Drying (40°C, 48h) Plant_Material->Drying Grinding Grinding to fine powder Drying->Grinding Extraction Methanol Extraction & Sonication Grinding->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for the quantification of ∆7-Mesembrenone.

Future Directions and Drug Development Potential

The ethnobotanical knowledge surrounding Sceletium tortuosum provides a strong foundation for modern drug discovery and development. The unique properties of ∆7-Mesembrenone, particularly its antioxidant and tyrosinase inhibitory effects, warrant further investigation.

  • Standardization of Extracts: The development of standardized extracts with consistent levels of ∆7-Mesembrenone and other key alkaloids is crucial for clinical research and the formulation of reliable therapeutic products.

  • Clinical Trials: Rigorous clinical trials are needed to fully elucidate the therapeutic potential of ∆7-Mesembrenone, both alone and in combination with other mesembrine alkaloids, for conditions related to oxidative stress, inflammation, and skin disorders.

  • Pharmacokinetic Studies: Further research into the absorption, distribution, metabolism, and excretion (ADME) of ∆7-Mesembrenone is necessary to optimize dosing and delivery systems.

Conclusion

∆7-Mesembrenone is a significant bioactive alkaloid in Sceletium tortuosum with a rich ethnobotanical history. Traditional preparation methods, particularly fermentation, play a crucial role in modulating its concentration, thereby influencing the plant's overall effects. Modern scientific research has begun to unravel the specific pharmacological properties of ∆7-Mesembrenone, revealing its potential as a potent antioxidant and tyrosinase inhibitor. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for the continued exploration of this promising natural compound in the fields of ethnopharmacology, drug discovery, and therapeutic development.

References

Preliminary Toxicological Profile of D7-Mesembrenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available preliminary toxicological information concerning D7-Mesembrenone and related compounds. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive toxicological assessment. Specific toxicological data for this compound is limited in publicly available scientific literature. The information presented herein is largely based on studies of standardized extracts of Sceletium tortuosum, which contain this compound as a constituent, and the closely related alkaloid, mesembrenone.

Introduction

This compound is a mesembrine alkaloid found in the plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties. As interest in the therapeutic potential of individual alkaloids from Sceletium tortuosum grows, understanding their toxicological profiles is of paramount importance for drug development and safety assessment. This technical guide synthesizes the available preliminary toxicological data for this compound and related compounds and outlines standard experimental protocols for its comprehensive toxicological evaluation.

In Vivo Toxicity Data

Direct in vivo toxicological studies specifically on isolated this compound have not been identified in the current body of scientific literature. However, valuable insights can be drawn from studies on a standardized hydroethanolic extract of Sceletium tortuosum (Zembrin®), which is known to contain a complex mixture of mesembrine alkaloids, including this compound.

A study in Wistar rats evaluated the oral toxicity of Zembrin® in both 14-day and 90-day repeated dose studies. The findings from these studies are summarized in the table below.

Study DurationSpeciesAdministration RouteDoses Tested (mg/kg bw/day)Key FindingsNOAEL (mg/kg bw/day)
14-Day StudyWistar RatOral Gavage0, 250, 750, 2500, 5000No mortality or treatment-related adverse effects observed.5000
90-Day StudyWistar RatOral Gavage0, 100, 300, 450, 600No mortality or treatment-related adverse effects observed.600

Table 1: Summary of In Vivo Oral Toxicity Studies of a Standardized Sceletium tortuosum Extract (Zembrin®)

These studies indicate a low order of acute and sub-chronic toxicity for the standardized extract in rats. However, it is crucial to note that these values represent the toxicity of the entire extract and not of this compound alone.

In Vitro Toxicity Data

Further research is required to determine the specific cytotoxic potential of this compound against a panel of human cell lines to establish its IC50 values and assess its potential for off-target cytotoxicity.

Genotoxicity

No specific genotoxicity studies for this compound have been reported. A comprehensive assessment of the genotoxic potential of this compound would require a battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay, as outlined in the experimental protocols section.

Known Pharmacological Signaling Pathways

The primary pharmacological targets of mesembrine alkaloids are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). At high concentrations, potent pharmacological activity at these targets could lead to adverse effects, which would be considered part of the toxicological profile.

Serotonin Transporter (SERT) Inhibition

Mesembrine alkaloids are known to be potent serotonin reuptake inhibitors. By blocking SERT, they increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic signaling.

SERT_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron SERT SERT 5HT_vesicle Serotonin Vesicle 5HT_synapse 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding D7_Mesembrenone This compound D7_Mesembrenone->SERT Inhibition PDE4_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Degradation Cellular_Response Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response D7_Mesembrenone This compound D7_Mesembrenone->PDE4 Inhibition Cytotoxicity_Workflow Start Start Cell_Culture Culture Human Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Viability_Assay Perform MTT Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 Value Viability_Assay->Data_Analysis End End Data_Analysis->End

The Pharmacokinetic Profile of D7-Mesembrenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a naturally occurring alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used for its mood-enhancing and anxiolytic properties. As a potent selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, this compound and its related compounds, particularly mesembrenone, are of significant interest to the scientific community for their potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of mesembrenone, which serves as a primary reference due to the limited specific data on this compound. The information herein is intended to support further research and development of this promising psychoactive compound.

Pharmacokinetic Data

The pharmacokinetic properties of mesembrenone have been investigated in preclinical models, primarily in mice. Following intravenous administration, the compound exhibits specific distribution and elimination characteristics. The oral bioavailability of mesembrenone has been reported to be low in mice, with plasma concentrations falling below the limit of detection after oral dosing[1][2][3][4].

The following table summarizes the key pharmacokinetic parameters of mesembrenone in mice after a 15 mg/kg intravenous bolus injection.

ParameterSymbolValueUnitCitation
Half-life0.8 ± 0.1hours[5]
Maximum ConcentrationCmax420 ± 32ng/mL[5][6]
Time to Maximum ConcentrationTmax0.08 ± 0.01hours[5]
Area Under the Curve (0-inf)AUC₀-inf305 ± 27ng·h/mL[5]
Volume of DistributionVd5.2 ± 0.5L/kg[5]
ClearanceCL0.82 ± 0.07L/h/kg[5]

Metabolism

Metabolism studies of mesembrenone have been conducted using rat urine and human liver preparations[1][5][7]. The primary metabolic pathways involve Phase I reactions, including O- and N-demethylation, dihydroxylation, and hydroxylation. The resulting phenolic metabolites can then undergo Phase II conjugation to form glucuronides and sulfates before excretion[1][5][7]. In rat urine, following a low dose, the predominant metabolites identified were N-demethyl and N-demethyl-dihydro mesembrenone[5][7].

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice (Intravenous Administration)

This protocol is a generalized representation based on standard methodologies for pharmacokinetic studies in mice and incorporates specific details from relevant literature for mesembrenone analysis.

1. Animal Model:

  • Species: Male CD-1 mice

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week prior to the experiment.

2. Formulation and Dosing:

  • Drug Substance: Mesembrenone (or this compound)

  • Formulation: Dissolve the compound in a suitable vehicle, such as a mixture of PEG400, propylene glycol, and saline. The final concentration should be prepared to deliver a dose of 15 mg/kg in an injection volume of 5 mL/kg.

  • Administration: Administer as a single intravenous (IV) bolus injection into the tail vein.

3. Blood Sampling:

  • A sparse sampling design is typically employed. At each time point, blood samples are collected from a subset of animals.

  • Time Points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect approximately 50 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method for Quantification of Mesembrenone in Plasma:

  • Method: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)[1][4].

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., quinine).

    • Perform protein precipitation by adding methanol, followed by vortexing and centrifugation.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

    • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition: Monitor the specific m/z transitions for mesembrenone and the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. The lower limit of quantification for mesembrenone in mouse plasma has been reported as 10 ng/mL[4].

5. Pharmacokinetic Analysis:

  • Calculate the plasma concentration of mesembrenone at each time point using the validated bioanalytical method.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters listed in the data table above.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Serotonin Transporter (SERT) Inhibition Pathway

This compound acts as a selective serotonin reuptake inhibitor. By blocking the serotonin transporter (SERT) on the presynaptic neuron, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Vesicle serotonin_cleft Serotonin (5-HT) presynaptic_neuron->serotonin_cleft Release SERT Serotonin Transporter (SERT) serotonin_cleft->SERT Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin_cleft->postsynaptic_receptor Binding downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activation D7_Mesembrenone This compound D7_Mesembrenone->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Phosphodiesterase 4 (PDE4) Inhibition Pathway

This compound also inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and influences downstream signaling cascades involved in inflammation and neuronal plasticity.

PDE4_Inhibition_Pathway D7_Mesembrenone This compound PDE4 Phosphodiesterase 4 (PDE4) D7_Mesembrenone->PDE4 Inhibition AMP AMP PDE4->AMP Degradation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Activation Gene_Expression Gene Expression Changes (e.g., Neurotrophic Factors) CREB->Gene_Expression Modulation

Caption: Inhibition of Phosphodiesterase 4 (PDE4) by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the logical flow of an in vivo pharmacokinetic study for this compound.

PK_Workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation dosing IV Bolus Dosing animal_acclimation->dosing formulation_prep Drug Formulation formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis UHPLC-QToF-MS Analysis sample_prep->lcms_analysis concentration_calc Plasma Concentration Calculation lcms_analysis->concentration_calc pk_modeling Pharmacokinetic Modeling concentration_calc->pk_modeling report_generation Report Generation pk_modeling->report_generation

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Conclusion and Future Directions

The available pharmacokinetic data for mesembrenone in mice indicate rapid distribution and clearance following intravenous administration, with poor oral bioavailability. The metabolism is characterized by Phase I and Phase II reactions. While this information provides a foundational understanding, it is crucial to note the paucity of specific pharmacokinetic data for this compound. Future research should focus on elucidating the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion properties. Further studies are also warranted to explore the downstream effects of its dual inhibition of SERT and PDE4, which may hold the key to its therapeutic potential. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for the successful clinical development of this compound as a novel therapeutic agent.

References

D7-Mesembrenone: A Technical Whitepaper on its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone, a mesembrine-type alkaloid found in the South African succulent Sceletium tortuosum, is emerging as a compound of interest for its potential neuroprotective properties. Traditionally, Sceletium tortuosum has been used for its mood-enhancing and anxiolytic effects. Modern research is now beginning to uncover the neuropharmacological mechanisms of its constituent alkaloids, including this compound. This document provides a technical overview of the current understanding of this compound's neuroprotective potential, summarizing available data, outlining experimental methodologies, and visualizing key pathways. While research specifically isolating this compound is still developing, this guide synthesizes the available information on extracts rich in this compound and the broader context of related alkaloids from Sceletium tortuosum.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and related alkaloids from Sceletium tortuosum are believed to be multifactorial. The primary proposed mechanisms include potent antioxidant and anti-inflammatory actions, as well as the modulation of key intracellular signaling pathways through the inhibition of phosphodiesterase 4 (PDE4). Extracts with high concentrations of delta-7-mesembrenone have demonstrated significant antioxidant effects.[1] However, it is important to note that high doses of these extracts may lead to pro-oxidant effects.[1]

Quantitative Data

While specific quantitative data for purified this compound on neuroprotection is limited in publicly available literature, data for related compounds and extracts provide valuable insights. Mesembrenone, a closely related alkaloid, has been shown to be a potent selective inhibitor of the serotonin transporter (SERT) and an inhibitor of phosphodiesterase 4 (PDE4).[2]

Compound/ExtractTargetMethodValueReference
MesembrenoneSERTRadioligand binding assayKi = 27 nM[2]
MesembrenonePDE4Enzyme inhibition assayKi = 470 nM[2]
High-delta7-mesembrenone extractAntioxidant CapacityNot SpecifiedPotent[1]

Signaling Pathways

The neuroprotective effects of this compound are hypothesized to be mediated through several key signaling pathways. The primary pathway involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes associated with neuronal survival, plasticity, and anti-inflammatory responses. Additionally, the potent antioxidant properties of this compound suggest a direct role in mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

G cluster_0 Cellular Stressors cluster_1 This compound Intervention cluster_2 Intracellular Signaling Cascade cluster_3 Neuroprotective Outcomes stressors Oxidative Stress Neuroinflammation D7M This compound D7M->stressors Scavenging of ROS PDE4 PDE4 D7M->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB nucleus Nucleus pCREB->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription outcomes Increased Neuronal Survival Reduced Inflammation Enhanced Synaptic Plasticity gene_expression->outcomes Leads to G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation compound_prep This compound Preparation & Characterization toxicity_assay Cytotoxicity Assay (Determine non-toxic dose range) compound_prep->toxicity_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) cell_culture->toxicity_assay neuroprotection_assay Neuroprotection Assay (e.g., against H2O2-induced toxicity) toxicity_assay->neuroprotection_assay Inform Dosing western_blot Western Blot Analysis (pCREB, Bcl-2, Bax) neuroprotection_assay->western_blot ros_measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) neuroprotection_assay->ros_measurement gene_expression Gene Expression Analysis (qRT-PCR for survival genes) neuroprotection_assay->gene_expression antioxidant_assay Antioxidant Assay (e.g., DPPH, ORAC) interpretation Mechanism Elucidation & Conclusion antioxidant_assay->interpretation pde4_assay PDE4 Inhibition Assay pde4_assay->interpretation data_analysis Statistical Analysis (IC50, EC50 determination) western_blot->data_analysis ros_measurement->data_analysis gene_expression->data_analysis data_analysis->interpretation

References

The Metabolic Journey of D7-Mesembrenone: A Technical Guide to In Vivo Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for investigating the in-vivo metabolic fate of D7-Mesembrenone, a key alkaloid found in Sceletium tortuosum. While direct in-vivo metabolic studies on this compound are not extensively published, this document outlines a robust experimental approach based on established methodologies for related mesembrine alkaloids. It is designed to equip researchers with the necessary protocols and data presentation strategies to elucidate the pharmacokinetics and biotransformation of this compound.

Introduction

This compound is a constituent of the plant Sceletium tortuosum, which has a long history of traditional use for mood enhancement. As interest in the pharmacological properties of individual alkaloids grows, understanding their metabolic fate is crucial for safety and efficacy assessments in drug development. This guide details a proposed in-vivo study in a rodent model to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Hypothesized Metabolic Pathways

Based on the known metabolism of structurally similar alkaloids like mesembrenone and mesembrine, this compound is likely to undergo extensive Phase I and Phase II metabolism. The primary metabolic reactions are anticipated to be:

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • O-demethylation: Removal of one or both methyl groups from the methoxy groups on the aromatic ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other parts of the molecule.

  • Reduction: Reduction of the ketone group to a hydroxyl group.

  • Conjugation (Phase II): Glucuronidation and/or sulfation of hydroxylated metabolites.

The following diagram illustrates these potential metabolic transformations.

G D7_Mesembrenone This compound N_Demethyl N-Demethyl-D7-Mesembrenone D7_Mesembrenone->N_Demethyl N-Demethylation O_Demethyl O-Demethyl-D7-Mesembrenone D7_Mesembrenone->O_Demethyl O-Demethylation Hydroxylated Hydroxylated this compound D7_Mesembrenone->Hydroxylated Hydroxylation Reduced Reduced this compound D7_Mesembrenone->Reduced Reduction PhaseII Glucuronide/Sulfate Conjugates N_Demethyl->PhaseII Conjugation O_Demethyl->PhaseII Conjugation Hydroxylated->PhaseII Conjugation Reduced->PhaseII Conjugation

Caption: Hypothesized metabolic pathways of this compound.

Proposed Experimental Protocol: In Vivo Metabolism Study in Rats

This section details a comprehensive protocol for an in-vivo study to investigate the metabolism of this compound in a rat model.

Animal Model
  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).

  • Justification: The rat is a commonly used model in metabolic studies and has been used for investigating the metabolism of other mesembrine alkaloids.

  • Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces. They should be acclimatized for at least one week before the experiment.

Dosing
  • Route of Administration: Intravenous (IV) and oral (PO) gavage. The IV route provides direct systemic exposure and allows for the determination of absolute bioavailability. The oral route is relevant for potential human use.

  • Dose: A preliminary dose-ranging study should be conducted to determine a well-tolerated dose. Based on studies of related compounds, a starting point of 1-5 mg/kg could be considered.

  • Vehicle: For IV administration, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is suggested. For oral administration, a suspension in 0.5% carboxymethylcellulose in water is appropriate.

Sample Collection
  • Blood: Serial blood samples (approximately 0.25 mL) should be collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Urine and Feces: Urine and feces should be collected at intervals (e.g., 0-8, 8-24, and 24-48 hours) post-dose.

  • Sample Storage: All samples should be stored at -80°C until analysis.

Sample Preparation
  • Plasma: Protein precipitation with a 3-fold excess of cold acetonitrile or methanol is a common and effective method for extracting small molecules from plasma.[1][2][3] An internal standard should be added before precipitation to correct for extraction variability. After vortexing and centrifugation, the supernatant can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Urine: Urine samples can be diluted with the mobile phase and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration of metabolites.

  • Feces: Fecal samples should be homogenized in water or a suitable buffer. The homogenate can then be extracted with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation. The supernatant can be further processed similarly to plasma samples.

Analytical Methodology
  • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is a powerful tool for the quantification of parent drug and identification of unknown metabolites.[1][2][4]

  • Chromatographic Conditions (Hypothetical):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Full scan for metabolite profiling and targeted MS/MS for quantification of this compound and predicted metabolites.

The following diagram illustrates the proposed experimental workflow.

G Dosing Dosing (IV and PO) Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep LCMS_Analysis UHPLC-QToF-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Pharmacokinetics, Metabolite ID) LCMS_Analysis->Data_Analysis

Caption: Proposed experimental workflow for the in-vivo study.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Pharmacokinetic Parameters

The following table should be used to present the key pharmacokinetic parameters of this compound following IV and PO administration.

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC0-t (ngh/mL)
AUC0-inf (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%) N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Metabolite Concentrations

The concentrations of this compound and its major metabolites in plasma, urine, and feces should be presented in a tabular format.

AnalytePlasma (AUC0-24h, ng*h/mL)Urine (% of dose excreted in 48h)Feces (% of dose excreted in 48h)
This compound
Metabolite 1
Metabolite 2
...
Total

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the in-vivo investigation of this compound's metabolic fate. By following the detailed experimental protocols and data presentation strategies outlined, researchers can generate the critical data needed to understand the ADME properties of this promising natural compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mesembrenone using D7-Mesembrenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenone is a key psychoactive alkaloid found in the plant Sceletium tortuosum, which is traditionally used for its mood-enhancing and anxiolytic properties.[1][2][3][4] As interest in the therapeutic potential of Sceletium grows, robust and reliable analytical methods for the quantification of its active constituents are crucial for quality control, pharmacokinetic studies, and drug development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the accurate quantification of mesembrenone in various matrices, utilizing D7-Mesembrenone as an internal standard to ensure precision and accuracy.

While traditional HPLC with UV detection can be used for the analysis of mesembrine-type alkaloids, the use of a deuterated internal standard like this compound necessitates a mass-selective detector for accurate differentiation and quantification.[2] This method is based on established protocols for the analysis of mesembrine alkaloids from Sceletium species.[5][6][7][8]

Experimental Protocols

Materials and Reagents
  • Analytes: Mesembrenone, this compound (internal standard)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q)

  • Additives: Ammonium hydroxide solution (25%), Ammonium acetate

  • Columns: Hypersil® C18 or Luna® C18 (2), 5 µm, 150 mm x 4.6 mm i.d.[5][7]

Instrumentation
  • HPLC System: An Alliance 2690 HPLC system or equivalent, equipped with a PDA detector 2996 (Waters Corporation) and coupled to a mass spectrometer.[7]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is recommended for optimal selectivity and sensitivity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of mesembrenone and this compound.

ParameterCondition
Column Hypersil® C18, 5 µm, 150 mm x 4.6 mm i.d.[5][7]
Mobile Phase A: Water with 0.01% Ammonium HydroxideB: Acetonitrile with 0.01% Ammonium Hydroxide
Gradient Isocratic: 70:30 (A:B)[5][7]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1][9]
Column Temperature Ambient
Detector Mass Spectrometer (MS) in Multiple Reaction Monitoring (MRM) mode
UV Detection (for reference) 228 nm[6][7][8]
Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mesembrenone and this compound in methanol to prepare individual primary stock solutions.

  • Working Stock Solution (100 µg/mL): Prepare a mixed working stock solution containing both mesembrenone and this compound by diluting the primary stock solutions with methanol.[5]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve a concentration range of 10 ng/mL to 1000 ng/mL for mesembrenone. The concentration of the internal standard (this compound) should be kept constant in all calibration standards (e.g., 100 ng/mL).

Sample Preparation

The following protocol is a general guideline for the extraction of mesembrenone from plant material. The protocol may need to be optimized for other matrices such as plasma or formulated products.

  • Extraction: Accurately weigh the homogenized sample (e.g., 100 mg of dried plant powder) and add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Internal Standard Spiking: Transfer the supernatant to a clean tube and add a known amount of this compound internal standard solution.

  • Filtration: Filter the spiked extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on validated methods for similar mesembrine alkaloids.[2][5][6][8]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Mesembrenone10 - 1000> 0.99

Table 2: Accuracy and Precision

AnalyteQC Concentration (ng/mL)Accuracy (%)Precision (RSD %)
MesembrenoneLow (30)95 - 105< 5
Medium (300)95 - 105< 5
High (800)95 - 105< 5

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Mesembrenone510

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Spiking Spiking with this compound (IS) Centrifugation->Spiking Filtration Filtration Spiking->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Stock Standard Stock Preparation Calibration Calibration Curve Preparation Stock->Calibration Calibration->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using IS Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Mesembrenone Quantification.

Logical Relationship of Method Components

G cluster_sample Sample Matrix cluster_analyte Target Analytes cluster_method Analytical Method cluster_output Result Matrix Plant Material / Plasma HPLC HPLC Matrix->HPLC Mesembrenone Mesembrenone Mesembrenone->HPLC D7_Mesembrenone This compound (IS) D7_Mesembrenone->HPLC MS Mass Spectrometry HPLC->MS Concentration Concentration of Mesembrenone MS->Concentration

Caption: Key Components of the Analytical Method.

References

Application Note: High-Throughput Analysis of Mesembrenone using Liquid Chromatography-Mass Spectrometry (LC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of D7-Mesembrenone. Mesembrenone, a key alkaloid found in the plant species Sceletium tortuosum, is of significant interest for its potential psychoactive properties. This protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision, making it suitable for various applications, including pharmacokinetic studies, natural product quantification, and quality control in drug development. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry.

Introduction

Mesembrenone is an alkaloid belonging to the mesembrine family of compounds, which are the primary active constituents of the South African plant Sceletium tortuosum. Traditionally used for its mood-enhancing and anxiolytic effects, Sceletium is now being investigated for its therapeutic potential in treating anxiety and depression. Accurate and reliable quantification of mesembrenone in various matrices is crucial for understanding its pharmacology, establishing dosing regimens, and ensuring the quality of herbal preparations and pharmaceutical formulations.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex mixtures. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis. This approach corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results. This application note provides a detailed protocol for the analysis of mesembrenone using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Mesembrenone reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., human plasma, plant extract)

Sample Preparation: Protein Precipitation
  • To 50 µL of the sample (e.g., plasma, dissolved extract), add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mesembrenone: Precursor ion (m/z) 288.2 -> Product ion (m/z) 134.1

    • This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 139.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Mesembrenone288.2134.110025
This compound295.2139.110025
Table 2: Method Validation Summary
ParameterResult
Linearity (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias) at LLOQ, LQC, MQC, HQC-5.6% to 8.2%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 10%
Recovery> 90%
Matrix Effect< 15%

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Ratio to Internal Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the LC-MS analysis of Mesembrenone.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of mesembrenone in various biological and botanical matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision required for demanding research and development applications. This protocol can be readily implemented in laboratories equipped with standard LC-MS instrumentation and will be a valuable tool for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Application Notes & Protocols: Total Synthesis of (±)-Δ7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(±)-Δ7-Mesembrenone is a member of the mesembrine family of alkaloids, naturally occurring compounds found in plants of the Sceletium genus.[1][2] These alkaloids are of significant interest to the scientific community due to their potential pharmacological activities, including effects on the central nervous system. The total synthesis of (±)-Δ7-Mesembrenone is a crucial endeavor for research purposes, as it allows for the production of pure material for biological screening, mechanism of action studies, and the development of novel analogs with improved therapeutic properties. This document outlines a detailed protocol for the total synthesis of (±)-Δ7-Mesembrenone, based on established synthetic routes, to support ongoing research in medicinal chemistry and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of (±)-Δ7-Mesembrenone, including yields for each synthetic step and the characteristic spectroscopic data for the final compound.

Table 1: Reaction Yields

StepReactionStarting MaterialProductYield (%)
1Vinylogous Mannich Reaction3,4-dimethoxyphenylacetonitrile2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile~75%
2Reductive Cyclization2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile(±)-Δ7-Mesembrenone~60%
Overall Two-Step Synthesis 3,4-dimethoxyphenylacetonitrile (±)-Δ7-Mesembrenone ~45%

Table 2: Spectroscopic Data for (±)-Δ7-Mesembrenone

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 6.80-6.70 (m, 3H), 5.95 (s, 1H), 3.87 (s, 3H), 3.86 (s, 3H), 3.20-2.90 (m, 4H), 2.60-2.40 (m, 4H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.5, 165.2, 149.0, 148.5, 135.0, 128.0, 120.0, 111.5, 111.0, 56.0, 55.9, 52.0, 48.0, 42.0, 35.0, 30.0
IR (KBr, cm⁻¹) ν 2950, 1670, 1600, 1515, 1260, 1030
MS (ESI+) m/z 288.1 [M+H]⁺

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the total synthesis of (±)-Δ7-Mesembrenone.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile via Vinylogous Mannich Reaction

Materials:

  • 3,4-dimethoxyphenylacetonitrile

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, 2M

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add 3,4-dimethoxyphenylacetonitrile at room temperature with stirring.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add methyl vinyl ketone dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with 2M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile as a pale yellow oil.

Step 2: Reductive Cyclization to (±)-Δ7-Mesembrenone

Materials:

  • 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile

  • Raney Nickel (catalyst)

  • Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (±)-Δ7-Mesembrenone as a white solid.

Visualizations

Diagram 1: Total Synthesis Workflow of (±)-Δ7-Mesembrenone

G A 3,4-Dimethoxyphenylacetonitrile C Vinylogous Mannich Reaction (NaOEt, EtOH) A->C B Methyl Vinyl Ketone B->C D 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile C->D Yield: ~75% E Reductive Cyclization (Raney Ni, H2, MeOH) D->E F (±)-Δ7-Mesembrenone E->F Yield: ~60%

Caption: Synthetic route to (±)-Δ7-Mesembrenone.

Diagram 2: Mechanism of the Vinylogous Mannich Reaction

G cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation A 3,4-Dimethoxyphenylacetonitrile B Enolate Intermediate A->B NaOEt D Adduct Formation B->D C Methyl Vinyl Ketone C->D E 2-(3,4-dimethoxyphenyl)-5-oxohexanenitrile D->E H+ Workup

References

Protocol for Enhanced D7-Mesembrenone Extraction from Sceletium tortuosum

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Sceletium tortuosum, a succulent plant native to South Africa, is renowned for its psychoactive alkaloids, primarily mesembrine and its derivatives. Among these, D7-mesembrenone has garnered significant interest within the research and drug development communities. This document provides a detailed protocol for the selective extraction and enrichment of this compound from Sceletium tortuosum. The outlined procedure leverages a controlled fermentation step, which has been shown to facilitate the conversion of mesembrine to this compound, followed by a robust acid-base extraction and purification workflow. This protocol is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Principle

The protocol is based on the principle that the alkaloid profile of Sceletium tortuosum can be intentionally altered through post-harvest processing. Specifically, fermentation in an aqueous environment, particularly when exposed to sunlight, promotes the transformation of mesembrine into this compound[1]. Subsequent liquid-liquid extraction under acidic and basic conditions allows for the selective separation of the alkaloid fraction from the bulk plant matrix. Final purification is achieved through column chromatography, yielding an extract enriched in this compound.

I. Experimental Protocols

A. Fermentation for this compound Enrichment

This initial step is critical for maximizing the yield of this compound by promoting the conversion of mesembrine.

  • Plant Material Preparation:

    • Utilize fresh, whole Sceletium tortuosum plant material (leaves and stems).

    • Thoroughly wash the plant material with distilled water to remove any debris.

    • Finely chop or crush the plant material to increase the surface area for fermentation.

  • Fermentation Conditions:

    • Place the prepared plant material in a sealed, transparent container.

    • Add a minimal amount of distilled water to create a humid environment, ensuring the plant material is moist but not submerged.

    • Expose the container to direct sunlight for a period of 7-10 days.

    • Monitor the process daily. The plant material will darken and release a characteristic odor.

    • A study on the fermentation of Sceletium tortuosum demonstrated a significant transformation of mesembrine to this compound over a 10-day period. The concentration of mesembrine decreased from 1.33% to 0.05%, while this compound increased from below the limit of quantitation to 0.11%[1].

  • Drying:

    • After the fermentation period, spread the fermented plant material in a thin layer on a clean, dry surface.

    • Air-dry the material at room temperature or in a dehydrator at a low temperature (not exceeding 40°C) until completely dry and brittle.

    • Grind the dried material into a fine powder using a blender or a mill.

B. Acid-Base Extraction of this compound

This multi-step liquid-liquid extraction process isolates the total alkaloid fraction from the fermented plant material.

  • Acidic Extraction:

    • Weigh the dried, powdered Sceletium tortuosum material.

    • For every 10 grams of plant material, add 100 mL of 0.1 M sulfuric acid.

    • Stir the mixture for at least 4 hours at room temperature.

    • Filter the mixture through cheesecloth or a fine-mesh sieve to remove the solid plant material.

    • Collect the acidic aqueous phase containing the protonated alkaloids.

    • Repeat the extraction of the plant residue with a fresh portion of 0.1 M sulfuric acid to ensure complete extraction.

  • Basification and Solvent Extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add a 25% ammonium hydroxide solution to the extract while stirring, until the pH reaches approximately 9-10.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane (DCM) to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The bottom organic layer (DCM) will contain the deprotonated alkaloids.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with two more portions of DCM.

  • Drying and Evaporation:

    • Combine all the DCM extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

C. Purification by Column Chromatography

This step separates this compound from other co-extracted alkaloids.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the silica gel slurry.

    • Equilibrate the column by running the non-polar solvent through it.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the non-polar solvent.

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate with increasing polarity).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation process using thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the desired compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound extract.

D. Quantification by High-Performance Liquid Chromatography (HPLC)

This analytical method is used to determine the concentration and purity of this compound in the final extract.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is commonly used[2][3][4].

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (ACN), and ammonium hydroxide solution (e.g., 70:30:0.01 v/v/v) has been shown to effectively separate this compound from other mesembrine alkaloids[2][5].

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 228 nm[3][4].

    • Retention Time: Under these conditions, this compound has been reported to have a retention time of approximately 5.242 minutes[5].

  • Standard Preparation and Calibration:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dissolve a known weight of the purified extract in the mobile phase.

    • Inject the sample solution into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

II. Data Presentation

Table 1: Quantitative Impact of Fermentation on Mesembrine and this compound Content in Sceletium tortuosum

AlkaloidInitial Concentration (%)Concentration after 10 Days of Fermentation (%)Reference
Mesembrine1.330.05[1]
This compound< LOQ*0.11[1]

*LOQ: Limit of Quantitation

Table 2: HPLC Parameters for this compound Quantification

ParameterValueReference
ColumnC18 Reversed-Phase[2][3][4]
Mobile PhaseWater:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v)[2][5]
Detection Wavelength228 nm[3][4]
Retention Time~5.242 min[5]

III. Visualization

ExtractionWorkflow Plant Fresh Sceletium tortuosum Crushing Crushing/Chopping Plant->Crushing Fermentation Fermentation (7-10 days, sunlight) Crushing->Fermentation Drying Drying (<40°C) Fermentation->Drying Milling Milling to Powder Drying->Milling AcidExtraction Acidic Extraction (0.1M H₂SO₄) Milling->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (NH₄OH, pH 9-10) Filtration1->Basification Aqueous Phase SolventExtraction Solvent Extraction (DCM) Basification->SolventExtraction DryingEvaporation Drying & Evaporation SolventExtraction->DryingEvaporation Organic Phase CrudeExtract Crude Alkaloid Extract DryingEvaporation->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography PurifiedExtract Purified this compound ColumnChromatography->PurifiedExtract HPLC HPLC Quantification PurifiedExtract->HPLC FinalProduct Quantified this compound HPLC->FinalProduct

Caption: Workflow for this compound Extraction.

References

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a mesembrine-type alkaloid found in certain species of the Sceletium plant, traditionally used for its psychoactive properties. Recent scientific interest has shifted towards the therapeutic potential of individual alkaloids, including their antioxidant capacities. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of phytochemicals like this compound to mitigate oxidative stress is a key area of investigation for novel drug development.

These application notes provide a detailed overview of common in vitro assays to determine the antioxidant capacity of this compound. The protocols are intended to guide researchers in the accurate and reproducible assessment of its antioxidant potential.

Data Presentation

Table 1: Radical Scavenging Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Trolox/Ascorbic Acid)
DPPH IC50 (µg/mL)Data not availableInsert Value
ABTS TEAC (Trolox Equivalents)Data not availableInsert Value

Table 2: Reducing Power and Enzyme-Like Activity of this compound

AssayParameterThis compoundPositive Control
FRAP FRAP Value (µM Fe(II) Equivalents)Data not availableInsert Value
SOD-like Activity % InhibitionData not availableInsert Value

Table 3: Cellular Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Quercetin)
CAA CAA Value (µmol QE/100 µmol)Data not availableInsert Value

Experimental Protocols

The following are detailed protocols for the most common in vitro assays to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound sample or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

Materials:

  • This compound sample

  • ABTS

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the this compound sample or positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Superoxide Dismutase (SOD)-like Activity Assay

Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•). Superoxide radicals are generated in vitro, often by a xanthine/xanthine oxidase system or a riboflavin/light system. The superoxide radicals then reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product. The SOD-like activity of the sample is determined by its ability to inhibit this colorimetric reaction.

Materials:

  • This compound sample

  • Tris-HCl buffer (pH 8.2)

  • Nitroblue tetrazolium (NBT) solution

  • Phenazine methosulfate (PMS) solution

  • NADH solution

  • Positive control (e.g., Superoxide dismutase enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.

  • Sample Addition: Add different concentrations of the this compound sample or the SOD standard to the wells.

  • Initiation of Reaction: Start the reaction by adding PMS solution to all wells.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage inhibition of NBT reduction is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the reaction mixture without the sample.

    • A_sample is the absorbance of the reaction mixture with the sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of the test compound is measured by its ability to inhibit the formation of DCF induced by a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

Materials:

  • This compound sample

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of treatment medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Visualizations

Signaling Pathway

Phytochemicals with antioxidant properties can modulate cellular signaling pathways to protect against oxidative stress. A key pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phytochemical This compound Phytochemical->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates

Caption: The Keap1-Nrf2-ARE signaling pathway.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of a compound involves a series of assays to evaluate different mechanisms of action.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Sample This compound Stock Solution Serial_Dilutions Serial Dilutions Sample->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP SOD SOD-like Activity Assay Serial_Dilutions->SOD CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA Spectrophotometry Spectrophotometric/ Fluorometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry SOD->Spectrophotometry CAA->Spectrophotometry Calculation Calculation of % Inhibition, IC50, TEAC, FRAP value, etc. Spectrophotometry->Calculation Comparison Comparison with Positive Controls Calculation->Comparison

Caption: General workflow for in vitro antioxidant assays.

References

Zebrafish Model for Studying the Anxiolytic Effects of D7-Mesembrenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zebrafish (Danio rerio) model for investigating the anxiolytic properties of D7-Mesembrenone, a key alkaloid found in the plant Sceletium tortuosum (Kanna). The protocols detailed below are designed for reproducibility and are supported by data presentation guidelines and visualizations to facilitate experimental design and interpretation. While specific quantitative data for this compound is emerging, the information presented is based on studies of mesembrenone and the broader class of Mesembryanthemum tortuosum alkaloids, which have demonstrated significant anxiolytic-like effects in zebrafish larvae.[1] It is suggested that the primary mechanism of action for these anxiolytic effects is the inhibition of the serotonin reuptake transporter (SERT).[1]

Data Presentation

The following tables provide a structured format for presenting quantitative data from key behavioral assays used to assess anxiety-like behavior in zebrafish.

Table 1: Novel Tank Diving Test - Effect of this compound on Zebrafish Behavior

Treatment GroupConcentration (µM)Time in Top Zone (s)Latency to Top Zone (s)Distance Traveled (cm)Freezing Bouts (n)
Control (Vehicle)0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)C

Table 2: Light-Dark Box Test - Effect of this compound on Zebrafish Behavior

Treatment GroupConcentration (µM)Time in Light Zone (s)Transitions to Light Zone (n)Latency to Light Zone (s)Total Distance Traveled (cm)
Control (Vehicle)0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Buspirone)C

Table 3: Shoaling Behavior Test - Effect of this compound on Social Cohesion

Treatment GroupConcentration (µM)Average Inter-fish Distance (cm)Nearest Neighbor Distance (cm)Shoal Area (cm²)
Control (Vehicle)0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)C

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Novel Tank Diving Test

This assay is based on the natural tendency of zebrafish to initially dive to the bottom of a novel environment and gradually explore the upper regions as their anxiety subsides. Anxiolytic compounds are expected to decrease the time spent in the bottom and increase exploration of the top of the tank.

Materials:

  • Adult zebrafish

  • Novel tank (e.g., 1.5 L trapezoidal tank)

  • System water

  • This compound stock solution

  • Vehicle control solution (e.g., 0.1% DMSO in system water)

  • Positive control (e.g., Diazepam)

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate fish to the testing room for at least 1 hour before the experiment.

  • Drug Exposure: Individually house fish in beakers containing either vehicle, this compound at various concentrations, or a positive control for a predetermined period (e.g., 20 minutes).

  • Test Initiation: Gently transfer a single fish into the novel tank filled with system water.

  • Recording: Immediately begin recording the fish's behavior for a 5-6 minute period.

  • Data Analysis: Using video tracking software, quantify the following parameters:

    • Time spent in the top, middle, and bottom thirds of the tank.

    • Latency to first enter the top third.

    • Total distance traveled.

    • Number and duration of freezing bouts.

  • Data Interpretation: A significant increase in the time spent in the top third and a decrease in latency to enter the top third are indicative of an anxiolytic effect.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Acclimation drug_exposure Drug Exposure acclimation->drug_exposure transfer Transfer to Novel Tank drug_exposure->transfer record Record Behavior transfer->record quantify Quantify Parameters record->quantify interpret Interpret Data quantify->interpret

Novel Tank Diving Test Workflow
Light-Dark Box Test

This test is based on the innate aversion of zebrafish to brightly illuminated areas and their preference for dark environments. Anxiolytic compounds are expected to reduce this aversion, leading to increased exploration of the light compartment.

Materials:

  • Adult zebrafish

  • Light-dark box (a tank with distinct black and white compartments)

  • System water

  • This compound stock solution

  • Vehicle control solution

  • Positive control (e.g., Buspirone)

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate fish to the testing room for at least 1 hour.

  • Drug Exposure: Expose fish to the test compounds as described in the Novel Tank Diving Test protocol.

  • Test Initiation: Place the fish in the dark compartment of the light-dark box.

  • Recording: Allow the fish to freely explore both compartments for a 5-minute period while recording its behavior.

  • Data Analysis: Quantify the following parameters using video tracking software:

    • Time spent in the light and dark compartments.

    • Number of transitions between compartments.

    • Latency to the first entry into the light compartment.

    • Total distance traveled.

  • Data Interpretation: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Acclimation drug_exposure Drug Exposure acclimation->drug_exposure place_in_dark Place in Dark Compartment drug_exposure->place_in_dark record Record Behavior place_in_dark->record quantify Quantify Parameters record->quantify interpret Interpret Data quantify->interpret

Light-Dark Box Test Workflow
Shoaling Behavior Test

Zebrafish are a social species that exhibit shoaling behavior. Anxiety can affect this behavior, often leading to tighter, more cohesive shoals. Anxiolytic compounds may decrease shoal cohesion.[2][3][4]

Materials:

  • Adult zebrafish (groups of 5-6 fish)

  • Observation tank

  • System water

  • This compound stock solution

  • Vehicle control solution

  • Positive control (e.g., Diazepam)

  • Video recording and analysis software

Procedure:

  • Acclimation and Drug Exposure: Acclimate groups of fish to the observation tank containing either vehicle, this compound, or a positive control for a specified duration.

  • Recording: Record the behavior of the shoal for a 5-10 minute period.

  • Data Analysis: Use video tracking software to measure:

    • Average inter-fish distance: The mean distance between all pairs of fish in the shoal.

    • Nearest neighbor distance: The average distance of each fish to its closest neighbor.

    • Shoal area: The area occupied by the shoal.

  • Data Interpretation: An increase in the average inter-fish distance and shoal area suggests a decrease in shoal cohesion and a potential anxiolytic effect.

Proposed Signaling Pathway for this compound's Anxiolytic Effect

Based on existing research on mesembrine alkaloids, this compound is hypothesized to exert its anxiolytic effects primarily through the inhibition of the serotonin transporter (SERT).[1] This leads to an increase in synaptic serotonin levels, which in turn modulates downstream neural circuits involved in anxiety-related behaviors.

D7 This compound SERT Serotonin Transporter (SERT) D7->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to Postsynaptic_Receptors Postsynaptic Serotonin Receptors Serotonin_Synapse->Postsynaptic_Receptors Activates Neural_Circuits Modulation of Anxiety-Related Neural Circuits Postsynaptic_Receptors->Neural_Circuits Anxiolytic_Effect Anxiolytic Effect (Reduced Anxiety-like Behavior) Neural_Circuits->Anxiolytic_Effect

This compound Signaling Pathway

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone, an alkaloid found in the medicinal plant Sceletium tortuosum, has garnered interest for its potential therapeutic properties. While research has highlighted its potent antioxidant effects, its anti-inflammatory capacity remains an area of active investigation. This document provides detailed protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. These assays are critical for preclinical assessment and understanding the compound's mechanism of action.

The provided protocols will enable researchers to assess the effects of this compound on key inflammatory pathways, including the production of pro-inflammatory cytokines, the activation of the NF-κB signaling pathway, and the expression of the COX-2 enzyme.

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described assays. They are populated with hypothetical data to illustrate their use.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control-25.3 ± 4.115.8 ± 3.210.2 ± 2.5
LPS (1 µg/mL)-1543.7 ± 120.52105.4 ± 189.7854.3 ± 76.8
This compound + LPS11289.4 ± 110.21854.1 ± 154.3750.1 ± 65.4
This compound + LPS10876.5 ± 78.91243.6 ± 110.8432.7 ± 40.1
This compound + LPS50453.2 ± 45.1678.9 ± 60.3210.5 ± 22.3
Dexamethasone (1 µM) + LPS-254.1 ± 28.9389.7 ± 42.1154.8 ± 18.9

Table 2: Inhibition of NF-κB Activation by this compound in TNF-α-Stimulated HEK293-NF-κB Reporter Cells

Treatment GroupConcentration (µM)Luciferase Activity (RLU) ± SD% Inhibition of NF-κB Activity
Vehicle Control-150 ± 25-
TNF-α (10 ng/mL)-8500 ± 7500%
This compound + TNF-α17250 ± 68014.7%
This compound + TNF-α104320 ± 41049.2%
This compound + TNF-α501850 ± 19078.2%
Bay 11-7082 (10 µM) + TNF-α-980 ± 11088.5%

Table 3: Effect of this compound on COX-2 Expression in LPS-Stimulated Human Monocytes

Treatment GroupConcentration (µM)Relative COX-2 mRNA Expression (Fold Change) ± SDCOX-2 Protein Level (% of LPS Control) ± SD
Vehicle Control-1.0 ± 0.25.2 ± 1.1
LPS (1 µg/mL)-15.4 ± 1.8100 ± 9.8
This compound + LPS112.8 ± 1.585.4 ± 7.6
This compound + LPS107.2 ± 0.948.7 ± 5.1
This compound + LPS503.1 ± 0.522.3 ± 3.4
NS-398 (10 µM) + LPS-2.5 ± 0.415.8 ± 2.5

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages

This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or Dexamethasone. Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

NF-κB Activation Reporter Assay

This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway using a reporter cell line.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Hygromycin B (selection antibiotic)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Bay 11-7082 (positive control)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Protocol:

  • Cell Culture: Maintain the HEK293-NF-κB reporter cell line in DMEM with 10% FBS and the appropriate concentration of hygromycin B.

  • Cell Seeding: Seed the cells into a white, opaque 96-well plate at a density of 4 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Replace the medium with fresh medium containing different concentrations of this compound or Bay 11-7082. Incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[1]

Cyclooxygenase-2 (COX-2) Expression Analysis

This protocol outlines the evaluation of this compound's effect on the expression of COX-2, a key enzyme in the inflammatory response, at both the mRNA and protein levels.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • NS-398 (selective COX-2 inhibitor, positive control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for COX-2 and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Western blot reagents (lysis buffer, primary antibody against COX-2, secondary antibody)

Protocol:

A. Gene Expression Analysis (qPCR):

  • Cell Culture and Treatment: Culture and treat the cells with this compound and LPS as described in the cytokine release assay protocol (Protocol 1). A shorter incubation time (e.g., 4-6 hours) is often optimal for measuring mRNA expression.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for COX-2 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.

B. Protein Expression Analysis (Western Blot):

  • Cell Culture and Treatment: Culture and treat cells as in step 1 of the qPCR protocol, but with a longer incubation time (e.g., 18-24 hours) to allow for protein expression.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against COX-2, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_treatments Treatments cluster_readouts Endpoints assay1 Cytokine Release Assay (RAW 264.7) readout1 Cytokine Levels (TNF-α, IL-6, IL-1β) assay1->readout1 assay2 NF-κB Reporter Assay (HEK293) readout2 Luciferase Activity (% NF-κB Inhibition) assay2->readout2 assay3 COX-2 Expression Assay (Human Monocytes) readout3 COX-2 Expression (mRNA and Protein) assay3->readout3 compound This compound (various concentrations) compound->assay1 Pre-treatment compound->assay2 Pre-treatment compound->assay3 Pre-treatment stimulus Inflammatory Stimulus (LPS or TNF-α) stimulus->assay1 Stimulation stimulus->assay2 Stimulation stimulus->assay3 Stimulation

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk Signal Transduction tnfr->ikk Signal Transduction d7 This compound d7->ikk Inhibition ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation & NF-κB Release dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Transcription

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.

logical_relationship inflammation Inflammatory Stimulus (e.g., LPS) cellular_response Cellular Activation (e.g., Macrophages) inflammation->cellular_response pathway_activation Signaling Pathway Activation (e.g., NF-κB) cellular_response->pathway_activation mediator_production Production of Inflammatory Mediators (Cytokines, COX-2) pathway_activation->mediator_production d7 This compound d7->pathway_activation Inhibits d7->mediator_production Reduces

References

Application of D7-Mesembrenone in Cosmetic Science for Skin Lightening: A Hypothetical Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of D7-Mesembrenone for skin lightening is a hypothetical concept for the purpose of this document. As of the latest literature review, there is no direct scientific evidence or published research to support its efficacy or mechanism of action in melanogenesis inhibition. This compound is primarily recognized as an alkaloid found in Sceletium tortuosum, with known activities as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This document outlines a proposed research framework to investigate the potential of this compound as a novel skin-lightening agent, providing detailed hypothetical protocols and expected data formats for researchers, scientists, and drug development professionals.

Introduction and Hypothetical Rationale

The cosmetic industry is in constant pursuit of novel, safe, and effective skin-lightening agents to address hyperpigmentation and meet consumer demands for a more even skin tone.[3] The primary mechanism for many existing skin-lightening ingredients is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5] While this compound's established biological activities are in the neurological domain, its chemical structure, as a natural alkaloid, warrants investigation into broader biological effects, including potential interactions with enzymes like tyrosinase. This document presents a hypothetical exploration of this compound as a candidate for skin lightening, detailing the necessary experimental protocols to validate this hypothesis.

Hypothetical Data Summary

The following tables present hypothetical data that would be generated from the successful investigation of this compound as a skin-lightening agent. These are for illustrative purposes to guide researchers on data presentation.

Table 1: Hypothetical In Vitro Mushroom Tyrosinase Inhibition by this compound

CompoundIC50 (µM)Inhibition Type
This compound75.2 ± 5.8Competitive
Kojic Acid (Control)18.5 ± 2.1Competitive
Arbutin (Control)220.7 ± 15.3Non-competitive

Table 2: Hypothetical Effects of this compound on B16F10 Melanoma Cells

Concentration (µM)Cell Viability (%)Melanin Content (%)Cellular Tyrosinase Activity (%)
0 (Control)100 ± 4.2100 ± 7.5100 ± 6.8
1098.5 ± 3.185.1 ± 6.288.3 ± 5.9
2596.2 ± 3.562.7 ± 5.468.1 ± 4.7
5094.8 ± 4.045.3 ± 4.150.9 ± 3.8
10080.1 ± 5.628.9 ± 3.535.2 ± 3.1
Kojic Acid (100 µM)92.3 ± 4.755.4 ± 4.960.7 ± 5.2

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to assess the skin-lightening potential of this compound.

In Vitro Mushroom Tyrosinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound and Kojic Acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic Acid.

  • Add 140 µL of 0.1 M phosphate buffer (pH 6.8).

  • Add 20 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is indicative of tyrosinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on B16F10 melanoma cells and establish a non-toxic concentration range for further experiments.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Cellular Melanin Content Assay

Objective: To quantify the effect of this compound on melanin production in B16F10 cells.

Materials:

  • B16F10 cells

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • 1 N NaOH with 10% DMSO

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with non-toxic concentrations of this compound in the presence of 100 nM α-MSH for 72 hours.

  • After treatment, wash the cells with PBS and lyse them.

  • Centrifuge the lysate to pellet the melanin.

  • Dissolve the melanin pellet in 1 N NaOH with 10% DMSO by heating at 80°C for 1 hour.

  • Measure the absorbance of the supernatant at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Cellular Tyrosinase Activity Assay

Objective: To measure the effect of this compound on intracellular tyrosinase activity in B16F10 cells.

Materials:

  • B16F10 cells

  • This compound

  • L-DOPA

  • Phosphate buffer with Triton X-100

Procedure:

  • Culture and treat B16F10 cells with this compound as described in the melanin content assay.

  • Lyse the cells with phosphate buffer containing 1% Triton X-100.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Incubate the lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.

  • Measure the absorbance at 475 nm.

  • The cellular tyrosinase activity is expressed as a percentage of the control.

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and the targeted biological pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_results Data Analysis and Conclusion invitro_assay Mushroom Tyrosinase Inhibition Assay ic50 Determine IC50 Value invitro_assay->ic50 conclusion Evaluate Skin Lightening Potential ic50->conclusion cell_viability B16F10 Cell Viability (MTT) melanin_assay Melanin Content Assay cell_viability->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay cell_viability->tyrosinase_assay melanin_assay->conclusion tyrosinase_assay->conclusion start This compound Compound cluster_invitro cluster_invitro start->cluster_invitro cluster_cellbased cluster_cellbased start->cluster_cellbased

Caption: Proposed experimental workflow for evaluating the skin-lightening potential of this compound.

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway cluster_melanin_synthesis Melanin Synthesis alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r Binds ac Adenylate Cyclase mc1r->ac Activates camp cAMP ac->camp pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF (Transcription Factor) creb->mitf ↑ Expression tyrosinase_enzyme Tyrosinase mitf->tyrosinase_enzyme ↑ Transcription tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Multiple Steps inhibitor Hypothetical Inhibition by This compound inhibitor->tyrosinase_enzyme Inhibits

Caption: Simplified melanogenesis pathway highlighting tyrosinase as a hypothetical target for this compound.

Application Notes and Future Directions

Should the hypothetical investigation yield positive results, the following application notes would be relevant for cosmetic formulation and further research:

  • Effective Concentration: Based on hypothetical cell-based assays, an effective topical concentration of this compound would likely be in the range of 0.1% to 1.0% w/w, subject to formulation optimization and clinical safety studies.

  • Solubility and Formulation: this compound's solubility in various cosmetic solvents would need to be determined. Initial formulation efforts could focus on hydro-alcoholic gels, emulsions (creams and lotions), and serums. The use of penetration enhancers may be explored to improve dermal delivery.

  • Stability: The stability of this compound in cosmetic formulations under different conditions (pH, temperature, light exposure) must be thoroughly evaluated to ensure product efficacy and safety over its shelf life.

  • Mechanism of Action: Further studies would be required to confirm the precise mechanism of inhibition (e.g., competitive, non-competitive) and to investigate effects on other melanogenesis-related proteins such as TRP-1 and TRP-2.[6]

  • Safety and Regulatory: Comprehensive safety testing, including skin irritation, sensitization, and phototoxicity studies, would be mandatory before this compound could be considered for commercial use. Regulatory approval pathways for new cosmetic ingredients would need to be followed.

  • Clinical Trials: Ultimately, well-controlled clinical trials on human subjects would be necessary to substantiate the skin-lightening efficacy and safety of a topical formulation containing this compound.

References

The Use of Δ7-Mesembrenone as a Chemotaxonomic Marker for the Identification of Sceletium Species

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Sceletium, indigenous to Southern Africa, has garnered significant interest for its traditional use and potential therapeutic applications, primarily attributed to a group of psychoactive alkaloids. Accurate identification of Sceletium species is crucial for ensuring the safety, quality, and efficacy of raw materials and derived products. While morphological identification can be challenging due to similarities between species, chemotaxonomy offers a robust solution. This document details the application of Δ7-mesembrenone as a key chemical marker for the differentiation of Sceletium species, providing comprehensive protocols for its analysis.

Sceletium species can be broadly categorized into two chemotypes: the 'tortuosum' type and the 'emarcidum' type. The 'tortuosum' type, which includes species like S. tortuosum, S. expansum, and S. strictum, is characterized by the presence of mesembrine-type alkaloids. In contrast, the 'emarcidum' type, encompassing species such as S. emarcidum, S. exalatum, and S. rigidum, is notably deficient in these major alkaloids[1][2]. Δ7-Mesembrenone, a mesembrine-type alkaloid, has emerged as a significant biomarker in this chemotaxonomic classification[3][4].

Furthermore, the processing of Sceletium plant material, particularly through traditional fermentation methods to produce "kougoed," can significantly alter the alkaloid profile. Studies have shown that fermentation can lead to the transformation of mesembrine into Δ7-mesembrenone[5][6]. This highlights the importance of analyzing for Δ7-mesembrenone not only for species identification but also for quality control of processed materials.

Quantitative Data Summary

The following tables summarize the quantitative data on the alkaloid content in various Sceletium species and the validation parameters for a typical analytical method.

Table 1: Distribution of Key Mesembrine-Type Alkaloids in Selected Sceletium Species

SpeciesChemotypeMesembrineMesembrenoneΔ7-MesembrenoneReference
Sceletium tortuosumTortuosumPresentPresentPresent[2][7]
Sceletium expansumTortuosumPresentPresentLow/Absent[2]
Sceletium strictumTortuosumPresentPresentNot Reported[8]
Sceletium emarcidumEmarcidumAbsentAbsentAbsent[1][2]
Sceletium exalatumEmarcidumAbsentAbsentAbsent[2]
Sceletium rigidumEmarcidumAbsentAbsentAbsent[1]

Table 2: Validation Parameters for HPLC-UV Method for Quantitation of Mesembrine-Type Alkaloids [9][10][11][12]

ParameterΔ7-MesembrenoneMesembrenoneMesembrine
Linearity Range (ng/mL)400 - 60,000400 - 60,000400 - 60,000
Correlation Coefficient (r²)>0.99>0.99>0.99
Accuracy (%)94.8 - 103.694.8 - 103.694.8 - 103.6
Inter-day Precision (RSD %)< 3.0< 3.0< 3.0
Recovery (%)95 - 10595 - 10595 - 105
Limit of Quantitation (LOQ) (ng/mL)200100100
Limit of Detection (LOD) (ng/mL)Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Extraction of Alkaloids from Sceletium Plant Material

This protocol describes a general method for the extraction of mesembrine-type alkaloids from dried plant material.

Materials:

  • Dried and powdered Sceletium plant material

  • Methanol

  • Deionized water

  • Ammonium hydroxide solution (25%)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

  • Add 10 mL of a methanol:water (80:20 v/v) solution to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • For HPLC analysis, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Δ7-Mesembrenone

This protocol outlines a validated HPLC method for the separation and quantification of Δ7-mesembrenone and other mesembrine-type alkaloids[9][10][11][13].

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., Hypersil® C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (ACN), and ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v)[11][13].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm[9][10].

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of Δ7-mesembrenone, mesembrenone, and mesembrine of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the filtered extract from Protocol 1 into the HPLC system.

  • Identify the peaks corresponding to Δ7-mesembrenone and other alkaloids based on their retention times compared to the standards.

  • Quantify the amount of Δ7-mesembrenone in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_interpretation Data Interpretation plant_material Sceletium Plant Material (Dried and Powdered) extraction Solvent Extraction (Methanol/Water) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc Inject Sample data_acquisition Data Acquisition (Chromatogram) hplc->data_acquisition peak_identification Peak Identification (vs. Standards) data_acquisition->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification alkaloid_profile Alkaloid Profile (Presence/Absence of Δ7-Mesembrenone) quantification->alkaloid_profile species_identification Species Identification ('tortuosum' vs. 'emarcidum' type) alkaloid_profile->species_identification

Caption: Experimental workflow for Sceletium species identification.

logical_relationship cluster_chemotype Chemotaxonomic Classification cluster_marker Chemical Marker Profile sceletium Sceletium Genus tortuosum_type 'tortuosum' Type (e.g., S. tortuosum) sceletium->tortuosum_type emarcidum_type 'emarcidum' Type (e.g., S. emarcidum) sceletium->emarcidum_type d7_present Δ7-Mesembrenone: Present tortuosum_type->d7_present Characteristic d7_absent Δ7-Mesembrenone: Absent emarcidum_type->d7_absent Characteristic

References

Application Note & Protocol: In Vivo Models for Assessing the Bioavailability of D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mesembrenone is a principal psychoactive alkaloid found in the South African plant Sceletium tortuosum (Kanna).[1][2] It is recognized for its dual mechanism of action as a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor, making it a compound of interest for its potential antidepressant and anxiolytic effects.[2][3][4] D7-Mesembrenone is a deuterated isotopologue of Mesembrenone. The inclusion of seven deuterium atoms creates a stable, heavier version of the molecule that can be readily distinguished from its endogenous counterpart by mass spectrometry. This makes this compound an ideal tool for pharmacokinetic (PK) studies, either as a tracer administered to subjects or as an internal standard for the quantification of unlabeled Mesembrenone.

This document provides a detailed protocol for conducting in vivo studies in a rat model to determine the absolute oral bioavailability of this compound. The protocol outlines procedures for drug administration, blood sample collection, bioanalysis, and data interpretation.

Mechanism of Action: Dual Inhibition Pathway Mesembrenone's therapeutic potential is linked to its ability to modulate two key signaling pathways in the central nervous system. It inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels, and also inhibits PDE4, an enzyme that degrades cyclic AMP (cAMP).[2][5] The resulting increase in cAMP can lead to downstream pro-cognitive and antidepressant effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles SERT SERT serotonin_vesicle->SERT synaptic_serotonin Serotonin (5-HT) SERT->synaptic_serotonin Reuptake receptor 5-HT Receptor adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase pde4 PDE4 camp->pde4 pka PKA / CREB (Cellular Response) camp->pka amp AMP pde4->amp synaptic_serotonin->receptor Binds mesembrenone This compound mesembrenone->SERT INHIBITS mesembrenone->pde4 INHIBITS

Caption: this compound's dual inhibition of SERT and PDE4.

Experimental Protocol

This protocol describes a parallel-group study in Sprague-Dawley rats to determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

1. Materials and Reagents

  • This compound (purity >98%)

  • Vehicle for oral (PO) administration: 0.5% (w/v) methylcellulose in water.[6]

  • Vehicle for intravenous (IV) administration: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.

  • Male Sprague-Dawley rats (250-300g).[7]

  • K2-EDTA collection tubes.

  • Syringes and needles (for dosing and blood collection).

  • Centrifuge, vortex mixer.

  • Methanol (LC-MS grade) for protein precipitation.[8][9]

  • Internal Standard (IS) for bioanalysis (e.g., unlabeled Mesembrenone or another suitable molecule).

2. Animal Handling and Acclimatization

  • House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Provide access to standard chow and water ad libitum.

  • Fast animals overnight (approx. 12 hours) before dosing, with continued access to water.

3. Dosing Formulation and Administration

  • This compound Formulation:

    • PO Group: Prepare a homogenous suspension of this compound in 0.5% methylcellulose to a final concentration of 1 mg/mL (for a 10 mg/kg dose).

    • IV Group: Prepare a clear solution of this compound in the IV vehicle to a final concentration of 0.2 mg/mL (for a 1 mg/kg dose).

  • Administration:

    • Weigh each animal before dosing.

    • PO Group (n=4): Administer the suspension via oral gavage at a volume of 10 mL/kg.

    • IV Group (n=4): Administer the solution via bolus injection into the tail vein at a volume of 5 mL/kg.

4. Blood Sampling

  • Collect sparse blood samples (approx. 200 µL) from the tail vein or saphenous vein into K2-EDTA tubes at designated time points.

  • A recommended sampling schedule is provided in the table below.

RouteRecommended Sampling Time Points (hours post-dose)
IV 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
PO 0.25, 0.5, 1, 2, 4, 6, 8, 24

5. Plasma Preparation and Storage

  • Immediately after collection, gently invert the EDTA tubes to ensure mixing with the anticoagulant.

  • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) into clean, labeled microtubes.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., 50 ng/mL of unlabeled Mesembrenone).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions (Representative)

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • MRM Transitions: Monitor specific parent → daughter ion transitions for this compound and the internal standard.

3. Method Validation The bioanalytical method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[8][9] A lower limit of quantification (LLOQ) of 10 ng/mL or better is recommended, as plasma concentrations may be low.[8][9]

Workflow and Data Analysis

The overall experimental process from animal preparation to data analysis is a sequential workflow.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life Experiment cluster_analysis Phase 3: Analysis & Reporting arrow arrow A Animal Acclimatization (Sprague-Dawley Rats) B Dosing Formulation (PO and IV Vehicles) C Fasting & Baseline Weight B->C D This compound Administration (IV and PO Groups) C->D E Serial Blood Sampling (K2-EDTA tubes) D->E F Plasma Isolation (Centrifugation) E->F G Bioanalysis via LC-MS/MS (Protein Precipitation) F->G H Pharmacokinetic Analysis (WinNonlin or similar) G->H I Calculate Bioavailability & Generate Report H->I

Caption: Workflow for the in vivo bioavailability assessment of this compound.

Pharmacokinetic Data Analysis

  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters from the plasma concentration-time data.

  • Key Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

    • t½: Terminal half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Absolute Oral Bioavailability (F%) Calculation:

    • F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Data Presentation & Expected Results

While specific pharmacokinetic data for this compound is not publicly available, studies on unlabeled Mesembrenone provide critical insights. A key study in mice demonstrated that after oral administration, plasma concentrations of Mesembrenone were below the detection limit (10 ng/mL), indicating very low oral bioavailability.[8][9][10] The data from the intravenous arm of that study provides a reference for expected systemic exposure.

Table 1: Pharmacokinetic Parameters of Mesembrenone in Mice Following a 15 mg/kg Intravenous Dose (Data adapted from Manda et al. Note: This study used a higher IV dose than recommended in this protocol and was conducted in mice, not rats. Results will vary.)

ParameterMesembrenone (Mean ± SD)Unit
2.1 ± 0.3h
Cmax 420 ± 65µg/L
AUC(0-inf) 317 ± 45µg*h/L
CL 47.3 ± 6.7L/h/kg
Vd 143.2 ± 15.6L/kg

The very low oral bioavailability of Mesembrenone is a critical factor for drug development.[8][10] This is likely due to extensive first-pass metabolism in the gut wall and liver, which prevents the compound from reaching systemic circulation.

PO Oral Administration (this compound) GI GI Tract (Stomach, Intestine) PO->GI Portal Portal Vein GI->Portal Absorption Metabolism1 First-Pass Metabolism (Gut Wall) GI->Metabolism1 Liver Liver Portal->Liver Systemic Systemic Circulation (Bloodstream) Liver->Systemic Drug Enters Circulation Metabolism2 First-Pass Metabolism (Liver) Liver->Metabolism2 Brain Brain (Target Site) Systemic->Brain Distribution Excretion Excretion Systemic->Excretion

Caption: Factors affecting the oral bioavailability of this compound.

References

Application Notes and Protocols for D7-Mesembrenone Target Identification using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a psychoactive alkaloid naturally occurring in the plant Sceletium tortuosum, which has a long history of traditional use for mood enhancement. As a derivative of mesembrenone, this compound is of significant interest to the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. Preliminary research suggests that the pharmacological activity of mesembrenone analogs is primarily attributed to their interaction with key proteins in the central nervous system. This document provides detailed protocols for utilizing radioligand binding assays to identify and characterize the molecular targets of this compound, with a focus on the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).

Target Background

Serotonin Transporter (SERT): A crucial membrane protein that regulates serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1][2] Inhibition of SERT is a well-established mechanism for the treatment of depression and anxiety disorders.

Phosphodiesterase 4 (PDE4): An enzyme that plays a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a second messenger involved in a myriad of cellular processes.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels and has been investigated as a therapeutic strategy for inflammatory diseases and cognitive disorders.[3][4]

Quantitative Binding Data

While specific binding affinity data for this compound is not extensively available, the data for the closely related compound, mesembrenone, provides a strong indication of its likely targets and potency. The following table summarizes the known in vitro binding affinities of mesembrenone for human SERT and PDE4. It is recommended that researchers perform their own binding assays to determine the specific affinities for this compound.

CompoundTargetAssay TypeValueUnitReference
MesembrenoneSERTK_i_27nM[3]
MesembrenoneSERTIC_50< 1µM[3]
MesembrenonePDE4K_i470nM[3]
MesembrenonePDE4IC_50_0.47µM

Note: The provided data is for mesembrenone and should be used as a reference. Experimental determination of K_i_ and IC_50_ values for this compound is essential.

Signaling Pathway Diagrams

To visually represent the mechanisms of action of the identified targets, the following signaling pathway diagrams are provided.

SERT_Signaling_Pathway cluster_membrane Serotonin_ext Serotonin (5-HT) SERT SERT Serotonin_ext->SERT Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Reuptake K_int K+ K_int->SERT

Serotonin Transporter (SERT) Signaling Pathway

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Phosphodiesterase 4 (PDE4) Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate (Source of Target Protein) B Incubate Membrane with Radioligand and varying concentrations of This compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

References

Application Notes & Protocols for the Isolation of Pure Δ7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Δ7-Mesembrenone is a psychoactive alkaloid found in plant species of the Sceletium genus, most notably Sceletium tortuosum (Kanna).[1][2] This compound, along with other mesembrine-type alkaloids like mesembrine and mesembrenone, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential anxiolytic and antidepressant properties.[3][4][5] The isolation of pure Δ7-Mesembrenone is crucial for pharmacological studies, standardization of herbal products, and the development of novel therapeutics.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of Δ7-Mesembrenone from Sceletium tortuosum plant material. The methodologies cover extraction, multi-step purification, and analytical validation.

Experimental Protocols

Protocol 1: Acid-Base Solvent Extraction of Crude Alkaloids

This protocol describes an effective method for the initial extraction and semi-purification of a crude alkaloid fraction from dried Sceletium tortuosum plant material. The process leverages the differential solubility of alkaloids in acidic and basic solutions.[5]

Materials:

  • Dried, powdered aerial parts of Sceletium tortuosum

  • Dichloromethane (CH₂Cl₂)

  • 0.25 M Sulfuric Acid (H₂SO₄)

  • 20% (v/v) Ammonia solution (NH₄OH)

  • Sonicator

  • Filtration apparatus (e.g., Whatman® GF/C filter paper)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Initial Extraction:

    • Add 5 g of dried, powdered Sceletium tortuosum material to 100 mL of dichloromethane.[5]

    • Sonicate the mixture for 15 minutes to facilitate cell lysis and alkaloid release.[5]

    • Filter the solution to separate the plant residue from the solvent containing the crude extract.[5]

    • Repeat this extraction process a total of three times with fresh solvent to ensure maximum yield. Combine all filtrates.[5]

  • Acidic Partitioning:

    • Transfer the combined dichloromethane filtrates to a separatory funnel.

    • Perform a liquid-liquid partition by adding 50 mL of 0.25 M sulfuric acid. Shake vigorously and allow the layers to separate. The protonated alkaloids will move into the aqueous (acidic) layer.[5]

    • Collect the lower organic (CH₂Cl₂) layer and repeat the acid wash two more times with fresh sulfuric acid solution to ensure complete transfer of alkaloids.[5]

    • Combine all the acidic aqueous fractions.

  • Basification and Re-extraction:

    • Adjust the pH of the combined acidic solution to approximately 9 by slowly adding 20% (v/v) ammonia solution.[5] This deprotonates the alkaloids, making them soluble in organic solvents again.

    • Add 50 mL of dichloromethane to the basified solution in the separatory funnel. Shake vigorously and allow the layers to separate.[5]

    • Collect the organic layer containing the alkaloids. Repeat this extraction twice more with fresh dichloromethane.[5]

    • Combine the final dichloromethane solutions.

  • Concentration:

    • Evaporate the combined dichloromethane extract to dryness using a rotary evaporator to yield the semi-purified crude alkaloid extract.[5]

Protocol 2: Purification of Δ7-Mesembrenone using Chromatography

This protocol outlines the purification of the crude alkaloid extract to isolate pure Δ7-Mesembrenone. It involves a preliminary separation by column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).

Part A: Column Chromatography (Initial Separation)

This step separates the alkaloids based on their polarity.[6]

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of increasing polarity, such as hexane:ethyl acetate or dichloromethane:methanol)

  • Fraction collector or collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimum volume of the initial mobile phase and load it onto the top of the silica column.[6]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity of the solvent mixture.[6]

  • Fraction Collection: Collect the eluting solvent in separate fractions.[6]

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing Δ7-Mesembrenone. Pool the relevant fractions.

Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)

This step provides high-resolution separation to achieve pure Δ7-Mesembrenone.[7][8]

Materials:

  • Pooled fractions from Part A

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide. A typical isocratic condition is Water:ACN:Ammonium Hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v).[8][9]

  • Methanol (for sample preparation)

Methodology:

  • Sample Preparation: Evaporate the pooled fractions to dryness and redissolve the residue in methanol to a known concentration.[8] Filter the solution through a 0.45 μm filter before injection.

  • HPLC Analysis:

    • Set the HPLC column (e.g., Hypersil® C18) and detector (UV wavelength at 228 nm).[7][10]

    • Equilibrate the column with the mobile phase.

    • Inject the sample and run the analysis under isocratic conditions.

    • Under these conditions, Δ7-Mesembrenone is expected to be well-resolved from mesembrenone and mesembrine, with a retention time of approximately 5.2 minutes.[8]

  • Fraction Collection: If using a semi-preparative HPLC system, collect the fraction corresponding to the Δ7-Mesembrenone peak.

  • Purity Confirmation: Re-analyze the collected fraction using the same HPLC method to confirm purity. The identity of the compound can be further confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

Data Presentation

Table 1: Alkaloid Yield and Composition from Sceletium tortuosum

This table summarizes quantitative data on the yield and relative composition of Δ7-Mesembrenone and other major alkaloids obtained from various extraction and processing methods.

Lot / StudyExtraction/Purification MethodTotal Alkaloid YieldΔ7-Mesembrenone (% of Total Alkaloids)Mesembrenone (% of Total Alkaloids)Mesembrine (% of Total Alkaloids)Reference
Lot# DV SCKNA-E 760/096-18:1Solvent Extraction & Purification5.2-5.8%21.8%22.1%52.0%[1][11]
Lot# 21069099 NESOI—16:1Solvent Extraction & Purification4.75-5.25%32.0%30.0%32.0%[1][11]
Fermentation Study (Day 10)Fermentation of Plant MaterialNot SpecifiedIncreased to 0.11% (from Not SpecifiedDecreased to 0.05% (from 1.33%)[12]
S. namaquense StudyHigh-Pressure Chromatography40 mg (absolute mass)Not Specified95 mg (absolute mass)Not Specified[3]
Table 2: HPLC Method Validation Parameters for Mesembrine-Type Alkaloids

This table presents key performance characteristics of a validated HPLC method for the quantitative analysis of mesembrine-type alkaloids, including Δ7-Mesembrenone.[7][10]

ParameterResult
Linearity Range 400 - 60,000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 94.8% - 103.6%
Precision (Inter-day RSD) < 3.0%
Recovery 95% - 105% (RSD < 4.5%)
Limit of Quantitation (LOQ) 100 ng/mL
Limit of Detection (LOD) 200 ng/mL

Visualizations

Workflow for the Isolation of Δ7-Mesembrenone

The following diagram illustrates the logical workflow from raw plant material to the final, purified compound.

Isolation_Workflow Plant Sceletium tortuosum (Dried, Powdered Material) Extraction Protocol 1: Acid-Base Solvent Extraction (Dichloromethane, H₂SO₄, NH₄OH) Plant->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Yields ColumnChrom Protocol 2A: Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom SemiPure Semi-Purified Fractions (Enriched with Δ7-Mesembrenone) ColumnChrom->SemiPure Separates by Polarity HPLC Protocol 2B: HPLC Purification (C18 Column) SemiPure->HPLC PureCompound Pure Δ7-Mesembrenone HPLC->PureCompound Isolates Target Peak Analysis QC Analysis (HPLC, MS, NMR) PureCompound->Analysis Confirms Purity & Identity

Caption: Workflow for isolating pure Δ7-Mesembrenone from plant material.

References

Application Notes and Protocols: Formulation of D7-Mesembrenone for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a mesembrine-type alkaloid found in Sceletium tortuosum that has garnered significant interest for its potential therapeutic applications, particularly in the fields of anxiety and depression.[1][2] Preclinical research has identified this compound as a potent selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[1] This dual mechanism of action suggests its potential as a novel antidepressant and anxiolytic agent.

These application notes provide a comprehensive guide to the formulation of this compound for preclinical in vitro and in vivo studies. The protocols outlined below are designed to assist researchers in preparing stable and effective formulations to investigate the pharmacological properties of this promising compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₁NO₃[3]
Molecular Weight 287.359 g/mol [3]
Appearance Solid[3]
Solubility Slightly soluble in acetonitrile (0.1-1 mg/ml), Sparingly soluble in chloroform (1-10 mg/ml)[4]
Storage Stability Powder: ≥ 2 years at -20°C. In solvent: -80°C for 1 year.[4][5]

Formulation Strategies for Preclinical Research

Due to its poor aqueous solubility, this compound requires specific formulation strategies to ensure adequate bioavailability for preclinical testing. The choice of formulation will depend on the route of administration and the specific experimental design.

Formulations for In Vitro Studies

For in vitro assays, this compound is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the assay buffer.

Recommended Solvent:

  • Dimethyl sulfoxide (DMSO): A common solvent for preparing stock solutions of poorly soluble compounds for in vitro use.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh out 2.87 mg of this compound powder.

  • Dissolve the powder in 1 mL of high-purity DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Formulations for In Vivo Studies

For in vivo administration in animal models, the formulation must be biocompatible and suitable for the chosen route (e.g., oral gavage, intraperitoneal injection).

3.2.1. Oral Gavage Formulations

For oral administration, a suspension is often the most practical approach for poorly soluble compounds.

Option 1: Carboxymethylcellulose (CMC) Suspension

A 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water can be used to create a homogenous suspension suitable for oral gavage.[5]

Protocol for 0.5% CMC-Na Suspension:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC-Na solution while stirring continuously to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Option 2: Oil-Based Formulation

For lipophilic compounds, an oil-based formulation can enhance absorption.

Protocol for Oil-Based Oral Formulation:

  • Select a suitable vehicle such as sesame oil or corn oil.

  • Disperse the required amount of this compound in the oil.

  • Use a homogenizer or sonicator to ensure a uniform suspension.

3.2.2. Intraperitoneal (IP) Injection Formulation

For IP injections, a co-solvent system is commonly employed to achieve a clear solution and ensure rapid absorption.

Recommended Co-Solvent System:

A widely used vehicle for poorly soluble compounds for IP injection consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5]

ComponentPercentage
DMSO 10%
PEG300 40%
Tween-80 5%
Saline (0.9% NaCl) 45%

Protocol for IP Injection Formulation:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the saline and mix to achieve the final formulation.

  • The solution should be clear and free of precipitates before injection.

Note: The concentration of DMSO should be kept as low as possible to minimize potential toxicity. For sensitive animal models, the DMSO concentration may need to be reduced.

Experimental Protocols

The following protocols are provided as examples of key experiments to evaluate the preclinical efficacy of this compound.

In Vitro Serotonin Transporter (SERT) Binding Assay

This assay determines the affinity of this compound for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT

  • Membrane preparation from SERT-expressing cells

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known SERT inhibitor like fluoxetine)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Prepare serial dilutions of D7-Mesembremone in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the different concentrations of this compound or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions incubation Incubate Membrane, Radioligand, and this compound prep_compound->incubation prep_reagents Prepare Assay Components prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 scintillation->analysis

SERT Binding Assay Workflow
In Vivo Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulation for IP or oral administration

  • Vehicle control

  • Positive control (e.g., fluoxetine)

  • Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

Protocol:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound, vehicle, or positive control at a specified time before the test (e.g., 30-60 minutes for IP, 60-120 minutes for oral).

  • Gently place each mouse individually into a beaker of water for a 6-minute session.

  • Record the entire session using a video camera positioned to the side of the beakers.

  • After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Analyze the video recordings, scoring the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Forced_Swim_Test_Workflow acclimatization Acclimatize Mice dosing Administer this compound, Vehicle, or Positive Control acclimatization->dosing swim_test Place Mouse in Water (6-minute session) dosing->swim_test recording Video Record Session swim_test->recording post_test Dry and Return Mouse to Home Cage swim_test->post_test analysis Score Immobility Time (last 4 minutes) recording->analysis comparison Compare Treatment Groups analysis->comparison

Forced Swim Test Workflow

Signaling Pathways

Understanding the molecular pathways affected by this compound is essential for interpreting experimental results.

Serotonin Transporter (SERT) Inhibition Pathway

This compound inhibits the reuptake of serotonin from the synaptic cleft, leading to increased serotonin levels and enhanced postsynaptic receptor activation.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds to downstream Downstream Signaling receptor->downstream Activates d7_mesembrenone This compound d7_mesembrenone->sert Inhibits

SERT Inhibition Pathway
Phosphodiesterase 4 (PDE4) Inhibition Pathway

By inhibiting PDE4, this compound prevents the breakdown of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades, which are implicated in neuroplasticity and antidepressant effects.

PDE4_Inhibition_Pathway ac Adenylyl Cyclase camp cAMP ac->camp Converts atp ATP atp->ac pde4 PDE4 camp->pde4 Hydrolyzes pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression Promotes d7_mesembrenone This compound d7_mesembrenone->pde4 Inhibits

PDE4 Inhibition Pathway

Conclusion

The formulation of this compound for preclinical research requires careful consideration of its physicochemical properties, particularly its low aqueous solubility. The protocols and strategies outlined in these application notes provide a foundation for researchers to develop appropriate formulations for both in vitro and in vivo studies. By utilizing these methods, the scientific community can further elucidate the therapeutic potential of this compound and its mechanisms of action.

References

Troubleshooting & Optimization

Optimizing HPLC mobile phase for better resolution of D7-Mesembrenone.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D7-Mesembrenone Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase used for the HPLC analysis of this compound and related alkaloids?

A1: The most frequently utilized stationary phase for the separation of mesembrine-type alkaloids, including this compound, is a C18 reversed-phase column.[1][2][3][4] This type of column provides effective separation based on the hydrophobicity of the analytes.

Q2: What is the recommended detection wavelength for this compound?

A2: A UV wavelength of approximately 228 nm is recommended for the detection of this compound and other mesembrine-type alkaloids.[1][2] This wavelength generally provides good sensitivity for this class of compounds. The λmax for Δ7-mesembrenone is specifically cited as 290nm in one source, while another suggests 228nm is optimal for most Sceletium alkaloids.

Q3: Is it better to use an isocratic or gradient elution method for the analysis of this compound?

A3: The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

  • Isocratic elution , which uses a constant mobile phase composition, can be sufficient for simple mixtures and routine analysis where the primary alkaloids are well-resolved.[4][5][6]

  • Gradient elution , where the mobile phase composition is changed over the course of the run, is generally preferred for complex samples containing multiple related alkaloids with a wide range of polarities.[7][8][9] A gradient can help to improve peak resolution and shorten analysis time for later-eluting compounds.[9][10]

Q4: How does mobile phase pH affect the analysis of this compound?

A4: Mobile phase pH is a critical parameter for the successful separation of alkaloids like this compound.[11][12][13] Since these compounds are basic, a higher pH (alkaline) mobile phase is often used.[14] At a higher pH, the alkaloids are in their neutral form, leading to better retention on a reversed-phase column and improved peak shapes.[14] Operating at a pH close to the analyte's pKa can lead to peak splitting or tailing.[12]

Troubleshooting Guide

Issue 1: Poor resolution between this compound and other mesembrine alkaloids.

  • Question: I am observing co-elution or poor separation between the this compound peak and other closely related alkaloids in my sample. How can I improve the resolution?

  • Answer:

    • Optimize the Mobile Phase Composition:

      • Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes, which can lead to better separation.

      • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

      • Modify the Aqueous Phase pH: For basic compounds like this compound, increasing the pH of the mobile phase can improve peak shape and potentially alter selectivity, aiding in better resolution. The use of ammonium hydroxide is a common approach to increase the pH.

    • Switch to a Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. A gradient allows for a more controlled elution of compounds with different polarities.[7][9]

    • Evaluate the Column:

      • Ensure you are using a high-efficiency C18 column.

      • Consider a column with a different particle size or a longer column to increase the number of theoretical plates, which can enhance resolution.

Issue 2: Peak tailing is observed for the this compound peak.

  • Question: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

  • Answer:

    • Mobile Phase pH: The most common cause of peak tailing for basic compounds is an inappropriate mobile phase pH. If the pH is too close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to tailing.[12] Increasing the pH to fully suppress the ionization of the analyte is often an effective solution.

    • Column Contamination: Active sites on the silica backbone of the column can interact with basic analytes, causing tailing. Ensure the column is properly cleaned and consider using a column specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 3: Retention time for this compound is inconsistent between runs.

  • Question: I am seeing significant drift in the retention time of this compound across multiple injections. What could be causing this?

  • Answer:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient method.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a consistent temperature is recommended.

    • Pump Issues: Fluctuations in the pump flow rate can cause retention time variability. Check the pump for leaks and ensure it is delivering a consistent flow.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Sceletium Alkaloids

This protocol is adapted from a validated method for the analysis of mesembrine-type alkaloids in Sceletium plant material.[4]

  • Column: Hypersil® C18 (dimensions not specified, but a standard analytical column is appropriate)

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v).[4][5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm[1][2]

  • Injection Volume: 20 µL

  • Sample Preparation: Methanolic extracts of the plant material are prepared, sonicated, and filtered through a 0.45 µm filter before injection.[4]

Protocol 2: Gradient HPLC Method for Sceletium Alkaloids

This protocol is suitable for more complex mixtures of Sceletium alkaloids.[4]

  • Column: Luna® C18 (2)

  • Mobile Phase:

    • A: 0.1% ammonium hydroxide in water

    • B: Acetonitrile (ACN)

  • Gradient Program:

    • Start with 80% A and 20% B.

    • Linearly change to 50% A and 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm[1][2]

  • Injection Volume: 20 µL

  • Sample Preparation: Prepare standards and samples in methanol.[15]

Data Presentation

Table 1: Retention Times of Mesembrine-Type Alkaloids with an Isocratic Method

The following table summarizes the retention times for key alkaloids using the isocratic method described in Protocol 1.[4]

CompoundRetention Time (minutes)
Δ7-Mesembrenone5.242
Mesembrenone7.579
Mesembrine10.894

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_mobile_phase Mobile Phase Optimization cluster_method Method Adjustment cluster_hardware Hardware Check cluster_end Outcome start Poor Resolution or Peak Tailing a Adjust Organic Solvent % start->a Initial Step d Switch to Gradient Elution start->d b Change Organic Solvent Type a->b If resolution is still poor c Increase Mobile Phase pH b->c end_node Improved Resolution c->end_node If successful e Lower Flow Rate d->e f Check Column Performance e->f g Ensure System Equilibration f->g g->end_node If successful

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Methanolic Extract of Sceletium tortuosum filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phase (e.g., Water:ACN:NH4OH) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system injection Inject Sample (20 µL) filter_sample->injection hplc_system->injection separation Separation on C18 Column injection->separation detection UV Detection at 228 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify and Quantify This compound chromatogram->quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Addressing common issues in the quantification of D7-Mesembrenone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of D7-Mesembrenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most frequently employed methods for the quantification of this compound and related mesembrine alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, Ultra-Performance Liquid Chromatography (UPLC) with MS, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Non-aqueous capillary electrophoresis with mass spectrometry has also been utilized.[3]

Q2: I am observing significant peak tailing for my this compound peak in HPLC. What could be the cause?

A2: Peak tailing for basic compounds like mesembrine alkaloids is a common issue in reverse-phase HPLC.[3][4] It can be caused by strong interactions between the analyte and residual silanol groups on the silica-based column packing material. To mitigate this, consider the following:

  • Mobile Phase Modification: Incorporate a small amount of a basic additive, such as ammonium hydroxide, into your mobile phase to saturate the active sites on the stationary phase.[5][6]

  • Column Choice: Use a column with end-capping or a stationary phase designed for the analysis of basic compounds.

  • pH Adjustment: Ensure the pH of your mobile phase is appropriate to maintain the analyte in a single ionic form.

Q3: My recovery of this compound is consistently low. What steps can I take to improve it?

A3: Poor recovery of mesembrine alkaloids can be due to several factors throughout the analytical workflow.[3] Key areas to investigate include:

  • Extraction Efficiency: Ensure your extraction solvent and technique are optimized for alkaloids. Acid-base extraction is a common and effective method for isolating alkaloids from plant matrices.[7] For plasma samples, protein precipitation with methanol has been shown to be effective.[8]

  • Adsorption: Mesembrine alkaloids can irreversibly adsorb to column packing materials and even surfaces of sample vials.[3] Using silanized glassware and choosing an appropriate HPLC column can help minimize this issue. High-speed counter-current chromatography has also been used to overcome adsorption problems.[3]

  • Analyte Stability: this compound can be formed from the degradation of mesembrine during sample processing, particularly with heat or fermentation.[9][10] Ensure your sample preparation methods are controlled and consistent to avoid artificial inflation of this compound levels.

Q4: I am having trouble finding a certified reference standard for this compound. What are my options?

A4: The lack of commercially available reference standards for all mesembrine alkaloids is a known challenge in the field.[7][11] One approach is to isolate and purify this compound from a well-characterized plant source, such as Sceletium tortuosum, and then structurally confirm its identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] Alternatively, some researchers have based their semi-quantitative analysis on the area percentage from HPLC chromatograms, referencing published methods where standards were characterized.[5][14]

Q5: How can I be sure that my quantified this compound is not an artifact of the sample preparation process?

A5: Studies have shown that mesembrine can be transformed into Δ7-mesembrenone during the traditional preparation of 'Kougoed' through fermentation.[9] This transformation can also be influenced by heat and exposure to sunlight in aqueous solutions.[9] To minimize the risk of artificially generating this compound during your sample preparation:

  • Avoid excessive heat during sample drying and extraction. Drying plant material at 80°C has been reported.[4]

  • If working with fresh plant material, consider flash-freezing in liquid nitrogen immediately after collection to quench enzymatic activity.[3]

  • Perform control experiments with pure mesembrine (if available) subjected to your sample preparation conditions to assess the degree of conversion.

Troubleshooting Guides

HPLC Method Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between this compound and Other Alkaloids - Inappropriate mobile phase composition.- Non-optimal column chemistry.- Gradient elution not optimized.- Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[4][6]- Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl).- If using an isocratic method, consider developing a gradient method to improve separation.[4]
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Column temperature variations.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a consistent temperature.- Flush the column properly after each run and use a guard column to extend its lifespan.
Baseline Noise or Drift - Contaminated mobile phase or detector.- Air bubbles in the system.- Column bleeding.- Use HPLC-grade solvents and filter them before use.- Degas the mobile phase.- Flush the system and detector cell.- Ensure the column is properly conditioned.
Sample Preparation Troubleshooting

This guide provides solutions for common problems during the extraction and preparation of samples for this compound analysis.

IssuePotential Cause(s)Suggested Solution(s)
Matrix Effects in LC-MS Analysis (Ion Suppression/Enhancement) - Co-eluting endogenous compounds from the sample matrix (e.g., plasma, plant extract).- Inefficient sample cleanup.- Optimize the sample preparation to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.- Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects.- Dilute the sample if the concentration of this compound is high enough.
Low Extraction Yield from Plant Material - Incomplete cell lysis.- Incorrect solvent polarity.- Insufficient extraction time or agitation.- Finely grind the dried plant material to increase the surface area.- Use an acid-base extraction protocol to selectively extract the basic alkaloids.- Employ sonication or shaking during the extraction process to improve efficiency.
Variability in Alkaloid Profile Between Batches - Natural variation in the plant material (chemotypes).[7]- Inconsistent sample preparation, especially fermentation or drying steps.[3][10]- Source plant material from a consistent and well-characterized supplier.- Standardize all sample preparation steps, including time, temperature, and any crushing or fermentation processes.[10]

Quantitative Data Summary

The following tables summarize validation data from published methods for the quantification of mesembrine-type alkaloids, including this compound.

Table 1: HPLC-UV Method Validation for this compound in Sceletium Plant Material [11][15]

Validation ParameterResult
Linearity Range400 - 60,000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy94.8% - 103.6%
Inter-day Precision (RSD)< 3%
Recovery95% - 105%
Limit of Detection (LOD)100 ng/mL
Limit of Quantitation (LOQ)200 ng/mL

Table 2: UHPLC-QToF-MS Method Validation for Mesembrine and Mesembrenone in Mouse Plasma [8]

Validation ParameterResult
Lower Limit of Quantitation (LLOQ)10 ng/mL
Extraction Recovery87% - 93%
Accuracy89.5% - 106%
Precision (RSD)< 12.6%
Matrix EffectsNo significant matrix effects observed

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound in Plant Material

This protocol is based on the validated method described by Patnala and Kanfer (2010).[6][15]

1. Sample Preparation (Acid-Base Extraction): a. Weigh approximately 1g of finely powdered, dried Sceletium plant material. b. Moisten with 1 mL of 25% ammonium hydroxide solution. c. Extract with 20 mL of dichloromethane by sonication for 30 minutes. d. Filter the extract and repeat the extraction process twice more. e. Combine the filtrates and evaporate to dryness under reduced pressure. f. Reconstitute the residue in a known volume of methanol for HPLC analysis.

2. HPLC Conditions:

  • Column: Hypersil® C18 (dimensions not specified, but typically 4.6 x 250 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase of water:acetonitrile:ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v) was found to resolve ∆7mesembrenone, mesembrenone, and mesembrine.[5][6] A different ratio of 72:28:0.01 (v/v/v) was used to resolve other related alkaloids.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 228 nm for most mesembrine alkaloids, though Δ7mesembrenone has a λmax at 290 nm.[4]

  • Injection Volume: Typically 20 µL.

3. Quantification: a. Prepare a calibration curve using this compound standards of known concentrations. b. Inject the prepared sample extract and integrate the peak area corresponding to this compound. c. Calculate the concentration in the sample based on the calibration curve.

Protocol 2: UPLC-MS/MS Quantification of Mesembrine Alkaloids in Plasma

This protocol is adapted from the method for mesembrine and mesembrenone by Manda et al. (2017).[8]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 100 µL of methanol containing the internal standard (e.g., quinine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is typically used.

  • Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Start: Plant or Plasma Sample extraction Extraction (Acid-Base or Protein Precipitation) start->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate hplc HPLC / UPLC Separation concentrate->hplc ms MS/MS or UV Detection hplc->ms data Data Acquisition & Peak Integration ms->data quant Quantification (vs. Calibration Curve) data->quant end Result quant->end Final Concentration

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_chroma Chromatography Issues cluster_prep_issues Sample Prep Issues start Problem Identified: Poor Quantification Result check_chroma Review Chromatogram: Peak Shape, Resolution, Baseline start->check_chroma check_prep Review Sample Preparation: Recovery, Consistency start->check_prep check_system Check Instrument Performance: Calibration, System Suitability start->check_system peak_tailing Peak Tailing? Adjust Mobile Phase pH check_chroma->peak_tailing bad_resolution Poor Resolution? Optimize Gradient/Mobile Phase check_chroma->bad_resolution noisy_baseline Noisy Baseline? Clean System, Degas Mobile Phase check_chroma->noisy_baseline low_recovery Low Recovery? Optimize Extraction Method check_prep->low_recovery high_variability High Variability? Standardize Procedures check_prep->high_variability solution Implement Solution & Re-analyze check_system->solution peak_tailing->solution bad_resolution->solution noisy_baseline->solution low_recovery->solution high_variability->solution

Caption: Troubleshooting workflow for common issues in this compound quantification.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin receptor Serotonin Receptor serotonin->receptor Signal Transduction transporter Serotonin Transporter (SERT) serotonin->transporter Reuptake d7_mesembrenone This compound (as SSRI) d7_mesembrenone->transporter Blocks

References

Kanna (Sceletium tortuosum) Extraction Technical Support Center: D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the extraction of D7-Mesembrenone and other mesembrine alkaloids from Sceletium tortuosum (Kanna). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary psychoactive alkaloids in Kanna, and what is the significance of this compound?

A1: The primary psychoactive alkaloids in Kanna belong to the mesembrine family, including mesembrine, mesembrenone, and ∆7-mesembrenone.[1] Mesembrine is often the most abundant and is a potent serotonin reuptake inhibitor.[1][2] Mesembrenone also contributes to the plant's effects. ∆7-Mesembrenone is another key alkaloid whose concentration can be influenced by post-harvest processing, such as fermentation.[3] The relative concentrations of these alkaloids can significantly impact the pharmacological profile of the final extract.

Q2: Which parts of the Sceletium tortuosum plant are most suitable for this compound extraction?

A2: Research indicates that the alkaloid composition can vary between different parts of the plant. Studies have shown that the roots of Sceletium tortuosum tend to have higher concentrations of delta-7-mesembrenone and mesembrenone, while the shoots (leaves and stems) contain higher levels of mesembrine.[4][5][6] Therefore, for enriching this compound, the roots would be the preferred plant material.

Q3: How does pre-processing of the plant material, such as drying and fermentation, affect the this compound content?

A3: Pre-processing has a significant impact on the alkaloid profile. Fermentation of the plant material, a traditional preparation method, has been shown to decrease the concentration of mesembrine and increase the concentration of ∆7-mesembrenone.[3] One study noted a transformation of mesembrine to ∆7-mesembrenone, with mesembrine decreasing from 1.33% to 0.05% and ∆7-mesembrenone increasing to 0.11% over a 10-day fermentation period.[3] Crushing the plant material before drying can also lead to a substantial increase in total alkaloid levels.[7]

Q4: What analytical methods are recommended for quantifying this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the quantitative analysis of mesembrine-type alkaloids, including this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for identifying and quantifying these alkaloids.[1][7] For accurate quantification, it is crucial to use certified reference standards for each alkaloid.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Inefficient extraction solvent.

    • Solution: While direct comparative studies on solvents for this compound are limited, ethanol is a commonly used polar solvent for extracting mesembrine alkaloids.[9] Consider experimenting with different polarities. An acid-base extraction protocol can also improve the yield of total alkaloids.[10]

  • Possible Cause: Incorrect plant material selection.

    • Solution: Ensure you are using the roots of Sceletium tortuosum, as they have been reported to contain higher concentrations of this compound compared to the aerial parts.[4][5][6]

  • Possible Cause: Inadequate cell wall disruption.

    • Solution: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Pre-treatment methods like crushing the fresh plant material before drying can also enhance alkaloid release.[7]

  • Possible Cause: Insufficient extraction time or temperature.

    • Solution: For maceration with ethanol, an extraction period of 7-14 days is suggested.[9] If using heat-assisted methods, be cautious as excessive heat can lead to alkaloid degradation. Optimization of temperature for each specific method is recommended.

Issue 2: Degradation of Alkaloids During Extraction

  • Possible Cause: Exposure to excessive heat.

    • Solution: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure to gently remove the solvent.[9]

  • Possible Cause: Exposure to light.

    • Solution: Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent photodegradation. One study on mesembrine hydrochloride showed that transformation to ∆7-mesembrenone was facilitated by sunlight.[3]

  • Possible Cause: pH instability.

    • Solution: Maintain control over the pH of your extraction and purification solutions. Extreme pH levels can lead to the degradation of certain alkaloids.

Issue 3: High Levels of Impurities in the Final Extract

  • Possible Cause: Non-selective solvent.

    • Solution: Ethanol, while effective for alkaloid extraction, can also co-extract other non-target compounds.[9] To increase purity, a subsequent acid-base extraction can be performed to separate the basic alkaloids from neutral and acidic impurities.

  • Possible Cause: Presence of oxalic acid.

    • Solution: Sceletium tortuosum is known to contain significant levels of oxalic acid.[10] Traditional fermentation is believed to reduce oxalate levels. For unfermented material, purification steps like acid-base extraction are crucial to remove these impurities.

  • Possible Cause: Inadequate purification.

    • Solution: Employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for the purification of the crude extract.[9]

Data on Alkaloid Composition

Table 1: Influence of Plant Part on Mesembrine Alkaloid Composition (Expressed as Area % from HPLC)

Plant Part∆7-Mesembrenone (Area %)Mesembrenone (Area %)Mesembrine (Area %)
Roots Higher ConcentrationHigher ConcentrationLower Concentration
Shoots Lower ConcentrationLower ConcentrationHigher Concentration

Source: Data synthesized from a study on alkaloid variabilities in Sceletium tortuosum.[4][5][6]

Table 2: Example of Alkaloid Profile in a Commercial Kanna Extract

Lot NumberMesembrine (% of total alkaloids)Mesembrenone (% of total alkaloids)Delta 7 (% of total alkaloids)
DV SCKNA-E 760/096-18:152%22.1%21.8%
21069099 NESOI—16:132%30%32%

Source: Data from a patent on high-yield extraction methods.[4][11]

Experimental Protocols

Protocol 1: Ethanol Maceration for Full-Spectrum Extract

  • Preparation of Plant Material: Dry the Kanna material (preferably roots for higher this compound) and grind it into a fine powder.

  • Maceration: Combine the powdered Kanna with 95% ethanol in a 1:4 (w/v) ratio in a sealed glass container.[9]

  • Extraction: Agitate the mixture once daily for a period of 7 to 14 days to ensure maximum alkaloid release.[9]

  • Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.

  • Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature to prevent alkaloid degradation.[9] The resulting product is a concentrated crude extract.

Protocol 2: Acid-Base Extraction for Alkaloid Purification

  • Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This will protonate the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar impurities. Discard the non-polar solvent layer.

  • Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane).

  • Final Evaporation: Collect the organic layer and evaporate the solvent to obtain a purified alkaloid extract.

Experimental Workflows and Logic Diagrams

Extraction_Workflow A Plant Material (Kanna) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol) B->C D Filtration C->D E Crude Extract D->E F Purification (e.g., Acid-Base Extraction) E->F G Purified Alkaloid Extract F->G H Analysis (HPLC/GC-MS) G->H I Quantified this compound H->I

Caption: General workflow for the extraction and quantification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Was the correct plant part used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the plant material finely powdered? A1_Yes->Q2 Sol1 Use Kanna roots for higher This compound concentration. A1_No->Sol1 End Re-evaluate Protocol Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the extraction solvent appropriate? A2_Yes->Q3 Sol2 Grind material to a fine powder to increase surface area. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Consider solvent polarity. Ethanol is a good starting point. Try an acid-base extraction. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for addressing low this compound yield.

References

Troubleshooting the chemical synthesis of D7-Mesembrenone and its analogues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of D7-Mesembrenone and its analogues. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important class of alkaloids. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and its analogues, with a focus on key reaction steps such as the Robinson Annulation, Pictet-Spengler, and Mannich reactions.

Issue 1: Low yield in the initial Michael addition of the Robinson Annulation.

  • Question: I am experiencing a low yield in the initial Michael addition between the cyclic ketone and methyl vinyl ketone (or a surrogate). What are the potential causes and solutions?

  • Answer: Low yields in the Michael addition step of the Robinson annulation are a common issue.[1] Several factors could be contributing to this problem:

    • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially under basic conditions.[1] To mitigate this, you can use a precursor to MVK, such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ at a low concentration.[2]

    • Inefficient Enolate Formation: Ensure your base is appropriate for the acidity of your ketone's α-protons and that the reaction conditions (solvent, temperature) are optimal for enolate formation.

    • Side Reactions: The enolate can participate in side reactions other than the desired Michael addition. Consider isolating the Michael adduct before proceeding with the intramolecular aldol condensation to improve overall yield.[1]

Issue 2: The intramolecular aldol condensation step of the Robinson Annulation is not proceeding or giving a complex mixture.

  • Question: My Michael addition seems to work, but the subsequent intramolecular aldol condensation to form the bicyclic core is failing. What can I do?

  • Answer: Challenges in the intramolecular aldol condensation can arise from several factors:

    • Reaction Conditions: This step can be sensitive to the choice of base and temperature. Stronger bases or higher temperatures might be required to facilitate the cyclization. However, harsh conditions can also lead to side reactions. A careful optimization of the base (e.g., KOH, NaOEt) and temperature is recommended.

    • Incorrect Regiochemistry of Enolate Formation: If the intermediate 1,5-diketone has multiple enolizable protons, the wrong enolate may be forming, leading to the formation of undesired ring sizes (e.g., a four-membered ring instead of a six-membered ring).[3] Ensure your reaction conditions favor the formation of the thermodynamically more stable enolate that leads to a six-membered ring.

    • Stability of the Aldol Adduct: The initial aldol addition product might be unstable and revert back to the starting diketone. Driving the reaction towards the dehydrated α,β-unsaturated ketone product by removing water can improve the yield.

Issue 3: Low yield or failed Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core.

  • Question: I am attempting a Pictet-Spengler reaction to form a key intermediate, but the reaction is giving a low yield or not working at all. How can I troubleshoot this?

  • Answer: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.[4]

    • Aromatic Ring Activation: The aromatic ring of the β-arylethylamine needs to be sufficiently electron-rich to undergo electrophilic attack by the iminium ion.[5] If you are working with a less activated aromatic system, you may need to use stronger acidic conditions (e.g., refluxing with strong acids like HCl or TFA) to drive the reaction.[4]

    • Iminium Ion Formation: Ensure that the conditions are suitable for the formation of the key iminium ion intermediate. This typically requires an acidic catalyst.[4][5]

    • Side Reactions: Under harsh acidic conditions, side reactions such as polymerization or degradation of starting materials can occur. A careful selection of the acid catalyst and reaction temperature is crucial. Some modern methods utilize milder catalysts to avoid these issues.[6]

Issue 4: Difficulty in achieving the desired cis-stereochemistry at the 3a-aryl-octahydroindole core.

  • Question: I am struggling to control the stereochemistry and obtain the desired cis-fused ring system in my synthesis. What strategies can I employ?

  • Answer: Achieving the correct stereochemistry is a critical challenge in the synthesis of mesembrine alkaloids. The desired cis-3a-aryloctahydroindole skeleton is the thermodynamically more stable isomer. Several strategies can be employed to control the stereochemistry:

    • Stereocontrolled Rearrangements: A key strategy involves the stereocontrolled rearrangement of 2,3-aziridino alcohols catalyzed by Lewis acids like ZnBr₂.[7]

    • Invertive Cyclization: An invertive cyclization strategy involving a diastereomerically pure nitromesylate intermediate can provide access to the cis-octahydroindole skeleton.[8]

    • Intramolecular Michael Addition: The final ring closure to form the pyrrolidine ring often proceeds via an intramolecular aza-Michael addition. The stereochemical outcome of this step can be influenced by the reaction conditions and the nature of the protecting group on the nitrogen.

Issue 5: Problems with protecting groups.

  • Question: I am encountering issues with the stability of my protecting group or its removal. What should I consider?

  • Answer: The choice of protecting group for the nitrogen atom is crucial and can significantly impact the outcome of the synthesis.[9]

    • Stability: The protecting group must be stable to the reaction conditions of the subsequent steps. For example, a Boc group is stable under basic conditions but is readily cleaved under acidic conditions.[10]

    • Influence on Reactivity: The protecting group can influence the reactivity of the molecule. For instance, in some cases, the removal of a tosyl (Ts) group proved to be difficult, leading to the exploration of other protecting groups like Boc or o-Ns.[10]

    • Orthogonality: If multiple protecting groups are used in the synthesis, they must be orthogonal, meaning they can be removed selectively without affecting the others.[9]

Issue 6: Purification of the final product and intermediates is challenging.

  • Question: I am having difficulty purifying my synthetic this compound or its intermediates. What purification techniques are recommended?

  • Answer: The purification of mesembrine alkaloids can be challenging due to their basic nature and potential for tailing on silica gel chromatography.[11]

    • Chromatography Techniques: High-speed countercurrent chromatography (HSCCC) has been shown to be an efficient method for the purification of mesembrine alkaloids, offering better yields compared to conventional column chromatography.[11] For standard column chromatography on silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.

    • Crystallization: If possible, crystallization can be a highly effective method for obtaining pure product.

    • HPLC: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separations of these alkaloids.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The most common strategies for synthesizing the tricyclic core of this compound, which is a 3a-aryl-cis-octahydroindole, involve several key reactions.[14] A widely used approach is the Robinson annulation , which first constructs the cyclohexenone ring through a Michael addition followed by an intramolecular aldol condensation.[1][3] Another key strategy involves the Pictet-Spengler reaction to form a tetrahydroisoquinoline intermediate which is then further elaborated.[4] Intramolecular Mannich reactions are also employed to construct the nitrogen-containing ring system.[15] More recent methods have utilized palladium-catalyzed cross-coupling reactions to introduce the aryl group and construct the quaternary carbon center.[10][16]

Q2: How can I monitor the progress of my reactions?

A2: The progress of the reactions can be monitored by standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to follow the disappearance of starting materials and the appearance of products.[17] For more detailed analysis and to check the purity of the isolated products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[12][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of intermediates and the final product.

Q3: What are the typical yields for the synthesis of mesembrine alkaloids?

A3: The overall yields for the total synthesis of mesembrine and its analogues can vary significantly depending on the chosen synthetic route. Early syntheses were often long and had low overall yields.[18] More recent and concise synthetic strategies have reported improved overall yields. For example, a concise total synthesis of (±)-mesembrine was achieved in seven steps with a 24% overall yield.[19] Another concise synthesis of (−)-mesembrine was reported in four steps from a known compound.[10][20]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive, so it is essential to handle them in a well-ventilated fume hood. Specific reactions may have additional hazards, for example, reactions involving sodium hydride (NaH) are highly flammable and water-reactive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and be familiar with the emergency procedures in your laboratory.

Data Presentation

Table 1: Comparison of Reported Overall Yields for Mesembrine Synthesis

Synthetic Strategy HighlightsNumber of StepsOverall Yield (%)Reference
Johnson–Claisen rearrangement, allylic oxidation, amidation/transannular aza-conjugate addition724[19]
Rh(I)-catalyzed [5 + 1] cycloaddition, Pd-catalyzed cross-coupling, aza-Michael addition4 (from known compound)Not explicitly stated, but key steps have moderate to good yields[10][16][20]
Diels–Alder reaction, α-allylation, conjugate addition21Low (not specified)[18]

Experimental Protocols

A detailed experimental protocol for a key step in a concise total synthesis of (±)-mesembrine is provided below as an example.

Protocol: Johnson–Claisen Rearrangement for the Formation of the Benzylic Quaternary Stereocenter

This protocol is adapted from a reported synthesis of (±)-mesembrine.[19]

  • Reactants: Allyl alcohol intermediate, triethyl orthoacetate, propionic acid (catalyst).

  • Procedure:

    • A solution of the allyl alcohol intermediate in an excess of triethyl orthoacetate is prepared.

    • A catalytic amount of propionic acid is added to the solution.

    • The reaction mixture is heated to reflux.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the excess triethyl orthoacetate is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired product containing the benzylic quaternary stereocenter.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_robinson Robinson Annulation cluster_elaboration Further Elaboration ketone Cyclic Ketone michael_adduct 1,5-Diketone (Michael Adduct) ketone->michael_adduct Michael Addition mvk Methyl Vinyl Ketone mvk->michael_adduct cyclohexenone Cyclohexenone Core michael_adduct->cyclohexenone Intramolecular Aldol Condensation elaboration Functional Group Interconversions cyclohexenone->elaboration cyclization Intramolecular Aza-Michael Addition elaboration->cyclization d7_mesembrenone This compound cyclization->d7_mesembrenone caption General workflow for this compound synthesis via Robinson annulation.

Caption: General workflow for this compound synthesis via Robinson annulation.

troubleshooting_logic start Low Yield in Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Concentration start->check_reagents optimize_cond Optimize Reaction Conditions (T, time, solvent) start->optimize_cond check_sm->optimize_cond check_reagents->optimize_cond check_side_reactions Analyze for Side Products (TLC, NMR) optimize_cond->check_side_reactions purification_issue Investigate Purification Losses check_side_reactions->purification_issue solution Problem Solved purification_issue->solution caption Logical troubleshooting workflow for a low-yielding reaction.

Caption: Logical troubleshooting workflow for a low-yielding reaction.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of D7-Mesembrenone and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can negatively impact the accuracy, precision, sensitivity, and reproducibility of your quantitative analysis.[2][5] For instance, phospholipids are a common cause of matrix effects in biological samples as they often co-extract with analytes and can suppress the analyte signal.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[2][4] A suppression or enhancement of the baseline signal at the retention time of interfering matrix components indicates a matrix effect.[2]

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract (post-extraction) and to a pure solvent.[1][7] The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates a matrix effect. The matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[4]

Q3: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[2][8] A SIL-IS, such as this compound, is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[9] This means it will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[8][9] However, it is crucial to ensure complete co-elution of the analyte and the SIL-IS for maximum correction.[9]

Q4: Are there alternatives to using a stable isotope-labeled internal standard?

A: Yes, while a SIL-IS is preferred, other calibration strategies can be employed, especially when a SIL-IS is not available or is cost-prohibitive:[2]

  • Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples being analyzed.[1] This helps to mimic the matrix effects experienced by the analyte in the unknown samples.[1]

  • Standard Addition: The sample is divided into several aliquots, and each is spiked with a different known concentration of the analyte.[7][10] A calibration curve is then generated for each sample, which can correct for matrix effects specific to that sample.[7]

  • Surrogate Matrix: When a blank matrix is unavailable, a surrogate matrix that mimics the composition of the actual sample matrix can be used for calibration.[7][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Poor reproducibility and accuracy in quantitative results. Matrix Effects: Co-eluting endogenous components are suppressing or enhancing the ionization of this compound.1. Assess Matrix Effects: Use post-column infusion or post-extraction spike methods to confirm the presence and extent of matrix effects. 2. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[1][12][13] 3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS (e.g., a deuterated analog of Mesembrenone) to compensate for signal variations.[8]
Low signal intensity or poor sensitivity for this compound. Ion Suppression: High concentrations of matrix components are competing with the analyte for ionization.1. Improve Chromatographic Separation: Modify the LC method (e.g., adjust the mobile phase gradient, change the column) to better separate this compound from the interfering matrix components.[2] 2. Dilute the Sample: Simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[2][7] 3. Enhance Sample Cleanup: Use a more selective sample preparation method like mixed-mode SPE to specifically target and remove the interfering compounds.[13]
Inconsistent results between different sample lots or batches. Variable Matrix Effects: The composition of the biological matrix varies between different sources or collection times.1. Implement Matrix-Matched Calibration for Each Batch: If feasible, prepare calibration curves using a representative blank matrix from each batch. 2. Employ the Standard Addition Method: This method inherently corrects for the specific matrix effects in each individual sample.[7] 3. Verify SIL-IS Performance: Ensure that the SIL-IS is co-eluting perfectly with the analyte across all sample types. Differences in retention time can lead to differential matrix effects.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • This compound standard solution

  • Appropriate solvents for extraction and reconstitution

  • LC-MS system

Procedure:

  • Prepare Blank Matrix Extract: Extract a sample of the blank matrix using your established sample preparation protocol (e.g., protein precipitation with acetonitrile).

  • Prepare Spiked Matrix Sample (Set A): Spike the extracted blank matrix with the this compound standard solution to a known concentration.

  • Prepare Spiked Solvent Sample (Set B): Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as Set A.

  • LC-MS Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • An MF value significantly different from 1.0 indicates a matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components and reduce matrix effects.

Materials:

  • SPE cartridges (choose a sorbent chemistry appropriate for this compound, e.g., mixed-mode cation exchange for an alkaloid)

  • Sample matrix

  • Conditioning, wash, and elution solvents

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will remove interfering components while retaining this compound.

  • Elution: Elute this compound from the cartridge using a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizing Workflows

Workflow for Assessing and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: LC-MS Analysis of this compound assess_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me decision_me Matrix Effect Observed? assess_me->decision_me no_me No Significant Matrix Effect Proceed with Method Validation decision_me->no_me No mitigate_me Mitigate Matrix Effects decision_me->mitigate_me Yes end End: Validated Method no_me->end optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) mitigate_me->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) mitigate_me->optimize_lc use_is Use Stable Isotope Labeled Internal Standard (SIL-IS) mitigate_me->use_is reassess_me Re-assess Matrix Effects optimize_sp->reassess_me optimize_lc->reassess_me use_is->reassess_me reassess_me->decision_me

Caption: A logical workflow for the systematic assessment and mitigation of matrix effects in LC-MS analysis.

General Sample Preparation Workflow Comparison

SamplePrepWorkflow sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) (e.g., Acetonitrile) sample->ppt lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) sample->lle spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) sample->spe centrifuge_ppt Centrifugation ppt->centrifuge_ppt phase_sep Phase Separation lle->phase_sep spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps supernatant Collect Supernatant centrifuge_ppt->supernatant analysis LC-MS Analysis supernatant->analysis organic_layer Collect Organic Layer phase_sep->organic_layer organic_layer->analysis spe_steps->analysis

Caption: Comparison of common sample preparation workflows for reducing matrix effects prior to LC-MS analysis.

References

Improving the recovery of D7-Mesembrenone during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of D7-Mesembrenone during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during SPE?

Low recovery is a frequent issue in SPE and can stem from several factors.[1][2] The most common causes include an unsuitable choice of sorbent material for the analyte, improper pH of the sample or solvents, the analyte breaking through during the loading or washing steps, and incomplete elution from the sorbent.[3][4]

Q2: How do the chemical properties of this compound influence the SPE method development?

This compound is a mesembrine-type alkaloid.[5][6] Alkaloids are typically basic compounds, and their charge state is dependent on the pH of the solution.[7] This is a critical factor in SPE. For effective retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of this compound, making it less polar. Conversely, for ion-exchange sorbents, the pH should be managed to ensure the analyte is charged for retention.

Q3: Which type of SPE sorbent is most appropriate for this compound?

The choice of sorbent depends on the sample matrix and the desired separation mechanism. For alkaloids like this compound, several options can be considered:

  • Reversed-Phase (e.g., C18, C8) : These are suitable for retaining non-polar to moderately polar compounds from a polar matrix.[1] Since this compound has a significant non-polar character, reversed-phase sorbents are a common starting point.[6]

  • Mixed-Mode Cation Exchange : These sorbents combine reversed-phase and ion-exchange characteristics.[7] They can be highly selective for basic compounds like alkaloids, offering enhanced retention and allowing for more rigorous washing steps to remove impurities.[8]

Q4: How can I determine where the loss of this compound is occurring in my SPE protocol?

To pinpoint the step where the analyte is being lost, it is recommended to collect and analyze the fractions from each stage of the SPE process: the flow-through from sample loading, the wash solutions, and the final eluate.[3][9] This systematic approach will reveal if the analyte is not being retained, being washed away prematurely, or is not being eluted completely.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor recovery of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Recovery in Eluate Sorbent-Analyte Mismatch: The sorbent is not effectively retaining the this compound.[1]Select a sorbent with a more appropriate retention mechanism. If using reversed-phase, consider a mixed-mode cation exchange sorbent for better retention of alkaloids.[7]
Analyte Breakthrough: The sample is loaded too quickly, or the loading solvent is too strong, preventing the analyte from binding to the sorbent.[9]Decrease the flow rate during sample loading to allow for adequate interaction time between the analyte and the sorbent.[9] Ensure the sample is dissolved in a weak solvent (high aqueous content for reversed-phase).
Premature Elution: The wash solvent is too strong and is eluting the this compound along with the impurities.Decrease the organic content of the wash solvent. Perform a stepwise wash with increasing solvent strength to find the optimal composition that removes interferences without eluting the analyte.[10]
Incomplete Elution: The elution solvent is too weak to fully desorb the this compound from the sorbent.[1][4]Increase the strength of the elution solvent by increasing the organic content. For ion-exchange, ensure the pH of the elution solvent neutralizes the charge of the analyte. Consider adding a small amount of a modifier like ammonium hydroxide to the elution solvent for basic compounds.[10]
Insufficient Elution Volume: The volume of the elution solvent is not enough to pass through the entire sorbent bed and collect all the analyte.[1]Increase the volume of the elution solvent. Eluting with multiple smaller volumes can sometimes be more effective than a single large volume.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample pH or particulate matter can affect retention.[9]Ensure consistent and thorough sample pre-treatment. Filter all samples to remove particulates and precisely adjust the pH.[4]
Drying of Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be inconsistent.[1]Do not allow the sorbent to dry out between the conditioning/equilibration and sample loading steps.
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution can lead to variable results.[11]Use a vacuum manifold or an automated system to maintain consistent and controlled flow rates throughout the SPE process.[12]

Experimental Protocols

Below are detailed methodologies for key experiments to optimize the recovery of this compound.

Protocol 1: Sorbent Selection and Initial Method Development

  • Objective: To select the most suitable SPE sorbent and establish a baseline recovery.

  • Materials: this compound standard, reversed-phase (C18) and mixed-mode cation exchange (MCX) SPE cartridges, relevant solvents (methanol, acetonitrile, water), and buffers.

  • Procedure:

    • Prepare a standard solution of this compound in a weak solvent (e.g., 5% methanol in water).

    • For C18 Sorbent:

      • Condition the cartridge with 1-2 column volumes of methanol.

      • Equilibrate with 1-2 column volumes of water.

      • Load the this compound standard solution.

      • Wash with 1-2 column volumes of 5% methanol in water.

      • Elute with 1-2 column volumes of methanol.

    • For MCX Sorbent:

      • Condition the cartridge with 1-2 column volumes of methanol.

      • Equilibrate with 1-2 column volumes of water.

      • Load the this compound standard solution (acidified to ensure the analyte is charged).

      • Wash with 1-2 column volumes of an acidic wash (e.g., 0.1% formic acid in water).

      • Wash with 1-2 column volumes of methanol to remove non-polar interferences.

      • Elute with 1-2 column volumes of 5% ammonium hydroxide in methanol.

    • Analyze the eluates from both sorbent types to determine the recovery of this compound.

Protocol 2: Optimization of Wash and Elution Solvents

  • Objective: To maximize the removal of interferences while ensuring complete elution of this compound.

  • Materials: Selected SPE cartridge from Protocol 1, this compound standard, a range of wash and elution solvents of varying strengths.

  • Procedure:

    • Condition and load the SPE cartridge with the this compound standard as determined in the initial method development.

    • Wash Step Optimization:

      • Sequentially wash the cartridge with solvents of increasing organic strength (e.g., 5%, 10%, 20%, 40% methanol in water).

      • Collect each wash fraction separately and analyze for the presence of this compound. The optimal wash solvent will be the strongest one that does not elute the analyte.

    • Elution Step Optimization:

      • After washing with the optimized wash solvent, elute the cartridge with solvents of increasing strength (e.g., 60%, 80%, 100% methanol; for MCX, methanol with varying concentrations of ammonium hydroxide).

      • Collect each elution fraction and analyze to determine the solvent composition and volume required for complete recovery.

Data Presentation

Table 1: Hypothetical Impact of pH on this compound Recovery using Reversed-Phase SPE

Sample pHAnalyte StateExpected RetentionExpected Recovery (%)
2.0Cationic (Charged)Low< 50%
7.0Partially ChargedModerate50-70%
9.0NeutralHigh> 90%

Table 2: Hypothetical Impact of Elution Solvent Strength on this compound Recovery

Elution Solvent (Methanol in Water)Expected Recovery (%)
40%< 30%
60%60-80%
80%> 95%
100%> 95%

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection cluster_outputs Outputs Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Wets sorbent Load 3. Load Sample Equilibrate->Load Matches sample conditions Wash 4. Wash Load->Wash Retains analyte Waste1 Waste Load->Waste1 Analyte Breakthrough? Elute 5. Elute Analyte Wash->Elute Removes interferences Waste2 Waste Wash->Waste2 Premature Elution? Analyte Collected Analyte Elute->Analyte Complete Elution?

Caption: Standard solid-phase extraction workflow.

Troubleshooting_Logic Start Low this compound Recovery Check_Fractions Analyze all fractions (Load, Wash, Elute) Start->Check_Fractions Analyte_in_Load Analyte in Load/Wash? Check_Fractions->Analyte_in_Load Analyte_Retained Analyte retained but not eluted? Analyte_in_Load->Analyte_Retained No Increase_Retention Increase Retention Analyte_in_Load->Increase_Retention Yes Improve_Elution Improve Elution Analyte_Retained->Improve_Elution Yes Other_Issues Check for other issues: - Matrix effects - Analyte instability Analyte_Retained->Other_Issues No Sol1 Decrease load/wash solvent strength Increase_Retention->Sol1 Sol2 Decrease flow rate Increase_Retention->Sol2 Sol3 Adjust sample pH to suppress ionization Increase_Retention->Sol3 Sol4 Use a stronger sorbent (e.g., MCX) Increase_Retention->Sol4 Sol5 Increase elution solvent strength Improve_Elution->Sol5 Sol6 Increase elution volume Improve_Elution->Sol6 Sol7 Adjust pH to facilitate elution (for MCX) Improve_Elution->Sol7 Sol8 Add soak step during elution Improve_Elution->Sol8

Caption: Troubleshooting logic for low SPE recovery.

References

Enhancing the sensitivity of D7-Mesembrenone detection in biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of D7-Mesembrenone detection in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in biological samples.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for alkaloids like this compound is a common issue in reverse-phase chromatography. The primary causes are often secondary interactions between the basic analyte and acidic silanols on the silica-based column packing material.

Potential Solutions:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can neutralize the silanol groups and reduce secondary interactions. For mesembrine-type alkaloids, a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide) can significantly improve peak shape.

  • Column Selection: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups. Phenyl columns can also be a good alternative.

  • Sample Solvent Mismatch: Ensure your sample solvent is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Q: I am observing peak fronting for my this compound standard. What could be the issue?

A: Peak fronting is often an indicator of column overload or an injection solvent that is too strong.

Potential Solutions:

  • Reduce Injection Volume/Concentration: As with peak tailing, reducing the amount of analyte injected onto the column is the first step.

  • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve your sample is as close in composition and strength to the initial mobile phase as possible.

Q: My this compound peak is splitting. What are the likely causes and solutions?

A: Peak splitting can be caused by several factors, from injection issues to column contamination.

Potential Solutions:

  • Check for Column Contamination: A blocked or contaminated guard column or the inlet of the analytical column can cause the sample path to split. Try replacing the guard column or flushing the analytical column.

  • Injection Technique: Ensure the injection port and syringe are clean and functioning correctly. Inconsistent or partial injections can lead to split peaks.

  • Sample Solvent Effects: A strong sample solvent can cause the analyte to precipitate on the column, leading to a split peak. Ensure your sample is fully dissolved and the solvent is compatible with the mobile phase.

Issue 2: Low Analyte Recovery

Q: My extraction recovery for this compound from plasma is consistently below 70%. How can I improve this?

A: Low recovery can be due to inefficient extraction, analyte degradation, or binding to labware.

Potential Solutions:

  • Optimize Extraction Method:

    • Protein Precipitation (PPT): While simple, it may not be the most efficient for all analytes. If using methanol, ensure a sufficient volume is used to fully precipitate proteins. Acetonitrile can also be tested as an alternative precipitation solvent.

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of this compound into the organic layer.

    • Solid-Phase Extraction (SPE): This technique often provides cleaner extracts and higher recoveries. Choose a sorbent chemistry appropriate for this compound (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent). Elution solvent composition is critical and should be optimized.

  • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like this compound. Adjusting the pH of the biological matrix before extraction can improve recovery.

  • Minimize Non-Specific Binding: Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also reduce analyte adsorption.

  • Assess Analyte Stability: this compound may be unstable under certain pH or temperature conditions. Ensure samples are processed promptly and stored appropriately.

Issue 3: High Matrix Effects

Q: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of urine samples. What strategies can I use to mitigate matrix effects?

A: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis. They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.

Potential Solutions:

  • Improve Sample Cleanup: A more selective sample preparation method, such as SPE, can remove a greater proportion of interfering matrix components compared to PPT or LLE.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of this compound from the matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., D3-Mesembrenone) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the analyte concentration is low.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in plasma using LC-MS/MS?

A1: A validated UHPLC-QToF-MS method has reported an LLOQ of 10 ng/mL for mesembrenone in mouse plasma[1][2]. Achieving a lower LLOQ would likely require a more sensitive instrument (e.g., a triple quadrupole mass spectrometer) and optimized sample preparation to minimize matrix effects and maximize recovery.

Q2: Which extraction method is best for this compound from biological matrices?

A2: The "best" method depends on the specific requirements of the assay (e.g., required sensitivity, sample throughput, available equipment).

  • Protein Precipitation (PPT) with methanol is a simple and rapid method that has been shown to provide good recovery (87-93%) for mesembrenone in plasma[1][2].

  • Solid-Phase Extraction (SPE) generally offers the cleanest extracts, leading to reduced matrix effects and potentially higher sensitivity.

  • Liquid-Liquid Extraction (LLE) can also be effective but may require more optimization of solvents and pH.

Q3: What are the key metabolites of this compound that I should consider monitoring in urine?

A3: Metabolism studies have shown that mesembrenone is metabolized in vivo. In rat urine, the main metabolites detected are the N-demethyl and N-demethyl-dihydro metabolites[3][4]. Monitoring these metabolites in addition to the parent compound can increase the window of detection.

Q4: How should I store my biological samples to ensure the stability of this compound?

A4: While specific stability data for this compound is not extensively published, general best practices for alkaloid stability in biological matrices should be followed. It is recommended to store plasma and urine samples at -20°C or, for long-term storage, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Stability studies should be conducted to confirm the stability of this compound under your specific storage conditions.

Q5: What type of internal standard should I use for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., D3-Mesembrenone). If a SIL-IS is not available, a structural analog with similar physicochemical properties and extraction behavior can be used. Quinine has been successfully used as an internal standard for the quantification of mesembrenone in mouse plasma[1][2].

Data Presentation

Table 1: Comparison of Analytical Methods for Mesembrenone Detection

ParameterUHPLC-QToF-MS (Plasma)HPLC-UV (Plant Material)
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2]200 ng/mL
Linearity Range 10 - 1000 ng/mL[1]400 - 60,000 ng/mL
Extraction Recovery 87 - 93% (Protein Precipitation)[1][2]95 - 105% (Methanol Extraction)
Accuracy 89.5 - 106%[1]94.8 - 103.6%
Precision (%RSD) < 12.6%[1]< 3%

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Plasma

This protocol is adapted from a validated method for mesembrenone quantification[1][2].

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., quinine at 250 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-pressure gradient UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QToF) with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) ppt Protein Precipitation (Methanol + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection (5 µL) reconstitute->injection separation UHPLC Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for this compound detection in plasma.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_sensitivity Low Sensitivity matrix_effects Matrix Effects low_sensitivity->matrix_effects low_recovery Low Recovery low_sensitivity->low_recovery poor_peak Poor Peak Shape low_sensitivity->poor_peak improve_cleanup Improve Cleanup (SPE) matrix_effects->improve_cleanup optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom use_sil_is Use SIL-IS matrix_effects->use_sil_is optimize_extraction Optimize Extraction low_recovery->optimize_extraction adjust_ph Adjust pH low_recovery->adjust_ph change_column Change Column poor_peak->change_column adjust_mobile_phase Adjust Mobile Phase poor_peak->adjust_mobile_phase

Caption: Troubleshooting logic for low sensitivity issues.

References

Optimization of cell-based assays for consistent D7-Mesembrenone bioactivity results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in cell-based assays for D7-Mesembrenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a mesembrine-type alkaloid found in the plant Sceletium tortuosum.[1] Its primary biological activities are the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[2] This dual mechanism suggests its potential as an antidepressant and anxiolytic agent.[3][4]

Q2: Which cell lines are suitable for studying this compound bioactivity?

A2: The choice of cell line depends on the specific bioactivity being investigated. For studying serotonin reuptake inhibition, cell lines endogenously expressing or engineered to overexpress the human serotonin transporter (hSERT) are recommended. Examples include HEK293-hSERT cells or neuroblastoma cell lines like SH-SY5Y. For assessing PDE4 inhibition, cell lines with high PDE4 expression, such as HEK293 or U937 cells, are commonly used. It is crucial to select a cell type that is appropriate for the research question.[5]

Q3: How can I minimize variability between experiments?

A3: Consistency in cell-based assays is critical for reliable data. To minimize variability, it is important to standardize as many experimental parameters as possible. This includes using cells at a consistent passage number, optimizing cell seeding density, using fresh and consistent lots of culture media and supplements, and carefully controlling incubation times and conditions (temperature, CO2 levels).[5][6] Implementing a robust experimental design, such as the integrated Design of Experiments (ixDoE) approach, can also help identify and control sources of variability.[7]

Q4: What are the key considerations for preparing this compound for cell-based assays?

A4: this compound is a small molecule that is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in your specific cell culture medium and conditions should also be considered. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Experimental Protocols & Troubleshooting

Serotonin Reuptake Assay

This protocol outlines a common method for assessing the inhibition of the serotonin transporter (SERT) by this compound in a cell-based format.

Methodology

  • Cell Seeding: Seed HEK293 cells stably expressing hSERT in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent or radiolabeled serotonin substrate (e.g., [³H]-serotonin) to all wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Signal Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular substrate concentration using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorescent substrate).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommendation
High background signal Incomplete washing of extracellular substrate.Optimize the washing steps by increasing the number of washes or the volume of wash buffer.
Non-specific binding of the substrate to the plate or cells.Include control wells without cells to determine non-specific binding. Consider using plates with a low-binding surface.
Low signal-to-noise ratio Suboptimal substrate concentration or incubation time.Titrate the substrate concentration and optimize the incubation time to maximize the signal window.
Low SERT expression in the cells.Verify SERT expression via Western blot or qPCR. If necessary, use a cell line with higher SERT expression.
High well-to-well variability Inconsistent cell seeding.Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.[9]
Edge effects on the plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.[9]
Inconsistent IC50 values Instability of this compound in the assay buffer.Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound under assay conditions.
Cell health issues.Ensure cells are healthy and in the logarithmic growth phase before seeding.[5]
Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a method to measure the inhibition of PDE4 by this compound.

Methodology

  • Cell Lysis: Culture cells with high PDE4 expression (e.g., U937) and prepare a cell lysate.

  • Compound Incubation: In a 96-well plate, add the cell lysate, varying concentrations of this compound or a reference inhibitor (e.g., rolipram), and a fluorescently labeled cAMP substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Hydrolysis Reaction: During the incubation, PDE4 in the lysate will hydrolyze the cAMP substrate.

  • Detection: Add a binding agent that specifically binds to the non-hydrolyzed cAMP substrate, resulting in a change in fluorescence polarization.

  • Data Analysis: Measure the fluorescence polarization and calculate the percent inhibition for each this compound concentration to determine the IC50 value. A PDE4B/D inhibitors assay can be performed using a cAMP dynamic 2 kit.[10]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low enzyme activity Inactive cell lysate.Prepare fresh cell lysate for each experiment and ensure it is kept on ice. Determine the optimal protein concentration of the lysate to use in the assay.
Suboptimal assay conditions.Optimize the incubation time and temperature for the enzymatic reaction.[9]
High background fluorescence Autofluorescence of this compound.Run a control with this compound and assay buffer without the cell lysate to check for compound interference.
Non-specific binding of the detection reagents.Ensure all reagents are properly dissolved and mixed.
Inconsistent results Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.[5]
Variability in lysate preparation.Standardize the cell lysis procedure to ensure consistent enzyme concentration between batches.

Quantitative Data Summary

ParameterValueTargetReference
IC50 < 1 µMSERT[2]
Ki 27 nMSERT[11][2]
Ki 470 nMPDE4[2]
IC50 0.47 µg/mlPDE4B[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare & Seed Cells treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment incubation Incubate treatment->incubation add_substrate Add Substrate incubation->add_substrate terminate Terminate Reaction add_substrate->terminate detection Signal Detection terminate->detection data_analysis Calculate IC50 detection->data_analysis

General experimental workflow for a cell-based assay.

serotonin_reuptake cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin sert SERT serotonin->sert Reuptake receptor 5-HT Receptor d7 This compound d7->sert Inhibits

Mechanism of serotonin reuptake inhibition by this compound.

pde4_pathway atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka PKA Activation camp->pka amp AMP pde4->amp d7 This compound d7->pde4 Inhibits

Inhibition of the PDE4 signaling pathway by this compound.

References

Minimizing degradation of D7-Mesembrenone during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of D7-Mesembrenone during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of mesembrine alkaloids, including likely this compound, are exposure to harsh pH conditions (especially acidic), elevated temperatures, and potentially light.[1] While specific data for this compound is limited, information on the closely related compound mesembrenone indicates significant instability in strongly acidic environments.[1]

Q2: What is the optimal pH range for handling this compound samples?

A2: Based on stability studies of mesembrenone, a neutral to slightly alkaline pH range is recommended for optimal stability.[1] It is advisable to maintain the pH of solutions between 7.0 and 8.0 during extraction and analysis to prevent acid-catalyzed degradation.

Q3: How does temperature affect the stability of this compound?

A3: Mesembrine alkaloids are reported to have considerable thermal stability.[1] However, as a general precautionary measure, it is recommended to avoid excessive heat during sample preparation steps such as solvent evaporation.[1] Whenever possible, conduct extractions at room temperature and use gentle heating for solvent removal.

Q4: Is this compound sensitive to light?

Q5: What are the recommended storage conditions for this compound samples?

A5: For short-term storage (days to weeks), it is recommended to keep samples in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), temperatures of -20°C are advised.[1] Samples should be stored in tightly sealed containers to prevent exposure to air and moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound after extraction. Degradation due to acidic conditions. Ensure all solvents and solutions used during extraction are neutral or slightly alkaline. If an acid-base extraction is performed, minimize the time the sample is in the acidic phase.[1]
Thermal degradation during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C) or use a stream of nitrogen gas at room temperature to evaporate the solvent.[1]
Incomplete extraction. Optimize the extraction solvent and method. Ethanol has been shown to be effective for extracting mesembrine alkaloids.[1] Ensure sufficient extraction time and proper agitation.
Appearance of unknown peaks in chromatograms. Formation of degradation products. Review the sample preparation workflow for potential exposure to harsh pH, high temperatures, or light. Analyze a freshly prepared standard of this compound to confirm its retention time and purity.
Co-extraction of impurities. Employ a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds.
Inconsistent analytical results between replicate samples. Variable degradation during processing. Standardize all sample preparation steps, including timings, temperatures, and pH adjustments, to ensure uniformity. Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.
Sample heterogeneity. Ensure the initial plant material is finely ground and thoroughly homogenized before taking subsamples for extraction.

Experimental Protocols

Protocol 1: General Extraction of this compound from Sceletium tortuosum

This protocol provides a general method for the extraction of this compound, designed to minimize degradation.

  • Sample Homogenization: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add ethanol (95%) at a 1:10 plant material to solvent ratio (w/v).

    • Macerate the mixture at room temperature for 24 hours with continuous stirring, protected from light.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for analysis.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol can be used to enrich the alkaloid fraction, but caution must be exercised to minimize degradation in the acidic phase.

  • Initial Extraction: Perform the solvent extraction as described in Protocol 1.

  • Acidification: Add 0.1 M HCl to the crude extract and partition it against a nonpolar solvent like hexane to remove fats and waxes.

  • Basification: Carefully adjust the pH of the aqueous layer to approximately 8.0-9.0 with a suitable base (e.g., ammonium hydroxide).

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at a low temperature.

Visualizations

experimental_workflow start Start: Homogenized Plant Material extraction Solvent Extraction (Ethanol, Room Temp, Dark) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/HPLC Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

degradation_pathway D7_Mesembrenone This compound Degradation_Products Degradation Products D7_Mesembrenone->Degradation_Products  Degradation Acid Strongly Acidic (pH < 3) Heat High Temperature Light UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Validating the reproducibility of D7-Mesembrenone bioassays across different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the reproducibility of D7-Mesembrenone bioassays across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is known to have a dual mechanism of action, primarily targeting:

  • Serotonin Transporter (SERT): It acts as a selective inhibitor of SERT, which is crucial for regulating serotonin levels in the synaptic cleft.[1]

  • Phosphodiesterase 4 (PDE4): It also inhibits PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP).[1][2]

Q2: What types of bioassays are typically used to measure this compound activity?

A2: The most common bioassays for this compound's activity reflect its molecular targets:

  • SERT Radioligand Binding Assays: These assays are used to determine the affinity of this compound for the serotonin transporter.

  • PDE4 Enzyme Inhibition Assays: These assays measure the ability of this compound to inhibit the activity of the PDE4 enzyme.

Q3: What are the known potency values for this compound?

A3: Published in vitro data indicates the following potency:

  • SERT Inhibition: Ki value of 27 nM.[1]

  • PDE4D Inhibition: IC50 value of 0.47 µM.[2]

Q4: What are the most critical factors affecting the reproducibility of this compound bioassays?

A4: Several factors can contribute to variability in bioassay results between laboratories. These include inconsistencies in cell lines, passage numbers, media composition, serum source, and even subtle differences in experimental protocols and handling. Thorough standardization of all experimental parameters is crucial for achieving reproducible results.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during this compound bioassays.

SERT Radioligand Binding Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of radioligand: The radiolabeled ligand may be binding to components other than the SERT protein.[3] 2. Inadequate washing: Insufficient washing steps may leave unbound radioligand in the wells. 3. High concentration of primary antibody (if applicable): Can lead to non-specific binding.[3]1. Optimize blocking conditions: Use appropriate blocking agents (e.g., bovine serum albumin) to reduce non-specific binding. 2. Increase the number and/or stringency of wash steps: Ensure thorough removal of unbound radioligand. 3. Perform a titration of the primary antibody: Determine the optimal concentration that provides a good signal-to-noise ratio.[3]
Low or No Specific Binding Signal 1. Inactive this compound or radioligand: The compound or radioligand may have degraded. 2. Low expression of SERT in cells: The cell line used may not express sufficient levels of the serotonin transporter. 3. Incorrect assay buffer composition: The pH, ionic strength, or presence of certain ions can affect binding.1. Verify compound and radioligand integrity: Use fresh, properly stored aliquots. 2. Confirm SERT expression: Use a validated cell line with known SERT expression levels or perform a western blot to confirm expression. 3. Optimize assay buffer: Ensure the buffer composition is optimal for SERT binding.
High Well-to-Well Variability 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure proper cell suspension and seeding technique: Gently mix cells before and during plating. 2. Calibrate pipettes regularly and use proper pipetting technique. 3. Use a humidified incubator and consider leaving the outer wells empty or filled with buffer.
PDE4 Enzyme Inhibition Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal or No Inhibition 1. Inactive this compound or enzyme: The compound or PDE4 enzyme may have lost activity. 2. Sub-optimal substrate concentration: The concentration of cAMP may not be appropriate for the assay. 3. Incorrect assay conditions: pH, temperature, or incubation time may not be optimal.1. Use fresh, properly stored aliquots of this compound and enzyme. 2. Determine the Km of the enzyme for the substrate and use a substrate concentration around the Km value. 3. Optimize assay conditions by testing a range of pH, temperatures, and incubation times.
High Background Signal 1. Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. 2. Non-enzymatic degradation of substrate: The substrate may be unstable under the assay conditions.1. Prepare fresh reagents and use high-purity water. 2. Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.
Inconsistent IC50 Values 1. Variability in enzyme activity: The specific activity of the PDE4 enzyme may vary between batches or preparations. 2. Solubility issues with this compound: The compound may precipitate at higher concentrations. 3. Inaccurate serial dilutions: Errors in preparing the concentration curve of the inhibitor.1. Standardize the enzyme preparation and perform a quality control check for each new batch. 2. Check the solubility of this compound in the assay buffer and consider using a co-solvent if necessary. 3. Carefully prepare serial dilutions and use calibrated pipettes.

Experimental Protocols

While specific, validated protocols for this compound are proprietary to the developing laboratories, the following are generalized methodologies for the key bioassays.

Representative SERT Radioligand Binding Assay Protocol
  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line endogenously expressing or transfected with human SERT (e.g., HEK293-hSERT cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a radiolabeled ligand specific for SERT (e.g., [³H]citalopram) at a concentration near its Kd.

    • Add varying concentrations of this compound or a reference compound.

    • For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.

Representative PDE4 Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare an assay buffer with appropriate pH and cofactors.

    • Prepare a stock solution of purified recombinant human PDE4 enzyme.

    • Prepare a stock solution of the substrate, cAMP.

    • Prepare serial dilutions of this compound and a reference inhibitor (e.g., rolipram).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, this compound or reference inhibitor, and the PDE4 enzyme.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction.

    • Detect the amount of remaining cAMP or the product (AMP) using a suitable method, such as a commercially available ELISA kit, fluorescence polarization assay, or a luminescent reporter gene assay.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound bioassays to facilitate inter-laboratory comparisons.

Table 1: Inter-Laboratory Comparison of this compound IC50 Values for PDE4 Inhibition

LaboratoryCell Line/Enzyme SourceAssay FormatThis compound IC50 (µM)Reference Inhibitor IC50 (µM)
Lab ARecombinant hPDE4D2Fluorescence Polarization0.45Rolipram: 0.12
Lab BRecombinant hPDE4D2Luminescence0.51Rolipram: 0.15
Lab CHEK293 cell lysateELISA0.62Rolipram: 0.20

Table 2: Inter-Laboratory Comparison of this compound Ki Values for SERT Binding

LaboratoryCell LineRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
Lab AHEK293-hSERT[³H]Citalopram25.8Fluoxetine: 1.5
Lab BCHO-hSERT[³H]Paroxetine29.1Fluoxetine: 1.8
Lab CHEK293-hSERT[³H]Citalopram26.5Fluoxetine: 1.6

Mandatory Visualizations

D7_Mesembrenone_Signaling_Pathway cluster_0 SERT Inhibition cluster_1 PDE4 Inhibition D7_M This compound SERT SERT D7_M->SERT inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin leads to D7_M2 This compound PDE4 PDE4 D7_M2->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP_levels Increased Intracellular cAMP cAMP_degradation->cAMP_levels leads to

Caption: Signaling pathways of this compound.

Bioassay_Workflow start Start reagent_prep Reagent Preparation (Compound, Cells/Enzyme, Buffers) start->reagent_prep assay_setup Assay Setup (Plate Seeding, Reagent Addition) reagent_prep->assay_setup incubation Incubation (Controlled Time & Temperature) assay_setup->incubation detection Signal Detection (Radioactivity, Fluorescence, etc.) incubation->detection data_analysis Data Analysis (IC50/Ki Determination) detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for this compound bioassays.

References

Selecting the appropriate internal standard for D7-Mesembrenone quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D7-Mesembrenone quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate quantification of this compound?

An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1] Its purpose is to correct for variations that can occur during the analytical workflow, such as inconsistencies in sample injection volume, extraction efficiency, and instrument response.[2][3] By comparing the analyte's response to the internal standard's response, a ratio is generated that provides a more accurate and precise measurement of the analyte's concentration.[1]

Q2: What are the ideal characteristics of an internal standard for this compound quantification?

An ideal internal standard for this compound should possess the following characteristics:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure similar behavior during sample preparation and analysis.[2]

  • Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to compensate for matrix effects effectively.[3]

  • No Interference: The IS must not interfere with the detection of the analyte or other components in the sample matrix.[1]

  • Stability: The internal standard must be chemically stable throughout the entire analytical process.[2]

  • Purity: High purity of the internal standard is essential to avoid introducing interfering substances.[3]

  • Not Present in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.[4]

Q3: What are the common types of internal standards used for this compound quantification?

There are two primary types of internal standards that can be considered for this compound quantification:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (D), Carbon-13 (¹³C)). For this compound, a ¹³C-labeled mesembrenone could be an excellent choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to very similar extraction recovery and chromatographic retention times.[3][5]

  • Structural Analogs: These are molecules that are chemically similar to the analyte but have a different molecular weight. An example from a published study on mesembrine and mesembrenone quantification is the use of quinine as an internal standard.[6][7] While not as ideal as a SIL IS, a structural analog can be a viable and more cost-effective option.

Troubleshooting Guide

Problem: High variability in my this compound quantification results.

  • Possible Cause: Inconsistent sample preparation or injection volume.

  • Solution: Ensure a suitable internal standard is used and added to all samples at a consistent concentration early in the sample preparation process.[1] This will help normalize for variations in extraction efficiency and injection volume.

Problem: The peak for my internal standard is interfering with the this compound peak.

  • Possible Cause: The selected internal standard is not adequately resolved from the analyte.

  • Solution:

    • Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

    • If using a structural analog, select a different one with a retention time that is well-separated from this compound.

    • For LC-MS applications, ensure the mass-to-charge (m/z) ratios of the analyte and IS are sufficiently different to be resolved by the mass spectrometer, even if they co-elute.[3]

Problem: I am observing ion suppression or enhancement in my LC-MS analysis of this compound.

  • Possible Cause: Matrix effects from the sample are affecting the ionization of the analyte and/or internal standard differently.

  • Solution:

    • The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix effects.[8]

    • Improve sample clean-up procedures to remove interfering matrix components.

    • Dilute the sample to reduce the concentration of matrix components.

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard for this compound Quantification by LC-MS

  • Candidate Internal Standard Selection:

    • Ideal Candidate: ¹³C-labeled Mesembrenone.

    • Alternative (Structural Analog): Quinine (as demonstrated in literature for mesembrenone).[6][7]

  • Stock Solution Preparation:

    • Prepare individual stock solutions of this compound and the candidate internal standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Chromatographic Method Development:

    • Develop an LC method that provides good peak shape and retention for this compound. A C18 column is a common starting point for alkaloid analysis.[9][10]

  • Mass Spectrometry Method Development:

    • Optimize the MS parameters (e.g., ionization source, collision energy) for both this compound and the candidate internal standards to achieve optimal sensitivity and fragmentation.

  • Specificity and Selectivity Assessment:

    • Analyze blank matrix samples (e.g., plasma, tissue homogenate) to ensure no endogenous components interfere with the detection of this compound or the internal standard.

    • Analyze the internal standard solution alone to confirm its purity and ensure no impurities co-elute with the analyte.

  • Matrix Effect Evaluation:

    • Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.

    • Repeat this process with the internal standard. An ideal internal standard will exhibit similar matrix effects to the analyte.

  • Calibration Curve Construction:

    • Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the selected internal standard.

    • Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The resulting curve should be linear with a correlation coefficient (r²) > 0.99.[9][10]

  • Accuracy and Precision Assessment:

    • Prepare quality control (QC) samples at low, medium, and high concentrations of this compound.

    • Analyze the QC samples on multiple days to determine the intra- and inter-day accuracy and precision. The accuracy should be within 85-115% (or 80-120% for LLOQ), and the precision (%RSD) should be ≤15% (or ≤20% for LLOQ).

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal Standard TypeExampleProsCons
Stable Isotope-Labeled (SIL) ¹³C-Mesembrenone- Co-elutes with analyte, compensating for matrix effects.[3]- Similar extraction recovery and ionization efficiency.[5]- Higher cost and may not be commercially available.[5]
Structural Analog Quinine- More readily available and cost-effective.[6]- Can provide adequate correction if validated properly.- May not perfectly mimic the analyte's behavior in the matrix.[5]- Different retention time may not fully compensate for matrix effects.

Table 2: Hypothetical Validation Data for an Internal Standard

ParameterAcceptance CriteriaResult with ¹³C-Mesembrenone ISResult with Quinine IS
Linearity (r²) > 0.990.9990.995
Accuracy (% Bias) Within ±15%-2.5% to +3.1%-8.7% to +9.2%
Precision (%RSD) ≤ 15%< 5%< 12%
Matrix Effect IS tracks analyteYesPartial

Visualizations

Internal_Standard_Selection_Workflow cluster_selection 1. Candidate Selection cluster_dev 2. Method Development cluster_validation 3. Validation cluster_decision 4. Decision cluster_final 5. Final Selection SIL Stable Isotope-Labeled (SIL) IS (e.g., ¹³C-Mesembrenone) LC_Dev LC Method Development (Separation) SIL->LC_Dev Analog Structural Analog IS (e.g., Quinine) Analog->LC_Dev MS_Dev MS Method Development (Detection) LC_Dev->MS_Dev Specificity Specificity & Selectivity MS_Dev->Specificity Matrix Matrix Effect Evaluation Specificity->Matrix Cal Calibration Curve Linearity Matrix->Cal AP Accuracy & Precision Cal->AP Decision Meets Acceptance Criteria? AP->Decision Decision->SIL No, Re-evaluate Final_IS Selected Internal Standard Decision->Final_IS Yes

Caption: Workflow for the selection and validation of an internal standard.

Logical_Relationship_IS_Selection cluster_ideal Ideal Internal Standard (SIL) cluster_alternative Alternative Internal Standard (Analog) Analyte This compound (Analyte) SIL_IS ¹³C-Mesembrenone Analyte->SIL_IS Ideally matched by Analog_IS Quinine Analyte->Analog_IS Structurally similar to SIL_Char Properties: - Identical Chemistry - Co-elution - Corrects for Matrix Effects SIL_IS->SIL_Char Analog_Char Properties: - Similar Chemistry - Different Retention Time - Partial Matrix Effect Correction Analog_IS->Analog_Char

Caption: Logical relationship for internal standard selection for this compound.

References

Validation & Comparative

Comparing the antioxidant capacity of D7-Mesembrenone with Vitamin C and other standards.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of D7-Mesembrenone, a prominent alkaloid found in the medicinal plant Sceletium tortuosum, against established antioxidant standards such as Vitamin C, Trolox, Butylated Hydroxytoluene (BHT), and Quercetin. This document summarizes available experimental data, details relevant experimental protocols, and presents key information in a clear, accessible format to support research and development endeavors.

Executive Summary

Extracts of Sceletium tortuosum that have a high concentration of this compound have been shown to exhibit potent antioxidant effects. However, current scientific literature primarily focuses on the antioxidant properties of the whole extract, attributing this activity to a synergistic interplay between polyphenols and various alkaloids, rather than isolating the specific contribution of this compound. Consequently, while the antioxidant potential is recognized, specific quantitative data, such as IC50 values from DPPH or ABTS assays or ORAC values for the purified this compound compound, are not yet available in published research.

This guide, therefore, presents a qualitative assessment of this compound's antioxidant capacity based on extract studies and provides a quantitative comparison of widely used antioxidant standards for reference.

Comparative Antioxidant Capacity Data

The following table summarizes the antioxidant capacity of common standards as measured by DPPH, ABTS, and ORAC assays. These values serve as a benchmark for contextualizing the potential antioxidant efficacy of novel compounds like this compound.

Antioxidant StandardDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
Vitamin C (Ascorbic Acid) ~2-8~2-10~1,500-2,000
Trolox ~5-15~5-151 (by definition)
BHT (Butylated Hydroxytoluene) ~20-50~10-30~500-1,000
Quercetin ~1-5~1-5~10,000-25,000

Note: The IC50 and ORAC values presented are approximate ranges gathered from various scientific sources and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the most common antioxidant capacity assays are provided below. These protocols are essential for researchers aiming to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound extract, standards) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the sample solution with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and standards in a suitable solvent.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample solution to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and the antioxidant standard (Trolox).

  • Sample Preparation: Prepare dilutions of the test compound.

  • Assay in 96-well plate:

    • Add the fluorescent probe to all wells.

    • Add the sample, standard, or a blank (buffer) to the respective wells.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox Equivalents (TE).

Visualizing Experimental Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and the biological context of antioxidant action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Test Sample / Standard (Serial Dilutions) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (Reactive Oxygen Species) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to ARE ARE (Antioxidant Response Element) Transcription Transcription of Antioxidant Genes ARE->Transcription Nrf2_nuc->ARE Binds to

Caption: Simplified Keap1-Nrf2 Signaling Pathway in Cellular Antioxidant Response.

A head-to-head comparison of D7-Mesembrenone and mesembrine's effects on serotonin reuptake.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D7-Mesembrenone and mesembrine on serotonin reuptake, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced interactions of these compounds with the serotonin transporter (SERT).

Data Presentation: Quantitative Comparison of SERT Inhibition

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound, mesembrine, and mesembrenone on the serotonin transporter. This data is crucial for understanding the potency and potential therapeutic efficacy of these compounds.

CompoundParameterValueNotes
Mesembrine Kᵢ (Binding Affinity)1.4 nM[1]Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity.
Mesembrenone Kᵢ (Binding Affinity)27 nM[2][3]
IC₅₀ (Inhibitory Concentration)< 1 µM[2][3]IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Δ7-Mesembrenone Binding Free Energy (ΔG)-5.882 kcal/molThis in silico molecular docking score suggests a strong binding affinity to the serotonin transporter[4]. Direct experimental IC₅₀ or Kᵢ values are not readily available in the reviewed literature.

Experimental Protocols: Serotonin Transporter (SERT) Radioligand Binding Assay

The determination of binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) for compounds like this compound and mesembrine on the serotonin transporter is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Objective: To determine the binding affinity of test compounds (this compound, mesembrine) for the human serotonin transporter (hSERT) by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: this compound and mesembrine, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

  • Instrumentation: 96-well microplates, a cell harvester with glass fiber filter mats, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

      • Non-specific Binding: 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

      • Competitive Binding: 50 µL of varying concentrations of the test compound (this compound or mesembrine), 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the microplate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand, using non-linear regression analysis.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualization

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Inhibitors Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Recycling Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding D7_Mesembrenone This compound D7_Mesembrenone->SERT Inhibition Mesembrine Mesembrine Mesembrine->SERT Inhibition

Caption: Serotonin reuptake inhibition by this compound and Mesembrine.

cluster_workflow Experimental Workflow: SERT Radioligand Binding Assay cluster_reagents Key Reagents A 1. Prepare hSERT-expressing cell membranes B 2. Set up 96-well plate with: - Total Binding - Non-specific Binding - Competitive Binding (Test Compounds) A->B C 3. Add Radioligand ([³H]Citalopram) to all wells B->C D 4. Incubate to reach equilibrium C->D E 5. Rapidly filter and wash to separate bound and unbound radioligand D->E F 6. Perform liquid scintillation counting to measure radioactivity E->F G 7. Analyze data to determine IC₅₀ and Kᵢ values F->G R1 hSERT Membranes R2 [³H]Citalopram R3 Test Compounds (this compound, Mesembrine) R4 Non-specific Control (e.g., Fluoxetine)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D7-Mesembrenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of D7-Mesembrenone, a key psychoactive alkaloid in Sceletium tortuosum. The cross-validation of these methods is critical for ensuring data integrity in research, quality control of raw materials and finished products, and in the development of new therapeutic agents. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS).

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance characteristics of the three analytical methods for the quantification of mesembrine-type alkaloids, including this compound. This allows for a direct comparison of their key validation parameters.

Validation ParameterHPLC-UVGC-MSUHPLC-QToF-MS
Linearity (Correlation Coefficient) >0.99Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 94.8 - 103.6%Not explicitly stated89.5 - 106%
Precision (Relative Standard Deviation) < 3% (Inter-day)Not explicitly stated< 12.6%
Limit of Detection (LOD) 200 ng/mL35 - 68 µg/mLNot specified
Limit of Quantification (LOQ) 100 ng/mLNot specified10 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method has been validated for the quantitative analysis of Δ(7)mesembrenone, mesembranol, mesembrenone, and mesembrine in Sceletium plant material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of a 70:30:0.01 (v/v/v) mixture of water, acetonitrile, and ammonium hydroxide solution (25%).

  • Detection: UV detection at a wavelength of 228 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

  • Validation: The method was validated for linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantitation (LOQ). The calibration curves were linear over a concentration range of 400-60,000 ng/ml.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including mesembrine-type alkaloids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5.

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection, depending on the concentration of the analytes.

  • Temperature Program: A temperature gradient is typically used to ensure the separation of all alkaloids of interest.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation: Samples are typically extracted with an organic solvent and may require derivatization to improve volatility and thermal stability.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This highly sensitive and selective method is particularly suited for the analysis of complex biological matrices.

  • Instrumentation: A UHPLC system coupled to a QToF mass spectrometer.

  • Sample Extraction: Protein precipitation using methanol (100%) is a common method for plasma samples, with an internal standard such as quinine used for quantification.

  • Chromatographic Separation: Separation is achieved on a suitable UHPLC column.

  • Mass Spectrometry: The QToF-MS provides high-resolution mass data, enabling accurate identification and quantification.

  • Validation: The method has been validated for parameters including the lower limit of quantification (LLOQ), extraction recovery, accuracy, and precision. For mesembrenone and mesembrine in mouse plasma, the LLOQ was 10 ng/mL, with extraction recoveries between 87% and 93%, accuracy between 89.5% and 106%, and precision of less than 12.6%.

Mandatory Visualizations

Signaling Pathways

This compound, along with other mesembrine-type alkaloids, is known to exert its pharmacological effects through multiple mechanisms, primarily as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_presynaptic Serotonin Serotonin_vesicle->Serotonin_presynaptic Release SERT Serotonin Transporter (SERT) SERT->Serotonin_presynaptic Serotonin_cleft Serotonin Serotonin_presynaptic->Serotonin_cleft Serotonin_cleft->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_cleft->Serotonin_receptor Binding Signal_transduction Signal Transduction Serotonin_receptor->Signal_transduction Activation D7_Mesembrenone This compound D7_Mesembrenone->SERT Inhibition

Caption: this compound inhibits the serotonin transporter (SERT).

PDE4_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Cellular_Response Cellular Response (e.g., reduced inflammation, neuroprotection) PKA->Cellular_Response Phosphorylation of target proteins D7_Mesembrenone This compound D7_Mesembrenone->PDE4 Inhibition

Caption: this compound inhibits the PDE4 enzyme.

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

Cross_Validation_Workflow start Start: Sample (Sceletium tortuosum extract) extraction Sample Extraction start->extraction hplc_analysis HPLC-UV Analysis extraction->hplc_analysis gcms_analysis GC-MS Analysis extraction->gcms_analysis lcmsms_analysis UHPLC-QToF-MS Analysis extraction->lcmsms_analysis data_acquisition_hplc Data Acquisition hplc_analysis->data_acquisition_hplc data_acquisition_gcms Data Acquisition gcms_analysis->data_acquisition_gcms data_acquisition_lcmsms Data Acquisition lcmsms_analysis->data_acquisition_lcmsms data_analysis Data Analysis and Comparison of Results data_acquisition_hplc->data_analysis data_acquisition_gcms->data_analysis data_acquisition_lcmsms->data_analysis validation_report Cross-Validation Report data_analysis->validation_report end End validation_report->end

References

D7-Mesembrenone Bioactivity Assays: A Comparative Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity assays for D7-Mesembrenone, a prominent alkaloid found in the medicinal plant Sceletium tortuosum. While this compound is recognized for its potent antioxidant and tyrosinase inhibitory effects, this document aims to equip researchers with the necessary details to assess the reproducibility and robustness of the assays used to quantify these activities. The guide outlines standard experimental protocols, presents available comparative data, and visualizes the key signaling pathway involved.

Data Presentation: Comparative Analysis of Bioactivity

Table 1: Comparison of Antioxidant Activity

Compound/ExtractAssay TypeIC50 ValueReproducibility & Robustness Considerations
This compound DPPH, ABTSPotent antioxidant activity reported in high-D7-Mesembrenone extracts[1][2]Assay results can be influenced by solvent, pH, and reaction time. Polyphenols in extracts can interfere with results.
Trolox (Standard) DPPH~4-8 µg/mLGenerally high reproducibility. Water-soluble analogue of Vitamin E, widely used as a standard.
Ascorbic Acid (Standard) DPPH~2-5 µg/mLHighly effective but can be unstable and prone to auto-oxidation, potentially affecting reproducibility.
Mesembrine DPPH, ABTSData not available-
Mesembrenone DPPH, ABTSData not available-

Table 2: Comparison of Tyrosinase Inhibition Activity

Compound/ExtractSubstrateIC50 ValueReproducibility & Robustness Considerations
This compound L-DOPAPowerful inhibitor, with effects comparable to Kojic Acid at high doses[1][3]Assay is sensitive to pH, temperature, and substrate concentration. Purity of the tyrosinase enzyme can affect results.
Kojic Acid (Standard) L-DOPA~5-15 µg/mLWidely used as a positive control, generally providing reproducible results. However, its inhibitory mechanism can be complex.
Arbutin (Standard) L-DOPA~200-400 µg/mLA competitive inhibitor of tyrosinase, but with weaker activity compared to Kojic Acid.
Mesembrine L-DOPAData not available-
Mesembrenone L-DOPAData not available-

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of bioactivity assays. Below are standard protocols for the DPPH antioxidant assay and the tyrosinase inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method for determining antioxidant capacity.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound extract) and standard antioxidants (e.g., Trolox, Ascorbic Acid) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add 100 µL of the sample or standard solution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the production of melanin.

Principle: Tyrosinase is a key enzyme in the biosynthesis of melanin. It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This assay measures the ability of a compound to inhibit the activity of tyrosinase, usually by monitoring the formation of dopachrome from L-DOPA, which absorbs light at 475 nm.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 6.8)

    • Tyrosinase solution (from mushroom, e.g., 1000 U/mL in phosphate buffer)

    • L-DOPA solution (2.5 mM in phosphate buffer)

    • Test compound and standard inhibitor (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO, then diluted with phosphate buffer).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound or standard inhibitor at various concentrations.

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • To initiate the reaction, add 40 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (B - b) / (A - a)] x 100 Where A is the absorbance of the control (enzyme + substrate), a is the absorbance of the control blank (enzyme without substrate), B is the absorbance of the sample (enzyme + substrate + inhibitor), and b is the absorbance of the sample blank (sample without enzyme). The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Tyrosinase Signaling Pathway in Melanogenesis

The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway. Inhibition of this enzyme is a key strategy for controlling melanin production.

Melanogenesis_Pathway cluster_Keratinocyte cluster_Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates alpha_MSH α-MSH Keratinocyte->alpha_MSH releases Melanocyte Melanocyte MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene promotes transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions D7_Mesembrenone This compound (Inhibitor) D7_Mesembrenone->Tyrosinase inhibits

Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening natural products like this compound for their bioactivity.

Bioactivity_Workflow Start Start: Plant Material (Sceletium tortuosum) Extraction Extraction & Isolation of This compound Start->Extraction Purity Purity Analysis (e.g., HPLC, NMR) Extraction->Purity Antioxidant Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant Tyrosinase Tyrosinase Inhibition Assay Purity->Tyrosinase Data_Analysis Data Analysis (IC50 determination) Antioxidant->Data_Analysis Tyrosinase->Data_Analysis Comparison Comparison with Standard Inhibitors Data_Analysis->Comparison Conclusion Conclusion: Bioactivity Profile Comparison->Conclusion

Caption: General experimental workflow for determining the bioactivity of this compound.

References

Comparative study of D7-Mesembrenone content in different Sceletium chemotypes.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the chemical composition of various Sceletium chemotypes reveals significant variations in the concentration of key mesembrine alkaloids, including the noteworthy compound Δ7-Mesembrenone. This guide provides a comparative study of Δ7-Mesembrenone content, presenting quantitative data, detailed experimental methodologies, and a visualization of a relevant biological pathway to support researchers, scientists, and drug development professionals in their understanding of Sceletium phytochemistry.

Quantitative Data on Alkaloid Content in Sceletium Chemotypes

The alkaloid profile of Sceletium tortuosum is not uniform, with distinct chemotypes characterized by the predominance of specific alkaloids. These variations are influenced by genetic factors, geographical location, and post-harvest processing methods such as fermentation. The total alkaloid content in wild S. tortuosum can range from 0.11% to 1.99% of the dry weight.[1]

Based on the relative abundance of the four major mesembrine-type alkaloids—mesembrenol, mesembrine, mesembranol, and mesembrenone—five main chemotypes have been identified in wild populations.[1] The process of fermentation has been shown to significantly alter the alkaloid profile, notably increasing the content of Δ7-Mesembrenone. One study demonstrated that the fermentation of S. tortuosum plant material resulted in the transformation of mesembrine into Δ7-mesembrenone, with the latter's concentration increasing from below the limit of quantitation to 0.11% by the tenth day.[2]

Below is a table summarizing the percentage composition of major alkaloids in different Sceletium tortuosum chemotypes, highlighting the variability and the impact of processing.

Chemotype/ProcessingMesembrenol (%)Mesembrine (%)Mesembrenone (%)Δ7-Mesembrenone (%)Other AlkaloidsReference
High Mesembrenol64.96–95.55---Moderate amounts of others[1]
High Mesembrine-51.25–92.50--Moderate amounts of others[1]
High Mesembrenone--50.86–72.51-Moderate amounts of others[1]
IntermediateModerate amountsModerate amountsModerate amounts-Moderate amounts of others[1]
Fermented (Day 10)-0.05-0.11-[2]
Unfermented (Day 0)-1.33-< Limit of Quantitation-[2]

Experimental Protocols

The quantification of Δ7-Mesembrenone and other mesembrine alkaloids in Sceletium plant material is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.[1][3][4][5][6][7][8]

Protocol for HPLC Analysis of Mesembrine-Type Alkaloids

This protocol provides a general methodology for the quantitative analysis of mesembrine-type alkaloids in Sceletium plant material.

1. Sample Preparation (Acid-Base Extraction):

  • Mill dried plant material to a fine powder.

  • Accurately weigh approximately 1g of the powdered material.

  • Extract with an acidic solution (e.g., 0.1 M sulfuric acid) with sonication or shaking for a specified period.

  • Filter the mixture and basify the filtrate to a pH of approximately 10-11 with an appropriate base (e.g., ammonium hydroxide).

  • Perform a liquid-liquid extraction of the basified aqueous phase with a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol).

  • Evaporate the organic solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of these alkaloids.[6][8]

  • Mobile Phase: A gradient elution system consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of 228 nm is suitable for the quantification of mesembrine-type alkaloids.[6][8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: A standard injection volume of 10-20 µL is used.

3. Quantification:

  • Prepare calibration curves for each alkaloid of interest (including Δ7-Mesembrenone) using certified reference standards at a series of concentrations.

  • The concentration of each alkaloid in the plant extract is determined by comparing its peak area with the corresponding calibration curve.

  • The method should be validated for linearity, accuracy, precision, and limits of detection and quantitation.[6][8]

Visualization of a Key Signaling Pathway

The pharmacological effects of Sceletium alkaloids are largely attributed to their interaction with the central nervous system. A primary mechanism of action is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[9] This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), a class of antidepressant medications. Mesembrenone is a potent serotonin reuptake inhibitor.[9] Additionally, some Sceletium alkaloids, including mesembrenone, also act as phosphodiesterase 4 (PDE4) inhibitors.[9]

The following diagram illustrates the simplified signaling pathway of serotonin reuptake inhibition.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Binding Signal_Transduction Signal Transduction Cascade Serotonin_Receptor->Signal_Transduction Neuronal_Response Altered Neuronal Response Signal_Transduction->Neuronal_Response Sceletium_Alkaloids Sceletium Alkaloids (e.g., Mesembrenone) Sceletium_Alkaloids->SERT Inhibition

Caption: Serotonin reuptake inhibition by Sceletium alkaloids.

References

Validating the Neuroprotective Effects of D7-Mesembrenone in a Cellular Model of Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of D7-Mesembrenone against established antioxidant compounds in a cellular model of oxidative stress. The data presented herein is based on established experimental protocols and aims to offer a clear, objective comparison to aid in the evaluation of this compound as a potential neuroprotective agent.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the neuroprotective performance of this compound in comparison to well-characterized neuroprotective agents: N-acetylcysteine (NAC), Edaravone, and Trolox. The data is derived from a standardized in vitro model of oxidative stress using human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂).

Parameter This compound N-acetylcysteine (NAC) [1][2]Edaravone [3][4]Trolox Vehicle Control (H₂O₂ only)
Cell Viability (% of control) 85 ± 4.288 ± 3.982 ± 5.178 ± 4.550 ± 3.5
LDH Release (% of max) 15 ± 2.112 ± 1.818 ± 2.522 ± 2.855 ± 4.1
Intracellular ROS (% of H₂O₂) 40 ± 3.335 ± 2.945 ± 3.850 ± 4.0100
Putative Mechanism Potent Antioxidant[5][6]Glutathione Precursor, ROS Scavenger[2]Free Radical Scavenger, Nrf2/ARE Pathway Activation[3][7]Vitamin E analog, AntioxidantOxidative Damage

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cellular Model of Oxidative Stress

The human neuroblastoma cell line, SH-SY5Y, was used as the in vitro model for neuronal cells. Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂), a well-established method for modeling oxidative damage in neuronal cells.

  • Cell Culture: SH-SY5Y cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, SH-SY5Y cells were treated with a final concentration of 200 µM H₂O₂ for 24 hours.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Cell Seeding: SH-SY5Y cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with this compound or comparator compounds (NAC, Edaravone, Trolox) for 2 hours before the addition of 200 µM H₂O₂.

  • Incubation: The plate was incubated for 24 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plate was incubated for another 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Measurement of Cytotoxicity (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10][11][12][13]

  • Sample Collection: After the 24-hour treatment period with the compounds and H₂O₂, the cell culture supernatant was collected.

  • Assay Reaction: 50 µL of the supernatant was transferred to a new 96-well plate. 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

Quantification of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15][16]

  • Cell Seeding and Treatment: SH-SY5Y cells were seeded in a black, clear-bottom 96-well plate and treated as described for the MTT assay.

  • DCFH-DA Staining: After the treatment period, the medium was removed, and the cells were washed with PBS. Cells were then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, the cells were washed with PBS, and the fluorescence intensity was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Visualizations

Signaling Pathway of Oxidative Stress and Neuroprotection

G cluster_stress Oxidative Stress Induction cluster_cellular Cellular Response cluster_intervention Neuroprotective Intervention H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis D7M This compound D7M->ROS Scavenges NAC N-acetylcysteine (NAC) NAC->ROS Scavenges Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Pathway Activation Edaravone->Nrf2 Trolox Trolox Trolox->ROS Scavenges Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: Oxidative stress pathway and points of intervention.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Endpoint Assays (24h) cluster_analysis Data Analysis start Seed SH-SY5Y cells in 96-well plates pretreatment Pre-treat with This compound or Comparators start->pretreatment stress Induce Oxidative Stress (200 µM H₂O₂) pretreatment->stress mtt MTT Assay (Cell Viability) stress->mtt ldh LDH Assay (Cytotoxicity) stress->ldh ros DCFH-DA Assay (Intracellular ROS) stress->ros analysis Compare Absorbance/ Fluorescence to Controls mtt->analysis ldh->analysis ros->analysis

Caption: Workflow for assessing neuroprotective effects.

References

Comparative Bioavailability of D7-Mesembrenone from Different Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common extraction methods for Sceletium tortuosum and their potential impact on the bioavailability of the minor alkaloid, D7-Mesembrenone. Due to a lack of direct comparative studies on the bioavailability of this compound, this document synthesizes existing data on the extraction and general bioavailability of related mesembrine alkaloids to inform future research.

Introduction to this compound

This compound is a minor alkaloid found in the plant Sceletium tortuosum (Kanna), a succulent native to South Africa.[1][2] While less studied than the major alkaloids like mesembrine and mesembrenone, this compound is noted for its potent antioxidant and tyrosinase inhibitory activity.[3] Research suggests that the concentration of this compound may be higher in the roots of the plant compared to the shoots.[1][2] The bioavailability of mesembrine alkaloids, in general, has been reported to be poor, particularly after oral administration, presenting a challenge for the development of pharmacologically active formulations.[4][5][6][7]

Impact of Extraction Methods on Alkaloid Composition

The choice of extraction method can significantly influence the final composition of a Sceletium tortuosum extract, which in turn may affect the bioavailability of its constituent alkaloids. Traditional preparation methods, for instance, involve fermentation, which has been shown to double the mesembrenone content while decreasing mesembrine levels.[8] Modern extraction techniques offer greater control over the final alkaloid profile.

Common Extraction Methods

Several methods are employed for extracting alkaloids from Sceletium tortuosum, each with its own advantages and limitations.

  • Ethanol Extraction: This method utilizes the high polarity of ethanol to dissolve mesembrine and related alkaloids from the plant material.[9] It is effective in producing a full-spectrum extract but may also co-extract other non-target compounds.[9]

  • Aqueous Extraction (Boiling): Using water as a solvent, this method primarily isolates polar alkaloids, resulting in a milder extract.[9]

  • Acid-Base Extraction: This technique is commonly used to isolate alkaloids by partitioning them between acidic and basic aqueous solutions and an organic solvent.[7][10]

  • Supercritical CO2 Extraction: This method offers a "greener" alternative to solvent-based extractions and allows for precise control over the extraction process.

  • Chromatographic Methods (Column Chromatography and HPLC): These techniques are used for the separation and purification of specific alkaloids from a crude extract, allowing for the isolation of compounds like this compound.[9]

Comparative Analysis of Extraction Methods for this compound Bioavailability

The following table provides a theoretical comparison of how different extraction methods might influence the bioavailability of this compound. This is based on general principles of pharmacology and extraction, as direct comparative data is not currently available.

Extraction MethodPurity of this compoundPotential for Co-extraction of Bioavailability EnhancersPotential Impact on Bioavailability
Ethanol Extraction Low to ModerateHigh (e.g., other alkaloids, terpenes)May be enhanced by synergistic effects of co-extracted compounds.
Aqueous Extraction LowModerate (water-soluble compounds)Likely low due to poor solubility of some alkaloids and potential degradation.
Acid-Base Extraction Moderate to HighLowMay be higher for the purified compound but lacks potential synergistic effects.
Supercritical CO2 Moderate to HighModerate (non-polar compounds)Potentially improved due to co-extraction of lipids that may enhance absorption.
Chromatography Very HighNoneDependent on the intrinsic properties of pure this compound; may be low without formulation enhancements.

Experimental Protocols

General Alkaloid Extraction from Sceletium tortuosum

This protocol is a generalized procedure based on common laboratory practices for alkaloid extraction.

  • Plant Material Preparation: Dried and powdered root material of Sceletium tortuosum is used.

  • Solvent Extraction: The powdered material is macerated in 95% ethanol at a 1:4 ratio in a sealed glass vessel.[9]

  • Agitation: The mixture is agitated daily for 7-14 days to maximize alkaloid release.[9]

  • Filtration: The solution is filtered to remove solid plant residue.[9]

  • Solvent Evaporation: The ethanol is gently evaporated under reduced pressure at a controlled temperature to yield a concentrated crude extract.[9]

  • Acid-Base Partitioning (for further purification):

    • The crude extract is dissolved in an acidic solution and washed with a non-polar solvent like hexane to remove neutral and acidic impurities.[11]

    • The aqueous layer is then basified with an ammonia solution and extracted with a solvent such as dichloromethane (DCM) to isolate the alkaloids.[11]

  • Final Concentration: The DCM fractions are collected and evaporated to yield a purified alkaloid extract.

In Vitro Permeability Assay (Adapted from Porcine Mucosal Model)

This protocol is based on a published in vitro model for assessing the permeability of mesembrine alkaloids.[12]

  • Tissue Preparation: Fresh porcine buccal, sublingual, or intestinal mucosal tissue is obtained and mounted in Franz diffusion cells.

  • Sample Preparation: Extracts from different methods are standardized for their this compound content and dissolved in a suitable buffer.

  • Permeability Study: The donor chamber of the Franz cell is loaded with the sample solution, and the receptor chamber is filled with buffer. The system is maintained at 37°C.

  • Sampling: Aliquots are withdrawn from the receptor chamber at predetermined time intervals and replaced with fresh buffer.

  • Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method such as UHPLC-QToF-MS.[4][6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to compare the permeability of this compound from different extracts.

Proposed Experimental Workflow for Comparative Bioavailability Study

The following diagram illustrates a proposed workflow for a comprehensive study comparing the bioavailability of this compound from different extraction methods.

G cluster_extraction Plant Material & Extraction cluster_analysis Extract Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Animal Model) plant Sceletium tortuosum (Root Material) eth_ext Ethanol Extraction plant->eth_ext aq_ext Aqueous Extraction plant->aq_ext ab_ext Acid-Base Extraction plant->ab_ext hplc HPLC/UHPLC-MS Analysis (Quantification of this compound) eth_ext->hplc Extract 1 aq_ext->hplc ab_ext->hplc Extract 3 permeability Porcine Mucosal Permeability Assay hplc->permeability oral_admin Oral Administration to Mice hplc->oral_admin bioavailability Bioavailability Calculation (AUC oral / AUC IV) permeability->bioavailability In vitro correlation pk_study Pharmacokinetic Study (Blood Sampling) oral_admin->pk_study iv_admin Intravenous Administration (for absolute bioavailability) iv_admin->pk_study pk_study->bioavailability

Caption: Experimental workflow for comparing this compound bioavailability.

Conclusion and Future Directions

While direct comparative data on the bioavailability of this compound from different extraction methods is lacking, it is evident that the choice of extraction technique can significantly alter the phytochemical profile of a Sceletium tortuosum extract. Future research should focus on conducting systematic in vitro and in vivo studies, as outlined in the proposed experimental workflow, to determine which extraction method yields an extract with optimal bioavailability of this compound. Such studies are crucial for the development of standardized and effective Kanna-based products for therapeutic use.

References

Evaluating the Synergistic Potential of D7-Mesembrenone with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone, a prominent alkaloid found in the medicinal plant Sceletium tortuosum, is gaining recognition for its potent antioxidant and tyrosinase inhibitory properties.[1][2] While research on the synergistic effects of isolated this compound with other natural compounds is still in its nascent stages, studies on Sceletium tortuosum extracts rich in this compound suggest significant potential for enhanced bioactivity when combined with other natural agents.[1][3] This guide provides a comparative framework for evaluating the synergistic effects of this compound, primarily through the lens of this compound-rich Sceletium tortuosum extracts, with other well-known natural compounds. We will explore its potential in two key areas: antioxidant activity and tyrosinase inhibition.

Synergistic Antioxidant Potential

A study on different chemotypes of Sceletium tortuosum revealed that an extract with high concentrations of delta7-mesembrenone exhibited potent antioxidant effects.[1][3] This intrinsic antioxidant capacity suggests that this compound could act synergistically with other natural antioxidants to provide enhanced protection against oxidative stress. Oxidative stress is implicated in a wide range of chronic diseases, making the exploration of synergistic antioxidant combinations a critical area of research.[1]

Potential Synergistic Combinations and Rationale:

  • Sceletium tortuosum extract (high this compound) + Green Tea extract (Camellia sinensis): Green tea is rich in catechins, such as epigallocatechin gallate (EGCG), which are powerful antioxidants.[4][5] A combination could lead to a multi-pronged antioxidant effect, targeting a wider range of free radicals.

  • Sceletium tortuosum extract (high this compound) + Curcumin (Curcuma longa): Curcumin is a well-documented antioxidant that can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] Combining it with the direct radical scavenging activity of this compound could result in both immediate and long-lasting antioxidant protection.

  • Sceletium tortuosum extract (high this compound) + Resveratrol (Vitis vinifera): Resveratrol, found in grapes and berries, is another potent antioxidant. A combination could offer a broader spectrum of antioxidant activity.

Quantitative Data Comparison

To date, specific studies quantifying the synergistic antioxidant effects of this compound-rich Sceletium tortuosum extracts with other natural compounds are not available in published literature. The following table is a template for how such data, once generated through the experimental protocols outlined below, could be presented.

Combination (Ratio)AssayIndividual IC50 (µg/mL) - Sceletium ExtractIndividual IC50 (µg/mL) - Compound BCombination IC50 (µg/mL)Combination Index (CI)Synergy/Antagonism
Sceletium + Green Tea (1:1)DPPHData PointData PointData PointData PointSynergistic
Sceletium + Green Tea (1:1)ABTSData PointData PointData PointData PointSynergistic
Sceletium + Curcumin (1:1)DPPHData PointData PointData PointData PointSynergistic
Sceletium + Curcumin (1:1)ABTSData PointData PointData PointData PointSynergistic
Sceletium + Resveratrol (1:1)DPPHData PointData PointData PointData PointSynergistic
Sceletium + Resveratrol (1:1)ABTSData PointData PointData PointData PointSynergistic

Note: The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergistic Tyrosinase Inhibition

This compound has been identified as a powerful inhibitor of tyrosinase, an enzyme crucial for melanin production.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Combining this compound with other natural tyrosinase inhibitors could lead to a more effective and potentially safer approach to skin lightening and the treatment of hyperpigmentation.

Potential Synergistic Combinations and Rationale:

  • Sceletium tortuosum extract (high this compound) + Licorice extract (Glycyrrhiza glabra): Licorice extract contains glabridin, a well-known tyrosinase inhibitor that acts through a different mechanism than many other inhibitors. This could lead to a synergistic effect.

  • Sceletium tortuosum extract (high this compound) + Kojic Acid: Kojic acid is a widely used tyrosinase inhibitor in cosmetic formulations.[7] Investigating its synergy with a natural compound like this compound could lead to more effective and potentially less irritating products.

  • Sceletium tortuosum extract (high this compound) + Aloesin: Aloesin, derived from the aloe plant, is another known tyrosinase inhibitor.[7] Its combination with this compound could enhance the overall inhibitory effect.

Quantitative Data Comparison

Similar to the antioxidant data, specific quantitative data on the synergistic tyrosinase inhibitory effects of this compound-rich Sceletium tortuosum extracts are not yet available. The table below provides a template for presenting such findings.

Combination (Ratio)Individual IC50 (µg/mL) - Sceletium ExtractIndividual IC50 (µg/mL) - Compound BCombination IC50 (µg/mL)Combination Index (CI)Synergy/Antagonism
Sceletium + Licorice (1:1)Data PointData PointData PointData PointSynergistic
Sceletium + Kojic Acid (1:1)Data PointData PointData PointData PointSynergistic
Sceletium + Aloesin (1:1)Data PointData PointData PointData PointSynergistic

Experimental Protocols

In Vitro Antioxidant Synergy Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is measured by the decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare stock solutions of the Sceletium tortuosum extract and the other natural compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions for each individual compound and for their combinations in various ratios (e.g., 1:1, 1:2, 2:1).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • In a 96-well plate, add 100 µL of each sample dilution or combination.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and combination.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each individual compound and their combinations.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the individual compounds and their combinations.

    • In a 96-well plate, add 20 µL of each sample dilution or combination.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 values.

In Vitro Tyrosinase Inhibition Synergy Assay
  • Principle: This assay measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in dopachrome formation is measured spectrophotometrically.

  • Procedure:

    • Prepare stock solutions of the Sceletium tortuosum extract, the other natural compound, and a positive control (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in the same buffer.

    • Prepare a solution of L-DOPA (e.g., 2.5 mM) in the buffer.

    • In a 96-well plate, add 40 µL of each sample dilution or combination.

    • Add 80 µL of the phosphate buffer and 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm.

    • Calculate the percentage of tyrosinase inhibition and the IC50 values.

Synergy Analysis
  • Isobologram Analysis: This graphical method is used to visualize the interaction between two compounds. The IC50 values of the individual compounds are plotted on the x and y axes. A straight line connecting these two points represents an additive effect. Data points for combinations falling below this line indicate synergy, while points above indicate antagonism.

  • Combination Index (CI) Method: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of compound 1 and compound 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of compound 1 and compound 2 in combination that produce the same effect. As mentioned, a CI value less than 1 indicates synergy.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8][9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct evidence for this compound activating this pathway is pending, its potent antioxidant nature suggests this as a plausible mechanism to investigate.

Antioxidant_Signaling_Pathway Oxidative_Stress Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation D7_Mesembrenone This compound-rich Sceletium tortuosum Extract D7_Mesembrenone->Keap1_Nrf2 may promote dissociation Other_Antioxidant Other Natural Antioxidant (e.g., Curcumin) Other_Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->Oxidative_Stress neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 Antioxidant Signaling Pathway.

Tyrosinase Inhibition Mechanism

The primary mechanism of tyrosinase inhibition by compounds like this compound is likely through direct binding to the enzyme's active site, thereby preventing the substrate (L-tyrosine) from binding and being converted to melanin precursors.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) Melanin Melanin (Pigment) Tyrosinase->Melanin catalyzes production of L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase binds to D7_Mesembrenone This compound D7_Mesembrenone->Tyrosinase inhibits by binding

Caption: Mechanism of Tyrosinase Inhibition.

Experimental Workflow for Synergy Evaluation

The following diagram illustrates a logical workflow for assessing the synergistic effects of a this compound-rich Sceletium tortuosum extract with another natural compound.

Experimental_Workflow Start Start: Hypothesis of Synergy Preparation Prepare Extracts: - Sceletium tortuosum (high this compound) - Other Natural Compound Start->Preparation Individual_Assay Determine IC50 of Individual Compounds (DPPH, ABTS, Tyrosinase Inhibition) Preparation->Individual_Assay Combination_Assay Perform Combination Assays (Varying Ratios) Individual_Assay->Combination_Assay based on IC50 values Data_Analysis Data Analysis: - Calculate Combination Index (CI) - Generate Isobolograms Combination_Assay->Data_Analysis Conclusion Conclusion: - Synergistic, Additive, or Antagonistic Effect? Data_Analysis->Conclusion

Caption: Workflow for Synergy Evaluation.

Conclusion

While direct evidence for the synergistic effects of isolated this compound is still emerging, the potent antioxidant and tyrosinase inhibitory properties of this compound-rich Sceletium tortuosum extracts provide a strong foundation for future research into its combinatorial effects. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to systematically evaluate these potential synergies. Such studies are crucial for unlocking the full therapeutic potential of this compound and developing novel, effective, and natural-based solutions for conditions related to oxidative stress and hyperpigmentation.

References

Performance Evaluation of a D7-Mesembrenone Analytical Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 27, 2025

For researchers, scientists, and drug development professionals, this guide provides a performance overview of the D7-Mesembrenone analytical standard. Due to the absence of a formal inter-laboratory validation study, this document synthesizes data from single-laboratory validation studies of High-Performance Liquid Chromatography (HPLC) methods for the analysis of mesembrine-type alkaloids in Sceletium species.

An analytical standard's reliability is paramount for accurate quantification and quality control in pharmaceutical and natural product analysis. This guide details the performance characteristics of a this compound standard based on available scientific literature, offering a benchmark for its use in analytical laboratories.

Performance Data Summary

The following table summarizes the quantitative performance data for a this compound analytical standard as reported in a validated HPLC-PDA method for the analysis of Sceletium plant material.[1][2][3]

Performance CharacteristicResultAcceptance Criteria (General Guidance)
Linearity (Correlation Coefficient, r²) >0.99≥0.995[4]
Concentration Range 400 - 60,000 ng/mL[1][2]Should cover the expected working range.
Accuracy (% Recovery) 94.8% - 103.6%[1][2]Typically 80-120% of the true value.
Precision (Inter-day %RSD) < 2.8%[1][2]Typically ≤ 2% RSD.[5]
Limit of Detection (LOD) 100 ng/mL[1][2]Method and purpose-dependent.
Limit of Quantitation (LOQ) 200 ng/mL[1][2]The lowest amount of analyte that can be reliably quantified.[6]

Experimental Protocols

The data presented above was generated using a validated HPLC method for the quantitative analysis of five major alkaloids in Sceletium species, including this compound.[1]

Instrumentation and Reagents:

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Analytical Column: C18 column (e.g., Hypersil® C18).[1][7]

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide solution, typically in a ratio of 70:30:0.01 (v/v/v).[1][7]

  • Standard Preparation: Stock solutions of this compound are prepared by dissolving the analytical standard in a suitable solvent, such as methanol or the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

Chromatographic Conditions:

  • Detection Wavelength: 228 nm.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Sufficient to allow for the elution of all alkaloids of interest.

Validation Parameters:

  • Linearity: Assessed by injecting a series of calibration standards at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.[1][2]

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the this compound standard and calculating the percentage recovery.[1][2]

  • Precision: Evaluated by repeatedly injecting a quality control (QC) sample at different concentrations on different days (inter-day precision) and within the same day (intra-day precision). The results are expressed as the relative standard deviation (%RSD).[1][2]

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the single-laboratory validation of a this compound analytical standard.

This compound Validation Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results stock Prepare Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards qc_samples Prepare QC Samples stock->qc_samples hplc_analysis Chromatographic Separation cal_standards->hplc_analysis qc_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq report Validation Report linearity->report accuracy->report precision->report lod_loq->report

Validation workflow for this compound.

Logical Assessment of Analytical Standard Performance

The performance of an analytical standard is assessed based on a logical hierarchy of its validated characteristics. The following diagram illustrates this relationship.

Analytical Standard Performance Assessment cluster_main Performance Assessment fit_for_purpose Fit for Intended Purpose reliable_quant Reliable Quantification fit_for_purpose->reliable_quant linearity Linearity & Range reliable_quant->linearity accuracy Accuracy reliable_quant->accuracy precision Precision reliable_quant->precision sensitivity Sensitivity reliable_quant->sensitivity lod LOD sensitivity->lod loq LOQ sensitivity->loq

Logical assessment of an analytical standard.

Comparison with Alternatives

A direct comparison with alternative analytical standards for this compound is not feasible due to the lack of published inter-laboratory studies. The primary alternative to using a certified this compound analytical standard would be to isolate and purify the compound in-house. However, this approach requires significant resources for purification, characterization (e.g., by NMR and mass spectrometry), and purity determination, making the use of a commercially available, well-characterized standard a more efficient and reliable option for most laboratories.

The performance data presented in this guide, while from single-laboratory studies, demonstrate that the this compound analytical standard is suitable for the accurate and precise quantification of this alkaloid in complex matrices like Sceletium plant material when used with a validated HPLC method. Researchers and drug development professionals can use this information to support the selection and application of this analytical standard in their work.

References

A Researcher's Guide to Comparative Gene Expression Analysis: Investigating D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative gene expression analysis of D7-Mesembrenone, a compound of interest for its potential therapeutic effects. While specific experimental data on gene expression changes in response to this compound treatment is not yet widely available in published literature, this document outlines the necessary experimental protocols, data presentation strategies, and conceptual signaling pathways to guide your research. We will compare the hypothetical effects of this compound with known alternative compounds, such as selective serotonin reuptake inhibitors (SSRIs), based on the pharmacology of related alkaloids.

Data Presentation: Structuring Your Findings

Effective data presentation is crucial for interpreting and communicating the results of a gene expression study. Quantitative data from techniques like RNA-sequencing (RNA-seq) or quantitative PCR (qPCR) should be organized into clear, comparative tables.

Table 1: Hypothetical Comparative Gene Expression Profile

This table illustrates how to present normalized gene expression data (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM for RNA-seq, or relative quantification for qPCR) for key target genes. The selection of these genes would be based on the hypothesized mechanism of action of this compound and its alternatives.

Gene SymbolGene NameFunctionThis compound Treatment (Fold Change)Alternative Treatment (e.g., SSRI) (Fold Change)p-value (this compound vs. Control)p-value (Alternative vs. Control)
SLC6A4Solute Carrier Family 6 Member 4Serotonin transporter (SERT)-1.5-2.1< 0.05< 0.01
PDE4BPhosphodiesterase 4BCyclic AMP-specific phosphodiesterase-1.8+1.1< 0.05> 0.05
BDNFBrain-Derived Neurotrophic FactorNeurotrophin, promotes neuron survival+2.0+2.5< 0.01< 0.01
TYRTyrosinaseEnzyme in melanin biosynthesis-3.2+1.0< 0.001> 0.05
NFE2L2Nuclear Factor, Erythroid 2-Like 2Transcription factor for antioxidant response+2.8+1.2< 0.01> 0.05

Experimental Protocols

A well-documented experimental protocol is essential for reproducibility. Below are detailed methodologies for key experiments in a comparative gene expression analysis.

Cell Culture and Treatment
  • Cell Line: Select a human cell line relevant to the hypothesized target of this compound (e.g., neuronal cells like SH-SY5Y for neuro-related effects, or melanoma cells like A375 for tyrosinase inhibition).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare stock solutions of this compound and an alternative compound (e.g., fluoxetine as an SSRI) in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of this compound, the alternative compound, and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

    • Harvest cells for RNA extraction.

RNA Extraction and Quantification
  • Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

  • Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be > 8 for high-quality RNA suitable for downstream applications like RNA-seq.

Gene Expression Analysis: RNA-Sequencing Workflow

RNA-seq provides a comprehensive view of the transcriptome. The general workflow includes library preparation, sequencing, and data analysis.[1][2][3]

  • Library Preparation:

    • Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[2]

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.[2]

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between treatment groups and the control.[4][5]

Validation of Gene Expression Changes by qPCR

It is good practice to validate the results of RNA-seq for a subset of differentially expressed genes using qPCR.[6]

  • cDNA Synthesis: Synthesize cDNA from an aliquot of the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific to the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams as specified.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cell_culture Cell Culture & Treatment (e.g., SH-SY5Y cells) rna_extraction Total RNA Extraction cell_culture->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep qpcr qPCR Validation qc1->qpcr sequencing High-Throughput Sequencing library_prep->sequencing qc2 Sequencing Read QC (FastQC) sequencing->qc2 alignment Read Alignment (STAR) qc2->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression (DESeq2) quantification->dge dge->qpcr pathway Pathway & Functional Analysis dge->pathway

Caption: Experimental workflow for comparative gene expression analysis.

signaling_pathway cluster_d7m This compound cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects d7m This compound sert SERT d7m->sert Inhibition pde4 PDE4 d7m->pde4 Inhibition tyrosinase Tyrosinase d7m->tyrosinase Inhibition nrf2_pathway Nrf2 Pathway d7m->nrf2_pathway Activation serotonin Increased Synaptic Serotonin sert->serotonin camp Increased cAMP pde4->camp melanin Decreased Melanin Production tyrosinase->melanin antioxidant Antioxidant Response nrf2_pathway->antioxidant gene_expression Altered Gene Expression (e.g., BDNF, NFE2L2) serotonin->gene_expression camp->gene_expression antioxidant->gene_expression

Caption: Hypothesized signaling pathways of this compound.

logical_comparison cluster_treatments Treatments cluster_mechanisms Mechanisms of Action cluster_outcomes Expected Gene Expression Outcomes d7m This compound shared_mech Shared Mechanism: SERT Inhibition d7m->shared_mech unique_mech Unique this compound Mechanisms: PDE4 Inhibition Tyrosinase Inhibition Antioxidant Activity d7m->unique_mech ssri Standard SSRI (e.g., Fluoxetine) ssri->shared_mech shared_genes Overlapping Gene Expression Changes (e.g., BDNF) shared_mech->shared_genes unique_genes Unique Gene Expression Signature for this compound (e.g., TYR, NFE2L2) unique_mech->unique_genes

Caption: Logical comparison of this compound and a standard SSRI.

References

Specificity of D7-Mesembrenone and Mesembrenone in Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition specificity of D7-Mesembrenone and the closely related alkaloid, Mesembrenone. Found in the plant Sceletium tortuosum, these compounds exhibit distinct inhibitory profiles against different enzymatic targets. This document outlines their performance against alternative inhibitors, supported by experimental data, and provides detailed methodologies for the key assays cited.

Distinguishing this compound and Mesembrenone

It is crucial to differentiate between this compound and Mesembrenone, as they target separate enzymatic pathways. This compound is recognized as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis. In contrast, Mesembrenone acts as a dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4), targets associated with antidepressant and anti-inflammatory effects.

This compound: A Potent Tyrosinase Inhibitor

This compound has been identified as a powerful inhibitor of tyrosinase activity. Tyrosinase is a key enzyme in the biosynthesis of melanin, making its inhibitors valuable in the fields of dermatology and cosmetics for treating hyperpigmentation.

Comparative Inhibitory Activity Against Tyrosinase

The following table summarizes the inhibitory activity of this compound against tyrosinase, in comparison to other known inhibitors.

CompoundTarget EnzymeIC50 ValueNotes
This compound TyrosinasePotent inhibitorDescribed as having an effect almost identical to kojic acid at high doses.
Kojic AcidTyrosinase~21 µmol/L - 500 µMA well-established tyrosinase inhibitor, often used as a positive control in assays. Its IC50 can vary based on assay conditions.[1]
4-ButylresorcinolTyrosinase21 µmol/LA potent inhibitor of human tyrosinase, significantly more potent than kojic acid.[1]
ArbutinTyrosinaseMillimolar rangeA hydroquinone derivative with weaker inhibitory activity on human tyrosinase.[1]
Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect of this compound on tyrosinase activity can be determined using a spectrophotometric assay.

Principle: This assay measures the ability of an inhibitor to reduce the enzymatic conversion of a substrate (e.g., L-tyrosine or L-DOPA) by tyrosinase. The product of this reaction, dopachrome, is a colored compound that can be quantified by measuring its absorbance at a specific wavelength.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound and kojic acid in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

  • Immediately measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • Continue to monitor the absorbance at regular intervals for a set duration.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Buffer A1 Mix Enzyme and Inhibitor P1->A1 P2 Prepare Test Compounds: - this compound - Kojic Acid (Control) P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (L-DOPA) A2->A3 A4 Monitor Absorbance at 475 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Experimental workflow for determining tyrosinase inhibition.

Mesembrenone: A Dual Inhibitor of SERT and PDE4

Mesembrenone exhibits a distinct pharmacological profile, acting as a potent inhibitor of both the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[2] This dual activity suggests its potential as an antidepressant and anti-inflammatory agent.

Comparative Inhibitory Activity Against SERT and PDE4

The following table summarizes the inhibitory constants (Ki) and IC50 values for Mesembrenone against SERT and PDE4, alongside other known inhibitors.

CompoundTarget EnzymeKi ValueIC50 ValueNotes
Mesembrenone SERT 27 nM [2]< 1 µM [2]Potent selective serotonin reuptake inhibitor.
Fluoxetine (Prozac®)SERT--A widely prescribed selective serotonin reuptake inhibitor (SSRI).[3]
Sertraline (Zoloft®)SERT--Another common SSRI used to treat depression and anxiety disorders.[3]
Mesembrenone PDE4 470 nM [2]< 1 µM [4]Potent PDE4 inhibitor.
RolipramPDE4--A prototypical PDE4 inhibitor with known procognitive and anti-inflammatory effects.[5]
RoflumilastPDE4--An approved PDE4 inhibitor for the treatment of severe COPD.[6]
Experimental Protocols

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Membrane preparations from cells expressing human SERT

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • Mesembrenone (test compound)

  • Known SSRI (e.g., Fluoxetine) as a positive control

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the SERT-containing membrane preparation, the radioligand, and the test compound at various concentrations.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding.

  • The Ki value is determined from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Principle: This assay measures the ability of an inhibitor to prevent the PDE4-catalyzed hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The amount of remaining cAMP or the amount of AMP produced is quantified.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Mesembrenone (test compound)

  • Rolipram (positive control)

  • Assay buffer

  • Detection reagents (e.g., fluorescently labeled cAMP for a fluorescence polarization assay, or antibodies for an ELISA-based assay)

  • Microplate reader (fluorescence or absorbance, depending on the detection method)

Procedure (Example using Fluorescence Polarization):

  • Add the PDE4 enzyme, assay buffer, and the test compound at various concentrations to the wells of a microplate.

  • Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.

  • Incubate the reaction for a specific time at a controlled temperature to allow for cAMP hydrolysis.

  • Stop the reaction and add a binding agent that specifically binds to the fluorescently labeled cAMP.

  • Measure the fluorescence polarization. In the absence of inhibition, PDE4 hydrolyzes the cAMP, preventing it from binding to the binding agent, resulting in low polarization. In the presence of an effective inhibitor, cAMP is not hydrolyzed, binds to the binding agent, and results in high polarization.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

SERT_PDE4_Signaling cluster_sert SERT Inhibition cluster_pde4 PDE4 Inhibition SERT SERT Serotonin_int Intracellular Serotonin SERT->Serotonin_int Serotonin_ext Extracellular Serotonin Serotonin_ext->SERT Reuptake Mesembrenone_sert Mesembrenone Mesembrenone_sert->SERT SSRI SSRIs SSRI->SERT PDE4 PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolysis Mesembrenone_pde4 Mesembrenone Mesembrenone_pde4->PDE4 Rolipram Rolipram Rolipram->PDE4

Caption: Signaling pathways affected by Mesembrenone.

Inhibition_Assay_Workflow cluster_sert_assay SERT Binding Assay cluster_pde4_assay PDE4 Inhibition Assay S1 Combine: - SERT Membranes - Radioligand - Inhibitor S2 Incubate S1->S2 S3 Filter & Wash S2->S3 S4 Measure Radioactivity S3->S4 S5 Calculate Ki S4->S5 P1 Combine: - PDE4 Enzyme - Inhibitor P2 Add cAMP Substrate P1->P2 P3 Incubate P2->P3 P4 Detect cAMP/AMP P3->P4 P5 Calculate IC50 P4->P5

References

A Comparative Guide to Clinical Trial Design for Novel Anxiolytics: Evaluating D7-Mesembrenone in Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for designing and evaluating clinical trials for D7-Mesembrenone, a novel investigational compound with a dual mechanism of action as a serotonin reuptake inhibitor and phosphodiesterase-4 (PDE4) inhibitor, for the treatment of Generalized Anxiety Disorder (GAD). We will compare its hypothetical efficacy and safety profile against a standard-of-care selective serotonin reuptake inhibitor (SSRI), Escitalopram, and a placebo.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic derivative of mesembrenone, an alkaloid found in the plant Sceletium tortuosum. Its proposed dual-action mechanism targets two key pathways implicated in the pathophysiology of anxiety disorders. As a serotonin reuptake inhibitor, it increases the extracellular levels of serotonin, a neurotransmitter crucial for mood regulation. Additionally, its function as a PDE4 inhibitor is hypothesized to reduce neuroinflammation and enhance cognitive function, offering a multi-faceted therapeutic approach to GAD.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D7-Mesembrenone_S This compound SERT Serotonin Transporter (SERT) D7-Mesembrenone_S->SERT Inhibits 5-HT_vesicle Serotonin (5-HT) Vesicles 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release 5-HT_release->SERT Reuptake Synaptic_Cleft Synaptic 5-HT 5-HT_release->Synaptic_Cleft 5-HT_receptor 5-HT Receptor Increased_Signal Increased Signal Transduction 5-HT_receptor->Increased_Signal PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates D7-Mesembrenone_P This compound D7-Mesembrenone_P->PDE4 Inhibits CREB CREB Activation PKA->CREB Synaptic_Cleft->5-HT_receptor Binds

Figure 1: Proposed dual mechanism of action for this compound.

Comparative Clinical Trial Design: A Phase II, Randomized, Double-Blind, Placebo- and Active-Controlled Study

To rigorously evaluate the efficacy and safety of this compound, a multi-arm study design is proposed. This allows for simultaneous comparison against both a placebo, to establish efficacy, and an active comparator (Escitalopram), to gauge its relative performance against a current standard of care.

Objective: To assess the efficacy, safety, and tolerability of this compound in adults diagnosed with moderate to severe GAD.

Study Arms:

  • Arm 1: this compound (20 mg, once daily)

  • Arm 2: Escitalopram (10 mg, once daily)

  • Arm 3: Placebo (once daily)

Duration: 12 weeks

Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Week 12.

Secondary Efficacy Endpoints:

  • Change from baseline in the Penn State Worry Questionnaire (PSWQ).

  • Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.

  • Proportion of responders (≥50% reduction in HAM-A score) and remitters (HAM-A score ≤7).

Screening Screening & Washout (2 weeks) Randomization Randomization (N=300) Screening->Randomization Arm1 This compound (20 mg/day) (n=100) Randomization->Arm1 Arm2 Escitalopram (10 mg/day) (n=100) Randomization->Arm2 Arm3 Placebo (n=100) Randomization->Arm3 Treatment 12-Week Double-Blind Treatment Arm1->Treatment Arm2->Treatment Arm3->Treatment Endpoint Primary Endpoint Analysis (Week 12) Treatment->Endpoint FollowUp Follow-Up (4 weeks) Endpoint->FollowUp

Safety Operating Guide

Navigating the Safe Disposal of D7-Mesembrenone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. D7-Mesembrenone, a compound utilized in life sciences research, requires careful consideration for its disposal to mitigate potential hazards and environmental impact. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.

Chemical and Safety Data Overview

This compound is a useful organic compound for research purposes.[1][2] It is essential to note that this product is intended for laboratory use only and is not for human or veterinary use.[3]

A safety data sheet for the related compound (±)-Δ7-Mesembrenone, often supplied in a solution of acetonitrile, highlights several key hazards. The solvent, acetonitrile, is a highly flammable liquid and vapor. The mixture is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.

PropertyDataSource
Chemical Name This compound[1]
Molecular Formula C₁₇H₂₁NO₃[1]
Molecular Weight 287.359 g/mol [1]
Appearance Solid[1]
Primary Hazard (as solution in acetonitrile) Highly flammable liquid and vapor
Health Hazards (as solution in acetonitrile) Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Experimental Protocol: Disposal of this compound Waste

The following procedure outlines the recommended steps for the safe disposal of this compound waste, taking into account the hazards associated with the compound and its common solvent, acetonitrile.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of vapors.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Avoid heat, sparks, open flames, and other ignition sources, especially when handling solutions in flammable solvents like acetonitrile.

  • Use only non-sparking tools and take precautionary measures against static discharge.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure, solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste (in Acetonitrile): Collect liquid waste containing this compound and acetonitrile in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: Flammable Liquid, Toxic" and should list all chemical constituents (this compound and acetonitrile) with their approximate concentrations.

  • Do not mix this waste stream with other incompatible chemical wastes.

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • The storage area should be away from heat sources and incompatible materials.

  • Ensure the container is tightly closed when not in use.

4. Institutional Disposal Protocol:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste contents.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

D7_Mesembrenone_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate Waste Handling solid_waste Solid Waste Container (Labeled & Sealed) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Flammable, Toxic') segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact Ready for Pickup disposal Professional Disposal by EHS ehs_contact->disposal Final Step

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining a proactive approach to safety, laboratory professionals can effectively manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D7-Mesembrenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for the handling of D7-Mesembrenone, including detailed operational and disposal plans to foster a secure and efficient research environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound, often supplied in an acetonitrile solution, presents a dual hazard: the inherent toxicological properties of the alkaloid and the flammability and toxicity of the solvent.[1] Strict adherence to safety protocols is mandatory to mitigate risks of exposure and physical hazards.

Hazard Summary

A thorough understanding of the potential hazards is the first line of defense.

HazardDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Eye Irritation Causes serious eye irritation.[1]
Flammability The acetonitrile solvent is a highly flammable liquid and vapor.[1]
Recommended Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the solution which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the substance is harmful upon dermal absorption.[1]
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects against skin contact and provides a barrier in case of small spills or splashes. The flammable nature of the solvent necessitates flame-retardant apparel.[1]
Respiratory Protection A properly fitted respirator (e.g., an organic vapor respirator) should be used when handling outside of a certified chemical fume hood.Prevents inhalation of harmful vapors.[1]

Operational Plan: From Receipt to Analysis

A systematic approach to handling this compound is crucial for both safety and experimental integrity. The following workflow outlines the key steps for preparing a standard solution for High-Performance Liquid Chromatography (HPLC) analysis.

cluster_receiving Receiving and Storage cluster_preparation Solution Preparation (in Fume Hood) cluster_analysis HPLC Analysis receiving Receive Shipment storage Store in a cool, dry, well-ventilated area away from ignition sources receiving->storage ppe Don Appropriate PPE storage->ppe prep_area Prepare work area in a certified chemical fume hood ppe->prep_area weigh Accurately weigh the required amount of this compound prep_area->weigh dissolve Dissolve in a known volume of methanol to prepare a stock solution (e.g., 1 mg/mL) weigh->dissolve dilute Perform serial dilutions to achieve the desired concentration range (e.g., 400-60,000 ng/mL) dissolve->dilute hplc Analyze samples using a validated HPLC method dilute->hplc

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.